Beclabuvir Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-[(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N5O5S.ClH/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22;/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42);1H/t24-,25+,30-,36-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXVACFNNPBRLK-OZSFMWOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC[C@@H](C1)N2C(=O)[C@]34C[C@H]3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46ClN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958002-36-3 | |
| Record name | Beclabuvir hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958002363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BECLABUVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU5345YJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Beclabuvir: A Deep Dive into a Non-Nucleoside NS5B Polymerase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir is a potent, allosteric, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2] This technical guide provides a comprehensive overview of beclabuvir, including its mechanism of action, chemical properties, antiviral activity, resistance profile, and pharmacokinetic properties. The information is tailored for researchers, scientists, and professionals involved in drug development.
Core Concepts: Mechanism of Action
Beclabuvir exerts its antiviral effect by binding to a distinct allosteric site on the NS5B polymerase known as thumb site I.[3][4] This binding event induces a conformational change in the enzyme, ultimately hindering RNA synthesis and viral replication.[5] Unlike nucleoside inhibitors that compete with natural substrates at the active site, beclabuvir's allosteric inhibition offers a different modality for disrupting viral machinery.[6] The NS5B polymerase's structure resembles a right hand with palm, fingers, and thumb domains.[7] Beclabuvir's binding to the thumb domain interferes with the conformational changes necessary for the polymerase's function.[6][7]
Signaling Pathway of NS5B Inhibition by Beclabuvir
Caption: Beclabuvir allosterically binds to thumb site I of the HCV NS5B polymerase, inducing a conformational change that inhibits RNA synthesis and blocks viral replication.
Chemical Properties
Beclabuvir, also known as BMS-791325, is a complex small molecule with the IUPAC name (1aR,12bS)-8-Cyclohexyl-N-(dimethylsulfamoyl)-11-methoxy-1a-{[(1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl]carbonyl}-1,1a,2,12b-tetrahydrocyclopropa[d]indolo[2,1-a][8]benzazepine-5-carboxamide.[2] Its development involved extensive structure-activity relationship (SAR) studies to optimize its antiviral potency and pharmacokinetic profile.[9]
Chemical Structure of Beclabuvir
Caption: The chemical structure of beclabuvir.
Antiviral Activity and Efficacy
Beclabuvir demonstrates potent antiviral activity against multiple HCV genotypes.[10] Quantitative data on its efficacy are summarized below.
Table 1: In Vitro Antiviral Activity of Beclabuvir
| Parameter | Genotype | Value | Reference |
| IC50 | 1, 3, 4, 5 | < 28 nM | [3][4][11] |
| EC50 | 1a | 3 nM | [12] |
| EC50 | 1b | 6 nM | [12] |
| EC50 | 3a, 4a, 5a | 3 - 18 nM | [12] |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[13][14] EC50 (half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.[13][14][15]
In clinical trials, beclabuvir has been evaluated in combination with other direct-acting antivirals (DAAs), such as the NS5A inhibitor daclatasvir and the NS3 protease inhibitor asunaprevir.[8][9] This combination therapy, known as DCV-TRIO, has shown high sustained virologic response (SVR) rates in patients with HCV genotype 1 infection.[16][17]
Resistance Profile
As with other antiviral agents, the emergence of drug resistance is a concern. Resistance to beclabuvir is associated with specific amino acid substitutions in the NS5B polymerase, particularly at position P495.[18][19] The P495L substitution has been shown to confer a significant reduction in sensitivity to the drug.[18] Other mutations associated with beclabuvir resistance include A338V, I424V, L392I, and A442T.[20]
Table 2: Key Resistance-Associated Substitutions for Beclabuvir
| Substitution | HCV Genotype | Fold Change in EC50 | Reference |
| P495L | 1a/1b | >100 | [18] |
| P495S | 1a/1b | >100 | [19] |
| A421V | 1a | - | [18] |
Pharmacokinetics
The pharmacokinetic profile of beclabuvir has been characterized in clinical studies. It is typically administered orally.[21] Population pharmacokinetic models have described beclabuvir's behavior using a one-compartment model with linear elimination.[21]
Table 3: Pharmacokinetic Parameters of Beclabuvir
| Parameter | Value | Population | Reference |
| Model | 1-compartment with linear elimination | HCV-infected subjects | [21] |
| Race Effect | Higher exposure in Asian subjects | - | [21] |
Experimental Protocols
NS5B Polymerase Inhibition Assay
This in vitro assay is crucial for determining the inhibitory activity of compounds like beclabuvir against the HCV NS5B polymerase.
Experimental Workflow for NS5B Polymerase Inhibition Assay
Caption: A generalized workflow for an in vitro NS5B polymerase inhibition assay.
A typical reaction mixture includes the purified NS5B enzyme, an RNA template, ribonucleoside triphosphates (NTPs, one of which is often radiolabeled for detection), and the inhibitor compound at varying concentrations.[22][23] The reaction is incubated to allow for RNA synthesis, and the amount of newly synthesized RNA is quantified to determine the inhibitory effect of the compound.[22]
HCV Replicon Assay
This cell-based assay is used to evaluate the antiviral activity of a compound in a cellular context.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring an HCV subgenomic replicon are cultured. These replicons contain the HCV non-structural proteins, including NS5B, and can replicate autonomously within the cells.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., beclabuvir).
-
Incubation: The treated cells are incubated for a specific period to allow for HCV replication and the antiviral effect of the compound to take place.
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using methods such as quantitative real-time PCR (qRT-PCR).
-
Data Analysis: The reduction in HCV RNA levels in treated cells compared to untreated controls is used to calculate the EC50 value.
Conclusion
Beclabuvir is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase with potent antiviral activity against a range of HCV genotypes. Its allosteric mechanism of action provides a valuable therapeutic option, particularly in combination with other DAAs. Understanding its efficacy, resistance profile, and pharmacokinetic properties, as detailed in this guide, is crucial for its effective use in research and clinical settings. The provided experimental protocols offer a foundation for further investigation into beclabuvir and the development of novel NS5B inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Beclabuvir - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Beclabuvir | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized, placebo-controlled study of the NS5B inhibitor beclabuvir with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 14. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Daclatasvir, asunaprevir and beclabuvir fixed-dose combination for patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Beclabuvir in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Population Pharmacokinetic Analysis of Daclatasvir, Asunaprevir, and Beclabuvir Combination in HCV-Infected Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 23. academic.oup.com [academic.oup.com]
Beclabuvir's Allosteric Grip on HCV Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beclabuvir (BMS-791325) is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It exerts its antiviral effect through a sophisticated allosteric mechanism, binding to a distinct pocket on the enzyme known as thumb site 1. This binding event induces conformational changes that lock the polymerase in an inactive state, thereby preventing viral RNA replication. This technical guide provides an in-depth exploration of the allosteric binding site of beclabuvir on the HCV NS5B polymerase, detailing the molecular interactions, mechanism of inhibition, and the experimental methodologies used to elucidate these characteristics.
The Allosteric Binding Site: Thumb Pocket 1
Beclabuvir binds to a well-defined allosteric pocket located in the thumb domain of the HCV NS5B polymerase, approximately 35 Å from the enzyme's active site. This pocket is referred to as "thumb site 1" or "thumb pocket 1". The binding of beclabuvir to this site is characterized by a network of hydrophobic interactions and hydrogen bonds with key amino acid residues.
Key Interacting Amino Acid Residues:
The primary drivers of beclabuvir's binding affinity are interactions with a cluster of hydrophobic amino acid side chains within thumb site 1. Additionally, crucial hydrogen bonds stabilize the inhibitor-enzyme complex. The key residues involved in this interaction include:
-
Proline 495 (P495): This residue is a cornerstone of the binding pocket, making multiple contacts with the indole ligand of beclabuvir. The significance of P495 is underscored by the observation that mutations at this position, particularly P495L, confer resistance to the drug.
-
Arginine 503 (R503): The sulfamide moiety of beclabuvir forms hydrogen bonds with the side chain of R503, providing a critical anchor point for the inhibitor.
-
Leucine 492 (L492), Threonine 399 (T399), and Alanine 400 (A400): These residues contribute to the hydrophobic environment of the binding pocket and make contacts with the methylene moiety of the cyclopropyl ring and the ethano-bridged N-methyl piperazine group of beclabuvir.
Mechanism of Allosteric Inhibition
The binding of beclabuvir to thumb site 1 induces a conformational change in the NS5B polymerase, effectively locking it in an inactive state. This allosteric inhibition prevents the enzyme from adopting the "closed" and transcriptionally active conformation necessary for viral RNA synthesis.
The proposed mechanism of inhibition is as follows:
-
Displacement of Leu-30: In the unbound, apo state of the enzyme, Leucine 30 (Leu-30) from the Δ1 loop of the fingers domain occupies the hydrophobic pocket that constitutes thumb site 1. This interaction is thought to be important for stabilizing the closed, active conformation of the polymerase during RNA transcription.
-
Beclabuvir Occupancy: Beclabuvir binds to this pocket, displacing Leu-30.
-
Inhibition of Conformational Change: By occupying this critical pocket, beclabuvir prevents the necessary interaction between the fingers and thumb domains. This steric hindrance inhibits the conformational transition to the closed state.
-
Prevention of RNA Synthesis: With the enzyme locked in an open, inactive conformation, the initiation of RNA transcription is blocked, leading to the potent inhibition of viral replication.
Quantitative Data
The inhibitory activity of beclabuvir has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of Beclabuvir against HCV NS5B Polymerase
| Genotype | Wild-Type IC₅₀ (nM) | P495L Mutant IC₅₀ (nM) |
| 1a | < 28 | - |
| 1b | 20 | 190 |
| 3a | < 28 | - |
| 4a | < 28 | - |
| 5a | < 28 | - |
IC₅₀ (50% inhibitory concentration) values were determined using a biochemical enzyme assay with recombinant wild-type or P495L mutant NS5B polymerase.[1]
Table 2: Antiviral Activity of Beclabuvir in HCV Replicon Assays
| Genotype | EC₅₀ (nM) |
| 1a | 10 |
| 1b | 8 |
EC₅₀ (50% effective concentration) values were determined in human hepatocyte-derived cell lines (Huh-7) constitutively expressing sub-genomic HCV replicons.[2]
Experimental Protocols
The characterization of beclabuvir's interaction with HCV NS5B polymerase has relied on a suite of biochemical and cell-based assays, as well as structural biology techniques.
NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay)
This biochemical assay measures the enzymatic activity of recombinant NS5B polymerase by quantifying the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Methodology:
-
Enzyme and Substrates: Recombinant wild-type or mutant HCV NS5B polymerase (typically a C-terminally truncated form for improved solubility) is used. The reaction mixture includes a template RNA, a primer, and a mixture of nucleotide triphosphates (NTPs), with one of the NTPs being radiolabeled (e.g., [³H]-UTP).
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of beclabuvir or a vehicle control (DMSO).
-
Reaction Initiation: The polymerization reaction is initiated by the addition of the NTP mixture.
-
Detection: The newly synthesized, radiolabeled RNA product is captured on scintillation proximity assay (SPA) beads. When the radiolabeled RNA is in close proximity to the scintillant-impregnated beads, it excites the scintillant, producing a light signal that is detected by a scintillation counter.
-
Data Analysis: The amount of light produced is proportional to the amount of radiolabeled RNA synthesized. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
HCV Replicon Assay
This cell-based assay assesses the antiviral activity of a compound in a cellular context that mimics viral replication.
Methodology:
-
Cell Lines: Human hepatoma cells (Huh-7) that have been engineered to stably express a sub-genomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication, often with a reporter gene (e.g., luciferase) for easy quantification.
-
Compound Treatment: The replicon-containing cells are treated with serial dilutions of beclabuvir or a vehicle control.
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for viral replication and the effect of the inhibitor to manifest.
-
Quantification of Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA levels using real-time PCR.
-
Data Analysis: The EC₅₀ value is determined by plotting the percentage of inhibition of replicon replication against the compound concentration. A concurrent cytotoxicity assay is often performed to ensure that the observed antiviral effect is not due to general cellular toxicity.
X-ray Crystallography
Determining the three-dimensional structure of the NS5B polymerase in complex with beclabuvir provides a detailed atomic-level view of the binding interactions.
Methodology:
-
Protein Expression and Purification: A soluble, truncated form of HCV NS5B polymerase is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Co-crystallization: The purified NS5B protein is mixed with a molar excess of beclabuvir and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, and a model of the protein-inhibitor complex is built and refined to fit the experimental data.
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid substitutions in the NS5B polymerase to identify residues critical for inhibitor binding and to study the mechanisms of drug resistance.
Methodology:
-
Mutagenesis: A plasmid containing the gene for HCV NS5B is used as a template. Primers containing the desired mutation (e.g., to change the codon for Proline 495 to Leucine) are used in a PCR reaction to generate a mutated plasmid.
-
Expression and Purification: The mutated plasmid is used to express and purify the mutant NS5B protein.
-
Functional Analysis: The enzymatic activity of the mutant polymerase and its sensitivity to beclabuvir are assessed using the NS5B polymerase inhibition assay described above.
Resistance to Beclabuvir
The primary mechanism of resistance to beclabuvir involves mutations in the allosteric binding site that reduce the inhibitor's binding affinity.
-
P495L/S: The most prominent resistance-associated substitutions are at position 495 in the thumb domain, where proline is replaced by leucine or serine.[3] The P495L mutation results in a significant increase in the IC₅₀ value for beclabuvir.
Conclusion
Beclabuvir's allosteric inhibition of the HCV NS5B polymerase represents a successful example of structure-based drug design. By targeting a distinct pocket remote from the active site, beclabuvir effectively locks the enzyme in an inactive conformation, potently inhibiting viral replication. The detailed understanding of its binding site and mechanism of action, elucidated through a combination of biochemical, cellular, and structural studies, provides a valuable framework for the development of next-generation allosteric inhibitors for HCV and other viral polymerases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetic Properties of Beclabuvir Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir hydrochloride (BCV), formerly known as BMS-791325, is a potent, allosteric, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It has demonstrated significant antiviral activity against multiple HCV genotypes and has been a component of combination therapies for the treatment of chronic hepatitis C. This technical guide provides a comprehensive overview of the pharmacokinetic properties of beclabuvir, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for drug-drug interactions. The information presented herein is intended to support further research and development efforts related to this compound.
Pharmacokinetic Profile
The pharmacokinetic profile of beclabuvir has been characterized through a series of preclinical and clinical investigations. These studies have established its oral bioavailability, distribution characteristics, metabolic pathways, and elimination kinetics.
Absorption
Beclabuvir is orally bioavailable. In preclinical studies involving rats, the oral bioavailability of a closely related analog was reported to be 69%[1]. For beclabuvir itself, the oral bioavailability in humans is approximately 66%[2].
Distribution
Beclabuvir exhibits a hepatotropic disposition, meaning it preferentially distributes to the liver, the primary site of HCV replication. Across different preclinical species, liver-to-plasma concentration ratios have been observed to range from 1.6 to 60-fold[2]. In rat pharmacokinetic studies, beclabuvir demonstrated a volume of distribution of 2.7 L/kg[3].
Metabolism
Beclabuvir is subject to metabolism, and an active metabolite, BMS-794712, has been identified in human plasma[4]. In vitro studies using human liver microsomes have been employed to investigate its metabolic stability[3]. While detailed human metabolism pathways are not fully elucidated in the public domain, oxidative degradation pathways have been explored under laboratory conditions. Photo-oxidative degradation of beclabuvir has been shown to lead to the formation of hydroxyl and des-methyl analogs through oxidation of the tertiary amine on the piperazine ring[5]. Oxidative conditions using hydrogen peroxide resulted in the oxidation of the indole ring[5].
Beclabuvir, particularly in a fixed-dose combination with daclatasvir and asunaprevir, has been studied for its potential to induce and inhibit cytochrome P450 (CYP) enzymes. These studies indicate that the combination regimen can lead to weak-to-moderate induction of CYP3A4 and moderate, dose-dependent induction of CYP2C19[6]. Weak inhibition of CYP2D6 was also observed[6].
Excretion
The terminal half-life of beclabuvir in plasma is approximately 8.3 hours[2]. Population pharmacokinetic modeling suggests that beclabuvir's pharmacokinetics can be described by a one-compartment model with linear elimination[7].
Quantitative Pharmacokinetic Data
Table 1: Preclinical Pharmacokinetic Parameters of Beclabuvir in Rats
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 69% (for a close analog) | Rat | [1] |
| Volume of Distribution (Vd) | 2.7 L/kg | Rat | [3] |
| Plasma Half-life (t1/2) | 1.3 ± 0.7 h (for a close analog) | Rat | [1] |
| Liver Concentration (4h post 10 mg/kg oral dose) | 33 µM | Rat | [3] |
Table 2: Human Pharmacokinetic Parameters of Beclabuvir
| Parameter | Value | Population | Reference |
| Oral Bioavailability (F) | 66% | Human | [2] |
| Plasma Half-life (t1/2) | 8.3 h | Human | [2] |
| Pharmacokinetic Model | 1-compartment with linear elimination | HCV-infected subjects | [7] |
Drug-Drug Interaction Profile
In vitro and clinical studies have investigated the potential of beclabuvir, primarily as part of a fixed-dose combination, to perpetrate drug-drug interactions.
Table 3: Summary of Beclabuvir's Drug-Drug Interaction Potential (in a Fixed-Dose Combination)
| Enzyme/Transporter | Effect | Magnitude | Reference |
| CYP1A2 | No significant effect | - | [6] |
| CYP2C8 | No significant effect | - | [6] |
| CYP2C9 | No significant effect | - | [6] |
| CYP2C19 | Induction | Moderate, dose-dependent | [6] |
| CYP2D6 | Inhibition | Weak | [6] |
| CYP3A4 | Induction | Weak-to-moderate | [6] |
| P-glycoprotein (P-gp) | Inhibition | Weak | [6] |
| Organic Anion-Transporting Polypeptide (OATP) | Inhibition | Weak-to-moderate | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the protocols for key experiments cited in the characterization of beclabuvir.
Quantification of Beclabuvir in Human Plasma by LC-MS/MS
Objective: To determine the concentration of beclabuvir and its active metabolite (BMS-794712) in human plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with methyl-t-butyl ether to separate the analytes from plasma proteins and other matrix components[4][8].
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into a liquid chromatography system.
-
Employ a C18 reverse-phase column for separation.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile/methanol).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the analytes using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for beclabuvir and its metabolite are selected for quantification[4].
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of beclabuvir in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The lower limit of quantitation (LLOQ) for beclabuvir has been reported to be 2 ng/mL[4].
-
In Vitro Metabolism in Human Liver Microsomes
Objective: To assess the metabolic stability of beclabuvir in human liver microsomes.
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes, beclabuvir at a specified concentration, and a phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of beclabuvir using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of beclabuvir remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the microsomal protein concentration.
-
In Vitro Assessment of Transporter Interaction (e.g., P-gp, OATP)
Objective: To determine if beclabuvir is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp) and Organic Anion-Transporting Polypeptides (OATPs).
Methodology (for substrate assessment):
-
Cell Culture:
-
Use polarized cell monolayers that overexpress the transporter of interest (e.g., Caco-2 for P-gp, or HEK293 cells transfected with OATP1B1 or OATP1B3).
-
-
Bidirectional Transport Assay:
-
Plate the cells on permeable filter supports.
-
Add beclabuvir to either the apical (A) or basolateral (B) chamber.
-
At specified time intervals, collect samples from the opposite chamber.
-
Quantify the concentration of beclabuvir in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficients (Papp) for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) is calculated. An efflux ratio significantly greater than 1 suggests that beclabuvir is a substrate of the efflux transporter.
-
Mandatory Visualizations
Mechanism of Action of Beclabuvir
Caption: Beclabuvir allosterically inhibits HCV NS5B polymerase, halting viral RNA replication.
Experimental Workflow for In Vitro Drug-Drug Interaction Assessment
Caption: Workflow for assessing CYP inhibition and induction potential of beclabuvir in vitro.
Conclusion
This compound possesses a favorable pharmacokinetic profile characterized by good oral bioavailability, hepatotropic distribution, and a moderate plasma half-life. Its metabolism involves the formation of an active metabolite, and it has a potential for drug-drug interactions primarily through the induction of CYP3A4 and CYP2C19 and weak inhibition of CYP2D6, P-gp, and OATP when administered as part of a combination regimen. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with beclabuvir and other non-nucleoside inhibitors of HCV NS5B polymerase. Further studies to fully elucidate the human metabolic pathways and to obtain detailed single-agent pharmacokinetic data in healthy volunteers would be beneficial for a complete understanding of its disposition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative degradation pathways of this compound mediated by hydrogen peroxide and UV/Vis light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a Fixed-Dose Co-Formulation of Daclatasvir, Asunaprevir, and Beclabuvir on the Pharmacokinetics of a Cocktail of Cytochrome P450 and Drug Transporter Substrates in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetic Analysis of Daclatasvir, Asunaprevir, and Beclabuvir Combination in HCV-Infected Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of Beclabuvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir (BMS-791325) is a direct-acting antiviral agent for the treatment of Hepatitis C virus (HCV) infection.[1][2] It is a potent, allosteric, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3] Beclabuvir binds to a distinct allosteric site on the enzyme known as thumb site 1.[1][3] This binding induces a conformational change in the enzyme, ultimately inhibiting its polymerase activity. This document provides a comprehensive overview of the in vitro antiviral spectrum of beclabuvir, detailing its activity against various HCV genotypes, the experimental protocols used for its characterization, and its resistance profile.
Mechanism of Action
Beclabuvir exerts its antiviral effect by targeting the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[4] Unlike nucleoside inhibitors that compete with natural substrates for the active site, beclabuvir is a non-nucleoside inhibitor that binds to an allosteric site called thumb site 1.[1][3] This binding event does not directly block the catalytic site but instead locks the enzyme in a conformation that is unable to initiate RNA synthesis. This allosteric inhibition is a key feature of beclabuvir's mechanism.
In Vitro Antiviral Activity
The antiviral activity of beclabuvir has been evaluated in vitro using various HCV replicon systems. These systems are typically derived from human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons).[4] The potency of the compound is generally expressed as the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral replication.
Table 1: In Vitro Activity of Beclabuvir Against HCV Genotypes
| HCV Genotype/Subtype | Replicon System | Assay Method | EC50 (nM) | Reference(s) |
| Genotype 1a | H77c | FRET | 3 - 6 | [1][5] |
| Genotype 1b | Con1 | FRET | 6 - 28 | [1] |
| Genotype 3 | - | - | Active (nanomolar) | [2] |
| Genotype 4 | - | - | Active (nanomolar) | [2] |
| Genotype 5 | - | - | Active (nanomolar) | [2] |
| Genotype 6 | - | - | Active (nanomolar) | [2] |
Data presented are representative values from the cited literature. EC50 values can vary depending on the specific replicon, cell line, and assay conditions used.
Table 2: In Vitro Activity of Beclabuvir Against Recombinant NS5B Polymerase
| HCV Genotype | IC50 (nM) | Reference(s) |
| Genotype 1 | < 28 | [1][3] |
| Genotype 3 | < 28 | [1][3] |
| Genotype 4 | < 28 | [1][3] |
| Genotype 5 | < 28 | [1][3] |
IC50 (50% inhibitory concentration) is the concentration of the drug required to inhibit 50% of the enzymatic activity of the recombinant NS5B polymerase.
Experimental Protocols
The in vitro antiviral activity of beclabuvir is predominantly assessed using HCV replicon assays. Below are generalized protocols for such assays.
HCV Replicon Assay for EC50 Determination
This protocol describes a typical method for determining the EC50 value of an antiviral compound against an HCV replicon expressing a reporter gene, such as luciferase.
-
Cell Culture:
-
Maintain Huh-7 cells harboring a specific HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
-
Compound Preparation:
-
Prepare a stock solution of beclabuvir in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.
-
-
Assay Procedure:
-
Seed the replicon-containing Huh-7 cells into 96-well plates at a predetermined density.
-
After cell attachment (typically 24 hours), remove the culture medium and add the medium containing the serially diluted beclabuvir. Include appropriate controls (e.g., DMSO vehicle control for 0% inhibition and a known potent HCV inhibitor for 100% inhibition).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Data Analysis:
-
Following incubation, measure the reporter gene activity (e.g., luciferase signal) according to the manufacturer's instructions.
-
Concurrently, assess cell viability using a cytotoxicity assay (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50).
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
-
NS5B Polymerase Inhibition Assay
This assay measures the direct inhibitory effect of beclabuvir on the enzymatic activity of recombinant HCV NS5B polymerase.
-
Reaction Mixture:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a synthetic RNA template with a biotinylated primer.
-
Add the purified recombinant HCV NS5B polymerase to the buffer.
-
-
Inhibition Assay:
-
Add serially diluted beclabuvir or DMSO control to the reaction mixture.
-
Initiate the polymerase reaction by adding a mixture of ribonucleotides (ATP, CTP, GTP) and a radiolabeled nucleotide (e.g., [3H]-UTP).
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 2 hours).
-
-
Detection and Analysis:
-
Stop the reaction and capture the biotinylated RNA products on streptavidin-coated plates.
-
Measure the incorporation of the radiolabeled nucleotide using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vitro Resistance Profile
The emergence of drug-resistant viral variants is a potential challenge for antiviral therapies. In vitro studies have been conducted to identify the amino acid substitutions in the NS5B polymerase that confer resistance to beclabuvir.
Table 3: Beclabuvir Resistance-Associated Substitutions (RASs)
| NS5B Amino Acid Substitution | HCV Genotype | Fold Change in EC50 | Reference(s) |
| P495L | Genotype 1a/1b | >100 | [6] |
| P495A | Genotype 1a/1b | >100 | [6] |
| P495S | Genotype 1a/1b | >100 | [6] |
| A421V | Genotype 1 | - | [6] |
Fold change in EC50 is the ratio of the EC50 value for the mutant replicon to that of the wild-type replicon.
The primary resistance-associated substitutions for beclabuvir are located at position P495 in the thumb domain of the NS5B polymerase.[6] These mutations have been shown to significantly reduce the in vitro susceptibility to beclabuvir. The A421V substitution has also been identified as a resistance-associated variant.[6]
In Vitro Resistance Selection Protocol
-
Long-Term Culture:
-
Culture HCV replicon-containing cells in the presence of a fixed, sub-optimal concentration of beclabuvir.
-
Alternatively, gradually increase the concentration of beclabuvir over several passages.
-
-
Isolation of Resistant Clones:
-
Isolate individual cell colonies that are able to replicate in the presence of the drug.
-
-
Genotypic and Phenotypic Analysis:
Conclusion
Beclabuvir is a potent in vitro inhibitor of HCV replication, demonstrating activity against a range of HCV genotypes, particularly genotype 1. Its mechanism of action as an allosteric inhibitor of the NS5B polymerase provides a valuable therapeutic option. Understanding its in vitro antiviral spectrum, the methodologies for its evaluation, and its resistance profile is crucial for its effective use in combination therapies and for the development of next-generation HCV inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A randomized, placebo-controlled study of the NS5B inhibitor beclabuvir with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Genotypic and phenotypic studies of hepatitis virus resistance to antivirals [vhc-henrimondor.com]
- 8. natap.org [natap.org]
- 9. hcvguidelines.org [hcvguidelines.org]
Beclabuvir Hydrochloride: A Technical Overview of its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir hydrochloride, with the chemical formula C36H46ClN5O5S and a molecular weight of 696.3 g/mol , is a potent, non-nucleoside allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It binds to the thumb site 1 of the enzyme, effectively suppressing viral RNA replication.[3] This document provides a comprehensive guide to the chemical and physical properties of this compound, crucial for its development and formulation as an antiviral agent.
Chemical Properties
This compound is the hydrochloride salt of beclabuvir. Its chemical structure and key identifiers are summarized below.
| Property | Value | Reference |
| Chemical Name | (4bS,5aR)-12-Cyclohexyl-N-(dimethylsulfamoyl)-3-methoxy-5a-((1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-4b,5,5a,6-tetrahydrocyclopropa[d]indolo[2,1-a][4]benzazepine-5-carboxamide hydrochloride | [1] |
| CAS Number | 958002-36-3 | [1] |
| Molecular Formula | C36H46ClN5O5S | [1] |
| Molecular Weight | 696.3 g/mol | [1] |
Forced degradation studies have been conducted on this compound to understand its stability profile. These studies are essential for identifying potential degradation products and developing stable formulations.[5]
Physical Properties
The physical properties of an active pharmaceutical ingredient (API) like this compound are critical for its formulation into a safe and effective drug product.
| Property | Value | Reference |
| Solubility | Soluble in DMSO (≥ 30 mg/mL). A related compound was found to have an amorphous aqueous solubility of <1 µg/mL, suggesting low aqueous solubility. | [4][6] |
| Biopharmaceutics Classification System (BCS) | Related compounds have been categorized as Class II, indicating high permeability and low solubility. | [4] |
Experimental Protocols
Detailed experimental protocols for the physicochemical characterization of this compound are not publicly available. However, standard pharmaceutical industry practices for API characterization would involve the following methodologies.
Solubility Determination
A standard shake-flask method would be employed to determine the equilibrium solubility of this compound in various solvents, including water and buffered solutions at different pH values (typically over the physiological pH range of 1.2 to 6.8).[7] The concentration of the dissolved compound would be measured using a validated analytical technique, such as high-performance liquid chromatography (HPLC).
Melting Point Determination
Differential Scanning Calorimetry (DSC) is the standard method for determining the melting point and other thermal transitions of a crystalline solid.[8][9] A small, accurately weighed sample would be heated at a constant rate in a controlled atmosphere, and the heat flow to the sample would be monitored.
pKa Determination
The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.[10] These methods involve monitoring changes in pH or absorbance as a strong acid or base is added to a solution of the compound.
Solid-State Characterization (X-ray Powder Diffraction - XRPD)
XRPD is a critical technique for characterizing the solid-state form of an API, including identifying its crystalline or amorphous nature and detecting polymorphism. The sample is irradiated with X-rays, and the diffraction pattern is recorded and analyzed.[11][12]
Mechanism of Action and Signaling Pathway
Beclabuvir is an allosteric inhibitor of the HCV NS5B polymerase, a key enzyme in the viral replication cycle. By binding to a site distinct from the enzyme's active site, it induces a conformational change that inhibits the polymerase's function, thereby preventing the synthesis of new viral RNA.
Caption: Mechanism of action of this compound.
Experimental Workflow for Physicochemical Characterization
A typical workflow for the physicochemical characterization of a new drug candidate like this compound is outlined below.
Caption: A generalized workflow for physicochemical characterization.
References
- 1. This compound | C36H46ClN5O5S | CID 72722244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative degradation pathways of this compound mediated by hydrogen peroxide and UV/Vis light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. who.int [who.int]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Convergent Synthesis of Beclabuvir: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Beclabuvir, a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, has been a subject of significant interest in the field of medicinal chemistry. Its complex, polycyclic architecture necessitates a sophisticated and efficient synthetic strategy. This technical guide provides an in-depth exploration of the kilogram-scale synthesis of beclabuvir, focusing on the convergent approach that has proven successful for its large-scale production. The synthesis is characterized by the initial preparation of two key building blocks—a chiral cyclopropane fragment and a functionalized indole fragment—which are subsequently coupled and cyclized to afford the final active pharmaceutical ingredient.
The overall synthetic pathway proceeds in 12 linear steps, with five isolation stages, culminating in an 8% overall yield. Key transformations include a rhodium-catalyzed asymmetric cyclopropanation to establish the crucial stereochemistry of the cyclopropane ring and a palladium-catalyzed intramolecular direct arylation to construct the central seven-membered ring.
Synthesis of the Chiral Cyclopropane Fragment
The synthesis of the chiral cyclopropane tosylate, a key intermediate, begins with readily available starting materials and leverages an asymmetric catalytic reaction to install the desired chirality. A critical intermediate in this sequence is an acid alcohol cyclopropane, which is highly crystalline and allows for enantiomeric excess (ee) enhancement through chiral salt formation.
Quantitative Data for Cyclopropane Fragment Synthesis
| Step | Product | Key Reagents/Catalysts | Yield | Purity/ee |
| 1 | Chiral Cyclopropane Intermediate | Rhodium catalyst | 94% | 83% ee |
| 2 | Acid Alcohol Cyclopropane | (R)-α-methylbenzylamine | - | Crystalline solid, allows for ee upgrade |
| 3 | Cyclopropyl Tosylate | - | - | - |
Synthesis of the Indole Fragment
The indole fragment is prepared through a multi-step sequence that begins with a reductive alkylation. A notable challenge in this synthesis is the prevention of side reactions, such as the competitive nucleophilic attack by the indole nitrogen. This was overcome by in situ protection of the indole nitrogen with a Boc group. The synthesis of the indole fragment requires six chemical transformations with three isolations, resulting in a 53% overall yield. In a scaled-up process, 254 kg of the final indole intermediate was produced with a purity of 99.4–99.7 HPLC area percent and a yield of 76.3–77.4%.
Quantitative Data for Indole Fragment Synthesis
| Step | Product | Key Reagents/Catalysts | Yield | Purity |
| 1-6 | Final Indole Fragment | CDI, Boc-anhydride, DBU | 53% (overall) | 98.9-99.7 HPLC area % |
Fragment Coupling and Final Assembly
With both the chiral cyclopropane tosylate and the functionalized indole in hand, the convergent synthesis proceeds to the crucial fragment coupling step via an alkylation reaction. The generation of the relatively insoluble indole dianion is necessary to facilitate this reaction, for which sodium hexamethyldisilazide (NaHMDS) in DMF was found to be an effective base and solvent system.
Following the successful coupling of the two fragments, the final key transformation is the construction of the central seven-membered ring. This is achieved through a palladium-catalyzed intramolecular direct indole arylation. The optimization of this reaction involved screening various palladium catalysts, with Pd(dba)2 and Pd(tfa)2 being considered, and careful control of water content to minimize the formation of desbromo impurities.
The culmination of this synthetic sequence is the formation of beclabuvir, which is then isolated as its hydrochloride salt.
Experimental Protocols
General Method for Rhodium-Catalyzed Asymmetric Cyclopropanation:
A solution of styrene C is treated with a rhodium-based catalyst. The reaction is carefully monitored for completion. Upon completion, the product is isolated and purified to yield the chiral cyclopropane intermediate. The enantiomeric excess is determined using chiral HPLC.
General Method for Palladium-Catalyzed Intramolecular Direct Indole Arylation:
A solution of the coupled indole-cyclopropane intermediate is prepared in a suitable solvent such as DMF or DMAc. A palladium catalyst, for instance, Pd(dba)2, is added, and the reaction mixture is heated. The progress of the cyclization is monitored by HPLC. Upon completion, the reaction is worked up, and the crude product is purified by crystallization to afford the beclabuvir core structure.
Visualizing the Synthesis
Overall Synthetic Strategy for Beclabuvir
Caption: Convergent synthesis of beclabuvir.
Experimental Workflow for Intramolecular Direct Arylation
Caption: Key steps in the palladium-catalyzed cyclization.
Beclabuvir Hydrochloride: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Molecular Properties, Mechanism of Action, and Experimental Evaluation of a Potent HCV NS5B Polymerase Inhibitor.
This technical guide provides a comprehensive overview of beclabuvir hydrochloride, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, mechanism of action, and the experimental protocols used for its characterization.
Core Molecular and Chemical Data
This compound is the hydrochloride salt of beclabuvir. The fundamental molecular and chemical properties are summarized below.
| Property | Value |
| Compound | This compound |
| Molecular Formula | C36H46ClN5O5S |
| Molecular Weight | 696.3 g/mol |
| Parent Compound | Beclabuvir |
| Parent Molecular Formula | C36H45N5O5S |
| Parent Molecular Weight | 659.8 g/mol |
| CAS Number | 958002-36-3 (hydrochloride); 958002-33-0 (parent) |
| Synonyms | BMS-791325 hydrochloride |
Mechanism of Action: Allosteric Inhibition of HCV Replication
Beclabuvir is a potent and selective allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] Unlike nucleoside inhibitors that target the enzyme's active site, beclabuvir binds to a distinct allosteric site known as thumb site 1.[2] This binding event induces a conformational change in the enzyme, thereby impeding its function and ultimately suppressing viral RNA synthesis.[2]
The HCV replication process is a complex series of events that takes place within a specialized intracellular membrane structure called the membranous web.[3] The viral polyprotein is cleaved by both host and viral proteases (NS3/4A) to yield individual nonstructural (NS) proteins.[4] These proteins, including NS3, NS4A, NS4B, NS5A, and NS5B, assemble to form the replication complex.[5] Beclabuvir's targeting of NS5B disrupts the function of this entire complex.[1]
Experimental Protocols for Efficacy Determination
The antiviral activity of beclabuvir has been characterized through a series of in vitro assays. The following sections provide an overview of the methodologies for key experiments.
In Vitro HCV NS5B Polymerase Activity Assay (Scintillation Proximity Assay)
This biochemical assay directly measures the inhibitory effect of beclabuvir on the enzymatic activity of recombinant HCV NS5B polymerase.
Principle: The assay quantifies the incorporation of a radiolabeled nucleotide triphosphate (e.g., [33P]GTP) into a newly synthesized RNA strand using a biotinylated RNA template. The biotinylated template is captured by streptavidin-coated scintillation proximity assay (SPA) beads. When the radiolabeled nucleotide is incorporated, it is brought into close proximity with the scintillant in the beads, generating a light signal that is proportional to the polymerase activity.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., MgCl2, KCl), a reducing agent (e.g., DTT), the four nucleotide triphosphates (ATP, CTP, UTP, and radiolabeled GTP), and the biotinylated RNA template/primer.
-
Compound Addition: Serial dilutions of beclabuvir (or control compounds) are added to the wells of a microplate.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant HCV NS5B polymerase.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 22°C) to allow for RNA synthesis.
-
Termination and SPA Bead Addition: The reaction is stopped by the addition of EDTA. Streptavidin-coated SPA beads are then added to each well to capture the biotinylated RNA.
-
Signal Detection: After a further incubation period to allow for bead settling, the plate is read in a microplate scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
HCV Replicon Cell-Based Assay
This assay evaluates the antiviral activity of beclabuvir in a cellular context using human hepatoma (Huh-7) cells that harbor a subgenomic HCV replicon.[6]
Principle: The HCV replicon is a self-replicating RNA molecule that contains the HCV nonstructural proteins necessary for replication, along with a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene. Inhibition of HCV replication by the test compound leads to a decrease in replicon RNA levels, which can be quantified.
General Protocol:
-
Cell Culture: Huh-7 cells harboring the HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and a selection agent (e.g., G418).[7]
-
Compound Treatment: The replicon-containing cells are seeded into microplates and treated with various concentrations of beclabuvir or control compounds for a period of time (e.g., 72 hours).[8]
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using real-time reverse transcription PCR (RT-PCR).
-
Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound on the host cells is determined using an assay such as the measurement of the fluorescence of Alamar blue dye, which indicates mitochondrial function.[6]
-
Data Analysis: The EC50 (50% effective concentration) is calculated as the concentration of the compound that reduces HCV replicon RNA levels by 50%. The CC50 (50% cytotoxic concentration) is also determined. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Indirect Measurement of HCV Replication via NS3/4A Protease Activity (FRET Assay)
Inhibition of the HCV replication complex, including the NS5B polymerase, results in a downstream reduction in the production of all viral proteins, including the NS3/4A protease. This can be indirectly measured using a Fluorescence Resonance Energy Transfer (FRET) assay.[6]
Principle: A synthetic peptide substrate is designed to contain a cleavage site for the NS3/4A protease, flanked by a fluorescent donor (e.g., EDANS or 5-FAM) and a quencher molecule (e.g., DABCYL or QXL™520).[9] In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by the NS3/4A protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the protease activity.[9]
General Protocol:
-
Cell Lysate Preparation: Lysates are prepared from HCV replicon cells that have been treated with beclabuvir or control compounds.
-
FRET Reaction: The cell lysates are incubated with the FRET peptide substrate in a suitable assay buffer.[9]
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The inhibition of NS3/4A protease activity reflects the overall inhibition of HCV replication.
Conclusion
This compound is a well-characterized antiviral compound that targets a key enzyme in the hepatitis C virus life cycle. Its allosteric mechanism of action provides a distinct advantage in combination therapies. The experimental protocols outlined in this guide provide a robust framework for the evaluation of beclabuvir and other potential HCV NS5B polymerase inhibitors, from initial biochemical screening to cell-based efficacy and toxicity profiling. This comprehensive understanding is crucial for the continued development of novel and effective treatments for chronic hepatitis C.
References
- 1. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis C Virus Replication Compartment Formation: Mechanism and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hepatitis C Virus Subgenomic Replicons in the Human Embryonic Kidney 293 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurogentec.com [eurogentec.com]
Methodological & Application
Beclabuvir In Vitro HCV Replication Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir (BMS-791325) is a potent and selective allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a key enzyme essential for viral replication.[1][2] Unlike nucleoside inhibitors that target the active site, beclabuvir binds to a distinct non-catalytic site on the enzyme known as thumb site 1.[2][3] This binding induces a conformational change in the NS5B protein, ultimately inhibiting viral RNA synthesis and replication.[2] Beclabuvir has demonstrated significant antiviral activity against multiple HCV genotypes, particularly genotype 1.[4][5] This document provides detailed protocols for an in vitro HCV replication assay to evaluate the efficacy of beclabuvir and other potential HCV inhibitors.
The primary method described is the HCV subgenomic replicon assay.[5] This cell-based assay utilizes human hepatoma cells (Huh-7) that stably express a subgenomic portion of the HCV RNA. This subgenome contains the nonstructural proteins (NS3 to NS5B) necessary for RNA replication but lacks the structural proteins, rendering the system non-infectious.[5] The replicon RNA often includes a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[6] A multiplexed cytotoxicity assay is also detailed to assess the compound's effect on host cell viability, enabling the determination of a selectivity index.
Mechanism of Action of Beclabuvir
Beclabuvir is a non-nucleoside inhibitor that allosterically targets the HCV NS5B polymerase. The NS5B protein has a characteristic "right-hand" structure with finger, palm, and thumb domains. Beclabuvir binds to a specific pocket within the thumb domain, distant from the catalytic active site located in the palm domain. This binding event locks the polymerase in an inactive conformation, preventing the initiation and/or elongation of the nascent viral RNA strand.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of beclabuvir against different HCV genotypes in Huh-7 cells. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| HCV Genotype | Replicon | EC50 (nM) | Reference |
| 1a | H77c | 10 | [5] |
| 1b | Con1 | 8 | [5] |
| Cell Line | Assay | CC50 (µM) | Reference |
| Huh-7 | Alamar Blue | >25 | [5] |
Note: Beclabuvir has also been reported to have nanomolar activity against HCV genotypes 3, 4, 5, and 6 in vitro, although specific EC50 values from replicon assays are not as readily available in the cited literature.[3][7]
Experimental Protocols
HCV Replicon Assay Workflow
The overall workflow for the HCV replicon assay involves seeding the replicon-containing cells, treating them with a serial dilution of the test compound, incubating for a set period, and then measuring both luciferase activity (for antiviral efficacy) and cell viability (for cytotoxicity).
References
- 1. researchgate.net [researchgate.net]
- 2. HCV Genome and Life Cycle - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beclabuvir in HCV Genotype 1 Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beclabuvir (BCV), also known as BMS-791325, is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It exhibits nanomolar activity against HCV genotype 1 in vitro.[1] Beclabuvir functions as an allosteric inhibitor, binding to a distinct site on the NS5B enzyme known as thumb site 1.[2][3] This mode of action prevents the conformational changes necessary for viral RNA synthesis, thereby halting HCV replication.[4] Due to its mechanism, beclabuvir is a critical component of all-oral, direct-acting antiviral (DAA) combination therapies, designed to increase efficacy and create a high barrier to resistance.[5][6] Its primary clinical application has been in a triple-combination regimen with daclatasvir (an NS5A inhibitor) and asunaprevir (an NS3 protease inhibitor) for the treatment of chronic HCV genotype 1 infection.[5][7]
Application Notes
Mechanism of Action
Beclabuvir is not a nucleoside analog and does not compete with nucleotide triphosphates for the active site of the NS5B polymerase. Instead, it binds to an allosteric pocket on the enzyme, approximately 35 Å from the catalytic site, inducing a conformational change that prevents the initiation of RNA synthesis.[4] This allosteric inhibition is a key characteristic, making it effective in combination with other DAAs that target different viral proteins, such as the NS3/4A protease and the NS5A replication complex protein.[5]
Caption: Mechanism of Beclabuvir as an allosteric NS5B polymerase inhibitor.
In Vitro Antiviral Activity
Beclabuvir demonstrates potent activity against HCV genotype 1 replicons in cell culture. The 50% effective concentration (EC50) is typically in the low nanomolar range. Its cytotoxicity is significantly lower, leading to a favorable selectivity index.
Table 1: In Vitro Activity of Beclabuvir against HCV Genotype 1
| Parameter | HCV Genotype/Assay | Value | Reference |
|---|---|---|---|
| EC50 | Genotype 1a (H77c) Replicon | 2 nM | [2] |
| EC50 | Genotype 1b (Con1) Replicon | 0.6 nM | [2] |
| IC50 | Recombinant NS5B (Genotype 1) | < 28 nM | [2][3] |
| CC50 | Huh-7 Cells | 16 µM |[2] |
Clinical Efficacy in Combination Therapy
Beclabuvir's development has focused on its use in interferon-free combination regimens. The triple combination of daclatasvir (DCV), asunaprevir (ASV), and beclabuvir (BCV) has shown high efficacy in treating patients with HCV genotype 1, including those with historically difficult-to-treat characteristics.
Table 2: Clinical Efficacy of Beclabuvir-Based Regimens in HCV Genotype 1 Patients
| Regimen | Patient Population | Treatment Duration | SVR12 Rate | Reference |
|---|---|---|---|---|
| DCV + ASV + BCV | Treatment-Naïve | 12 Weeks | 95.7% | [7] |
| DCV + ASV + BCV | Interferon-Experienced | 12 Weeks | ~95% | [7] |
| DCV + ASV + BCV | Patients with Cirrhosis | 12 Weeks | 88% | [8] |
| BCV (75 mg) + PegIFN/RBV | Treatment-Naïve | 48 Weeks | >75% (eRVR) | [1][9] |
| DCV + ASV + BCV + RBV | Treatment-Naïve | 12 Weeks | 96% |[10] |
SVR12: Sustained Virologic Response 12 weeks post-treatment. eRVR: extended Rapid Virologic Response (undetectable HCV RNA at weeks 4 and 12).
Rationale for Multi-Target DAA Therapy
HCV's high replication rate and error-prone polymerase lead to the rapid selection of drug-resistant variants under monotherapy. A combination of DAAs targeting different viral proteins (NS3/4A protease, NS5A, and NS5B polymerase) provides multiple, synergistic pressures on the virus. This approach dramatically increases the SVR rate and raises the barrier to resistance, as the virus would need to acquire multiple mutations simultaneously to escape the effects of all three drugs.
Caption: Multi-target approach of Beclabuvir, Daclatasvir, and Asunaprevir.
Resistance Profile
The primary resistance-associated substitution (RAS) selected by beclabuvir in genotype 1 is P495L/S in the NS5B polymerase.[11]
-
Baseline Prevalence: The P495 RAS is rare (≤1%) in treatment-naïve patients.[11]
-
Treatment-Emergent RAS: While P495L/S can emerge in patients who experience virologic failure, it has been shown to have lower fitness.[11]
-
Persistence: Post-treatment, NS5B RAS like P495L/S tend to be replaced by the wild-type virus sequence within 24 to 48 weeks, which is faster than the persistence observed for NS5A RAS.[11]
Experimental Protocols
Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay
This protocol determines the 50% inhibitory concentration (IC50) of beclabuvir against recombinant HCV NS5B polymerase.
Materials:
-
Recombinant, purified HCV NS5B polymerase (e.g., genotype 1b, Con1).[5]
-
RNA template (e.g., HCV (-) 3' T RNA).[12]
-
Reaction Buffer: 20 mM HEPES (pH 8.0), 1.5 mM MnCl2, 100 mM ammonium acetate, 1 mM DTT.[12]
-
Nucleotide Mix: GTP, ATP, CTP, and UTP.
-
Radiolabeled Nucleotide: [³³P]-UTP or [³H]-UTP.
-
RNasin (RNase inhibitor).
-
Beclabuvir stock solution (in DMSO).
-
96-well reaction plates.
-
Scintillation Proximity Assay (SPA) beads.[5]
-
Microplate scintillation counter.
Methodology:
-
Prepare serial dilutions of beclabuvir in DMSO, then dilute further into the reaction buffer to achieve final desired concentrations. Include a DMSO-only control.
-
In a 96-well plate, add 5 µL of the diluted beclabuvir compound or DMSO control.
-
Prepare a master mix containing reaction buffer, DTT, RNasin, non-radiolabeled nucleotides, and the RNA template.
-
Add 40 µL of the master mix to each well.
-
Initiate the reaction by adding 5 µL of a solution containing the NS5B enzyme and the radiolabeled nucleotide.
-
Incubate the plate at 30°C for 2 hours.
-
Terminate the reaction by adding EDTA to chelate the metal ions.
-
Add SPA beads and incubate according to the manufacturer's instructions to allow capture of the newly synthesized, radiolabeled RNA.
-
Read the plate on a microplate scintillation counter to measure the incorporated radioactivity.
-
Calculate the percent inhibition for each beclabuvir concentration relative to the DMSO control.
-
Determine the IC50 value by plotting percent inhibition versus log concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This cell-based assay measures the efficacy of beclabuvir in inhibiting HCV RNA replication within human hepatoma cells.
Caption: Experimental workflow for determining the EC50 of Beclabuvir.
Materials:
-
Huh-7 human hepatoma cells stably expressing an HCV genotype 1 subgenomic replicon.[5] The replicon may contain a reporter gene like luciferase for easy quantification.[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection).
-
Beclabuvir stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent or RNA extraction kit and qRT-PCR reagents.
Methodology:
-
Seed the stable replicon cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of beclabuvir in cell culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the beclabuvir dilutions. Include wells for "no drug" (DMSO only) and "no cells" (background) controls.
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Assess HCV replication:
-
Luciferase Reporter: If using a luciferase replicon, lyse the cells and measure luminescence according to the manufacturer's protocol.[2]
-
qRT-PCR: Extract total RNA from the cells. Perform a one-step quantitative reverse transcription PCR (qRT-PCR) to quantify HCV RNA levels. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Calculate the percent inhibition of replication for each concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the dose-response curve.
Protocol 3: Cytotoxicity Assay (CC50 Determination)
This protocol assesses the concentration of beclabuvir that causes a 50% reduction in cell viability.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay).
-
Complete cell culture medium.
-
Beclabuvir stock solution (in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Blue™, MTS, or MTT).
Methodology:
-
Seed Huh-7 cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with the same serial dilutions of beclabuvir used in the replicon assay.
-
Incubate for 72 hours (matching the duration of the antiviral assay).
-
Add the cell viability reagent to each well and incubate for the time specified by the manufacturer (typically 1-4 hours).
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percent cytotoxicity for each concentration relative to the DMSO control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) can then be calculated as CC50 / EC50.
References
- 1. A randomized, placebo-controlled study of the NS5B inhibitor beclabuvir with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beclabuvir in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daclatasvir + asunaprevir + beclabuvir ± ribavirin for chronic HCV genotype 1-infected treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. hepctip.ca [hepctip.ca]
- 11. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Beclabuvir in Combination with Daclatasvir and Asunaprevir for Hepatitis C Virus (HCV) Genotype 1 Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the triple combination therapy of beclabuvir, daclatasvir, and asunaprevir for the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection. This document includes a summary of the mechanism of action, clinical efficacy data from the pivotal UNITY clinical trials, and detailed protocols for key experimental procedures.
Mechanism of Action: A Multi-pronged Attack on HCV Replication
The combination of beclabuvir, daclatasvir, and asunaprevir constitutes an all-oral, interferon-free regimen that targets three distinct and essential proteins in the HCV replication cycle. This multi-targeted approach provides a high barrier to resistance and leads to high rates of sustained virologic response (SVR).
-
Asunaprevir: An NS3/4A protease inhibitor that blocks the proteolytic cleavage of the HCV polyprotein, a crucial step for the maturation of viral proteins.[1][2][3]
-
Daclatasvir: A potent inhibitor of the HCV NS5A protein, a multifunctional protein involved in both viral RNA replication and virion assembly.[2][3]
-
Beclabuvir: A non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, the key enzyme responsible for replicating the viral RNA genome.[2]
The synergistic action of these three direct-acting antiviral agents (DAAs) effectively shuts down HCV replication, leading to a rapid decline in viral load.
Clinical Efficacy: Summary of UNITY-1 and UNITY-2 Trials
The efficacy and safety of the beclabuvir, daclatasvir, and asunaprevir combination were primarily established in the UNITY-1 and UNITY-2 clinical trials. These studies evaluated a twice-daily fixed-dose combination of daclatasvir 30 mg, asunaprevir 200 mg, and beclabuvir 75 mg.[1][3]
UNITY-1 Trial: This study enrolled non-cirrhotic patients with HCV genotype 1 infection.[3]
UNITY-2 Trial: This study focused on patients with compensated cirrhosis and HCV genotype 1 infection.[1]
Sustained Virologic Response at 12 weeks post-treatment (SVR12)
The primary endpoint for these trials was the achievement of SVR12, defined as having an undetectable HCV RNA level 12 weeks after the completion of therapy.
Table 1: SVR12 Rates in the UNITY-1 Trial (Non-Cirrhotic Patients) [3]
| Patient Population | N | SVR12 Rate (%) | 95% Confidence Interval |
| Treatment-Naïve | 312 | 92.0 | 89.0 - 95.0 |
| Genotype 1a | 228 | 90 | - |
| Genotype 1b | 84 | 98 | - |
| Treatment-Experienced | 103 | 89.3 | 83.4 - 95.3 |
| Genotype 1a | 75 | 85 | - |
| Genotype 1b | 28 | 100 | - |
| Overall | 415 | 91.3 | 88.6 - 94.0 |
Table 2: SVR12 Rates in the UNITY-2 Trial (Patients with Compensated Cirrhosis) [1][4]
| Patient Population | Treatment Arm | N | SVR12 Rate (%) | 97.5% Confidence Interval |
| Treatment-Naïve | DCV-TRIO | 59 | 93 | 85.4 - 100.0 |
| DCV-TRIO + Ribavirin | 53 | 98 | 88.9 - 100.0 | |
| Treatment-Experienced | DCV-TRIO | 45 | 87 | 75.3 - 98.0 |
| DCV-TRIO + Ribavirin | 45 | 93 | 85.0 - 100.0 |
DCV-TRIO refers to the fixed-dose combination of daclatasvir, asunaprevir, and beclabuvir.
Adverse Events
The combination of daclatasvir, asunaprevir, and beclabuvir was generally well-tolerated.[5][6] The most common adverse events reported in the clinical trials are summarized below.
Table 3: Common Adverse Events (Incidence ≥10%) in UNITY Trials [6]
| Adverse Event | Frequency |
| Headache | Common |
| Diarrhea | Common |
| Fatigue | Common |
| Nausea | Common |
Serious adverse events were infrequent and discontinuations due to adverse events were low.[1][3]
Experimental Protocols
The following are generalized protocols for key assays utilized in the clinical evaluation of this drug combination. These are based on standard methodologies employed in the field; specific, proprietary details of the assays used in the UNITY trials are not publicly available.
Protocol 1: Quantification of HCV RNA by Real-Time RT-PCR
This protocol outlines the steps for determining the viral load in patient plasma or serum samples.
1. Objective: To accurately quantify the amount of HCV RNA in a patient's plasma or serum.
2. Materials:
-
Whole blood collected in EDTA (lavender top) or Serum Separator Tubes (SST).
-
Refrigerated centrifuge.
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit, Qiagen).
-
Commercial real-time RT-PCR assay for HCV quantification (e.g., Abbott RealTime HCV Assay or Roche COBAS AmpliPrep/COBAS TaqMan HCV Test).[7]
-
Real-time PCR instrument.
-
Nuclease-free water.
-
Micropipettes and sterile, nuclease-free tips.
3. Procedure:
-
Sample Collection and Processing:
-
Collect whole blood from the patient.
-
Process the blood sample within 6 hours of collection by centrifuging at 1,000-1,300 x g for 10 minutes at room temperature to separate plasma or serum.
-
Carefully transfer the plasma or serum to a sterile, nuclease-free cryovial.
-
Samples can be stored at 2-8°C for up to 72 hours or frozen at -70°C for long-term storage.[8]
-
-
HCV RNA Extraction:
-
Thaw frozen plasma/serum samples on ice.
-
Extract viral RNA from a defined volume of plasma or serum (typically 140 µL to 1 mL, depending on the kit) according to the manufacturer's instructions for the chosen viral RNA extraction kit.[9]
-
Elute the purified RNA in the provided elution buffer.
-
-
Real-Time RT-PCR:
-
Prepare the RT-PCR master mix according to the instructions of the commercial assay kit. This typically includes primers and probes targeting a conserved region of the HCV genome (e.g., the 5' untranslated region), reverse transcriptase, DNA polymerase, dNTPs, and reaction buffer.[10]
-
Add a specific volume of the extracted RNA to the master mix in each well of a PCR plate.
-
Include positive and negative controls, as well as a set of quantitative standards (HCV RNA of known concentrations) to generate a standard curve.
-
Run the plate on a real-time PCR instrument using the thermal cycling program specified by the assay manufacturer. The program will include a reverse transcription step to convert HCV RNA to cDNA, followed by multiple cycles of denaturation, annealing, and extension to amplify the target sequence.
-
-
Data Analysis:
-
The real-time PCR instrument will monitor the fluorescence signal at each cycle. The cycle at which the fluorescence crosses a certain threshold is the cycle threshold (Ct).
-
Plot the Ct values of the quantitative standards against the logarithm of their concentrations to generate a standard curve.
-
Determine the concentration of HCV RNA in the patient samples by interpolating their Ct values from the standard curve.
-
Results are typically reported in International Units per milliliter (IU/mL).[7]
-
Protocol 2: HCV Resistance Testing by Sequencing
This protocol describes the general workflow for identifying resistance-associated substitutions (RASs) in the HCV genome.
1. Objective: To detect the presence of amino acid substitutions in the NS3, NS5A, and NS5B regions of the HCV genome that are known to confer resistance to direct-acting antivirals.
2. Materials:
-
Extracted HCV RNA (from Protocol 1).
-
RT-PCR reagents for amplifying the NS3, NS5A, and NS5B coding regions.
-
Primers specific for the target regions of the HCV genome.
-
DNA sequencing reagents (e.g., BigDye Terminator v3.1 Cycle Sequencing Kit).
-
Sanger sequencing instrument or a next-generation sequencing (NGS) platform.
-
Software for sequence analysis and comparison to a reference HCV sequence.
3. Procedure:
-
Reverse Transcription and PCR Amplification (RT-PCR):
-
Perform reverse transcription on the extracted viral RNA to generate cDNA using a reverse transcriptase and random primers or a gene-specific primer.
-
Amplify the entire coding regions of NS3, NS5A, and NS5B using PCR with high-fidelity DNA polymerase and specific primer sets. Nested PCR may be required for samples with low viral loads to increase the yield of the target amplicons.[11]
-
-
Sequencing:
-
Sanger Sequencing:
-
Purify the PCR products to remove unincorporated primers and dNTPs.
-
Perform cycle sequencing reactions using the purified PCR products as a template, sequencing primers (forward and reverse), and fluorescently labeled dideoxynucleotides (ddNTPs).
-
Purify the sequencing reaction products.
-
Analyze the products on a capillary electrophoresis-based DNA sequencer.
-
-
Next-Generation Sequencing (NGS):
-
Prepare a sequencing library from the PCR amplicons. This involves fragmenting the DNA, adding adapters, and amplifying the library.
-
Sequence the library on an NGS platform (e.g., Illumina MiSeq or Ion Torrent PGM).
-
-
-
Data Analysis:
-
Assemble the raw sequence data to generate a consensus sequence for the NS3, NS5A, and NS5B regions.
-
Align the patient's HCV sequence with a wild-type reference sequence of the same genotype.
-
Identify any nucleotide and corresponding amino acid changes (substitutions).
-
Compare the identified substitutions to a database of known resistance-associated substitutions for asunaprevir (NS3), daclatasvir (NS5A), and beclabuvir (NS5B).[8][12][13]
-
The presence of RASs should be reported, and for NGS data, the frequency of the variant within the viral population can be determined.[11] A cutoff of 15-20% is often used to report clinically relevant minority variants.[8][11]
-
Disclaimer: These protocols are intended for informational purposes for a research audience and are based on generally accepted scientific methods. For clinical diagnostic use, always refer to the instructions for use of commercially available, validated assays and follow all applicable laboratory and regulatory guidelines.
References
- 1. Daclatasvir in combination with asunaprevir and beclabuvir for hepatitis C virus genotype 1 infection with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety Exposure‐Response Analysis for Daclatasvir, Asunaprevir, and Beclabuvir Combinations in HCV‐Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fixed-Dose Combination Therapy With Daclatasvir, Asunaprevir, and Beclabuvir for Noncirrhotic Patients With HCV Genotype 1 Infection [natap.org]
- 4. researchgate.net [researchgate.net]
- 5. Daclatasvir + asunaprevir + beclabuvir ± ribavirin for chronic HCV genotype 1-infected treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daclatasvir, asunaprevir and beclabuvir fixed-dose combination for patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time PCR Assays for Hepatitis C Virus (HCV) RNA Quantitation Are Adequate for Clinical Management of Patients with Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis C Virus (HCV) NS5A Drug Resistance by Sequencing | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Performance of a novel DiaRD-HCV RNA RTqPCR kit for quantification of HCV RNA in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Technical Validation of a Hepatitis C Virus Whole Genome Sequencing Assay for Detection of Genotype and Antiviral Resistance in the Clinical Pathway [frontiersin.org]
- 12. hcvguidelines.org [hcvguidelines.org]
- 13. 30703- Hepatitis C Virus (HCV) NS5A Drug Resistance for Genotype 3 | Clinical | Eurofins-Viracor [eurofins-viracor.com]
Application Notes and Protocols for Preparing Beclabuvir Hydrochloride Formulations for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of beclabuvir hydrochloride formulations intended for in vivo research. This compound is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. A significant challenge in the preclinical evaluation of this compound is its poor aqueous solubility, which necessitates the use of enabling formulation strategies to achieve adequate exposure in animal models.
Physicochemical Properties and Solubility
This compound is characterized by low aqueous solubility, a critical factor influencing its oral bioavailability.[1][2][3] One source indicates a predicted water solubility of 0.00424 mg/mL, while another states its amorphous aqueous solubility is less than 1 µg/mL.[1] This property underscores the need for specialized formulation approaches.
| Property | Value | Source |
| Predicted Water Solubility | 0.00424 mg/mL | DrugBank Online[3] |
| Amorphous Aqueous Solubility | < 1 µg/mL | Discovery of Beclabuvir[1] |
| Molecular Weight | 696.3 g/mol | PubChem[4] |
Recommended Formulation Strategies
Given its low solubility, several formulation strategies can be employed to enhance the systemic exposure of this compound in in vivo studies. The choice of formulation will depend on the specific research objectives, the animal model, and the desired route of administration (typically oral). The following protocols detail two common and effective approaches: a co-solvent system and a suspension formulation.
Protocol 1: Co-Solvent Formulation for Oral Administration
This protocol is suitable for achieving a solution of this compound, which can be advantageous for ensuring dose uniformity and enhancing absorption.
Experimental Protocol
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Solutol® HS 15 (or other suitable surfactant like Kolliphor® P188)[5]
-
Saline (0.9% NaCl) or Water for Injection
-
Sterile conical tubes
-
Vortex mixer
-
Warming bath (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add DMSO to the tube to dissolve the powder completely. The volume of DMSO should be kept to a minimum, typically 5-10% of the final formulation volume.
-
In a separate tube, prepare the vehicle by mixing PEG 400 and Solutol® HS 15. A common ratio is 40% PEG 400 and 10% Solutol® HS 15.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure thorough mixing.
-
Add saline or water to the mixture to reach the final desired concentration and volume. The final DMSO concentration should ideally be below 5% to minimize potential toxicity in animals.
-
If precipitation occurs, gentle warming in a water bath (37-40°C) may aid in re-dissolving the compound.
-
Visually inspect the final formulation for clarity and absence of precipitation before administration.
-
Data Presentation: Example Co-Solvent Formulation Compositions
| Component | Formulation A (for 10 mg/kg dose in mice) | Formulation B (for 20 mg/kg dose in rats) |
| This compound | 1 mg/mL | 4 mg/mL |
| DMSO | 10% (v/v) | 10% (v/v) |
| PEG 400 | 40% (v/v) | 40% (v/v) |
| Solutol® HS 15 | 10% (v/v) | 10% (v/v) |
| Saline (0.9% NaCl) | 40% (v/v) | 40% (v/v) |
| Dosing Volume | 10 µL/g body weight | 5 µL/g body weight |
Visualization: Co-Solvent Formulation Workflow
Caption: Workflow for preparing a co-solvent-based formulation of this compound.
Protocol 2: Suspension Formulation for Oral Administration
This protocol is suitable when a solution cannot be achieved at the desired concentration or if the use of co-solvents is a concern for the biological system under investigation.
Experimental Protocol
-
Materials:
-
This compound powder
-
Micronizing equipment (if necessary, for particle size reduction)
-
Wetting agent (e.g., 0.5% Tween® 80 or Poloxamer 188)[5]
-
Suspending agent (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) or hydroxypropyl methylcellulose (HPMC))
-
Distilled water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
-
-
Procedure:
-
If starting with coarse powder, reduce the particle size of this compound using a suitable micronization technique. This increases the surface area for better dispersion.
-
Prepare the suspending vehicle by dissolving the wetting agent and suspending agent in distilled water or saline. Stir until a homogenous solution is formed.
-
Create a paste by adding a small amount of the vehicle to the this compound powder and triturating with a mortar and pestle. This ensures the powder is thoroughly wetted.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing until a uniform suspension is achieved.
-
Continuously stir the suspension using a magnetic stirrer during dosing to ensure homogeneity and accurate administration.
-
Data Presentation: Example Suspension Formulation Compositions
| Component | Formulation C (for 25 mg/kg dose in rats) | Formulation D (for 50 mg/kg dose in dogs) |
| This compound | 5 mg/mL | 10 mg/mL |
| Tween® 80 | 0.5% (w/v) | 0.5% (w/v) |
| Carboxymethylcellulose (CMC-Na) | 0.5% (w/v) | 1.0% (w/v) |
| Distilled Water | q.s. to final volume | q.s. to final volume |
| Dosing Volume | 5 µL/g body weight | 5 µL/g body weight |
Visualization: Suspension Formulation Workflow
Caption: Workflow for preparing a suspension-based formulation of this compound.
General Considerations for In Vivo Formulations
-
Stability: Formulations should be prepared fresh daily unless stability data indicates otherwise.
-
Tonicity and pH: For intravenous administration, formulations must be isotonic and have a physiologically compatible pH to avoid irritation and hemolysis. For oral administration, a wider pH range is generally acceptable.
-
Vehicle Safety: The chosen excipients and their concentrations should be well-tolerated in the selected animal species. It is advisable to administer the vehicle alone to a control group to assess any potential effects.
-
Dose Volume: The volume of the formulation administered should be appropriate for the size and species of the animal to avoid stress and physiological disturbances.
By following these protocols, researchers can prepare suitable formulations of this compound to facilitate its evaluation in in vivo models, thereby advancing the understanding of its pharmacokinetic and pharmacodynamic properties.
References
- 1. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for the Quantification of Beclabuvir in Biological Samples
Introduction
Beclabuvir (BMS-791325) is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It is a key component of combination therapies for the treatment of chronic HCV infection.[1][2] Accurate quantification of beclabuvir in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[3] This document provides detailed application notes and protocols for the determination of beclabuvir in biological matrices, primarily focusing on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Principle
The method described herein utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of beclabuvir in human plasma.[4][5] The procedure involves sample preparation to extract the analyte from the biological matrix, chromatographic separation to isolate beclabuvir from endogenous components, and detection by mass spectrometry.[5] Quantification is achieved by comparing the response of the analyte to that of a stable isotope-labeled internal standard.
Quantitative Data Summary
A summary of the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of beclabuvir and other direct-acting antivirals (DAAs) in human plasma is presented below.[4]
| Parameter | Beclabuvir | Daclatasvir | Asunaprevir |
| Linearity Range | 2 - 2000 ng/mL | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 1 ng/mL | 1 ng/mL |
| Intra-run Precision (% CV) | ≤ 4.5% | ≤ 4.5% | ≤ 4.5% |
| Inter-run Precision (% CV) | ≤ 2.9% | ≤ 2.9% | ≤ 2.9% |
| Accuracy (% Deviation) | ± 5.3% | ± 5.3% | ± 5.3% |
| Extraction Method | Liquid-Liquid Extraction (LLE) with methyl-t-butyl ether | LLE with methyl-t-butyl ether | LLE with methyl-t-butyl ether |
| Detection | MS/MS (MRM mode) | MS/MS (MRM mode) | MS/MS (MRM mode) |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of beclabuvir from human plasma samples.
-
Materials:
-
Human plasma samples
-
Beclabuvir reference standard
-
Internal standard (IS) solution (e.g., stable isotope-labeled beclabuvir)
-
Methyl-t-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 600 µL of methyl-t-butyl ether.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (approximately 550 µL) to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of reconstitution solution.
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-20% B
-
2.6-3.5 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Beclabuvir: m/z precursor ion → m/z product ion (specific values to be determined based on instrumentation and tuning).
-
Internal Standard: m/z precursor ion → m/z product ion (specific values to be determined based on instrumentation and tuning).
-
-
Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, desolvation gas flow).
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[6] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank biological matrix from at least six different sources to ensure no significant interference at the retention times of beclabuvir and the IS.
-
Linearity and Range: A calibration curve should be prepared by spiking blank matrix with known concentrations of beclabuvir. The linearity should be evaluated by plotting the peak area ratio (analyte/IS) against the nominal concentration and applying a weighted linear regression. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[4]
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples at three different concentration levels.
-
Matrix Effect: Evaluated to ensure that endogenous components in the biological matrix do not suppress or enhance the ionization of the analyte and IS.
-
Stability: The stability of beclabuvir in the biological matrix should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[7][8][9]
Visualizations
References
- 1. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. scielo.br [scielo.br]
- 8. Stability of hepatitis B virus pregenomic RNA in plasma specimens under various temperatures and storage conditions [PeerJ] [peerj.com]
- 9. researchgate.net [researchgate.net]
Kilogram-Scale Synthesis of Beclabuvir for Clinical Supply: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocols for the kilogram-scale synthesis of beclabuvir (BMS-791325), a potent NS5B polymerase inhibitor for the treatment of Hepatitis C Virus (HCV). The manufacturing process is a convergent 12-step linear synthesis culminating in an 8% overall yield. Key transformations include an asymmetric cyclopropanation to establish a critical chiral center and a palladium-catalyzed intramolecular direct arylation to construct the central seven-membered ring. This application note is intended to serve as a comprehensive resource for researchers and professionals involved in the process development and manufacturing of antiviral therapeutics.
Introduction
Beclabuvir is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. It has been investigated in clinical trials as a component of combination therapies for HCV infection. The development of a robust and scalable synthesis is crucial for providing a consistent and high-quality supply of the active pharmaceutical ingredient (API) for clinical studies and potential commercialization. The synthesis described herein has been successfully scaled to produce multiple kilograms of beclabuvir.
Overall Synthetic Strategy
The kilogram-scale synthesis of beclabuvir is designed as a convergent process, which involves the preparation of two key fragments that are later coupled. This strategy allows for the efficient construction of the complex molecular architecture of the drug. The synthesis features five isolated intermediates, which helps to ensure the purity of the final product.
Caption: Convergent synthetic strategy for beclabuvir.
Data Presentation
Table 1: Summary of Key Process Steps and Yields
| Step No. | Transformation | Key Reagents | Isolated Yield (%) | Purity (HPLC Area %) |
| 1 | Wittig Olefination | Ph₃P=CH₂ | 55 | >99 |
| 2 | Asymmetric Cyclopropanation | Rh₂(S-DOSP)₄ | 94 | 83 (ee) |
| 3-6 | Oxidative Cleavage and Amidation | O₃, NaBH₄, LiOH | 56.5 | >99 |
| 7-8 | Tosylation | TsCl, DABCO | Not Isolated | - |
| 9 | Alkylation | NaHMDS | 47 | >98 |
| 10 | Intramolecular Direct Arylation | Pd(OAc)₂, Cy₃P•HBF₄ | 85 | >99 |
| 11 | Saponification | KOH | Not Isolated | - |
| 12 | Final Salt Formation and Isolation | HCl | 89.5 | >99.5 |
| Overall | 12 Steps, 5 Isolations | 8 | >99.5 |
Experimental Protocols
Step 2: Asymmetric Cyclopropanation
This key step establishes the chirality of the cyclopropane ring with high enantioselectivity.
Materials:
-
Styrene derivative C (1.0 equiv)
-
Rh₂(S-DOSP)₄ (0.002 equiv)
-
Heptane
Equipment:
-
Jacketed reactor with overhead stirring and temperature control
-
Nitrogen inlet
-
Addition funnel
Procedure:
-
Charge the reactor with the styrene derivative C and heptane.
-
In a separate vessel, dissolve Rh₂(S-DOSP)₄ in heptane.
-
Slowly add the catalyst solution to the reactor at room temperature over 2 hours.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by HPLC.
-
Upon completion, the reaction mixture is typically carried forward to the next step without isolation.
Expected Yield: 94% (based on in-process analysis) Enantiomeric Excess: 83% ee
Step 10: Palladium-Catalyzed Intramolecular Direct Arylation
This step forms the central seven-membered ring of beclabuvir.
Materials:
-
Alkylated indole intermediate I (1.0 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Cy₃P•HBF₄ (0.1 equiv)
-
KHCO₃ (4.0 equiv)
-
Dimethylacetamide (DMAc)
-
Toluene
Equipment:
-
Jacketed reactor with overhead stirring, reflux condenser, and temperature control
-
Nitrogen inlet
Procedure:
-
Charge the reactor with the alkylated indole intermediate I, Pd(OAc)₂, Cy₃P•HBF₄, and KHCO₃.
-
Add a mixture of DMAc and toluene.
-
Heat the reaction mixture to 125 °C and maintain until the reaction is complete, as monitored by HPLC.
-
Cool the reaction mixture and proceed with the workup and subsequent saponification step.
Expected Yield: 85% for the cyclized product J.
Caption: High-level experimental workflow.
Purification and Quality Control
The final product is isolated as a hydrochloride salt. Purification is achieved through crystallization, which effectively removes process-related impurities. The quality of the final API is assessed using a battery of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric purity.
The final API should have a purity of >99.5% with strict controls on residual solvents and heavy metals.
Safety Considerations
The synthesis of beclabuvir involves the use of hazardous reagents and requires appropriate safety precautions.
-
Ozone (O₃): Highly reactive and toxic. Ozonolysis should be performed in a well-ventilated fume hood with appropriate monitoring.
-
Sodium borohydride (NaBH₄): Flammable solid that reacts with water to produce hydrogen gas.
-
Palladium catalysts: May be pyrophoric. Handle under an inert atmosphere.
-
Solvents: Many of the solvents used are flammable and/or toxic. Use in well-ventilated areas and wear appropriate personal protective equipment (PPE).
A thorough process safety review should be conducted before scaling up any of the described synthetic steps.
Conclusion
The kilogram-scale synthesis of beclabuvir has been successfully demonstrated through a robust and scalable 12-step process. The convergent approach, coupled with key catalytic transformations, allows for the efficient production of this important antiviral agent for clinical supply. The detailed protocols and data presented in this application note provide a valuable resource for chemists and engineers involved in the manufacturing of complex pharmaceutical ingredients.
Troubleshooting & Optimization
Technical Support Center: Overcoming Beclabuvir Resistance in HCV Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to beclabuvir resistance in Hepatitis C Virus (HCV) cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of beclabuvir and how does resistance develop?
A1: Beclabuvir is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] It binds to an allosteric site on the enzyme, known as thumb site 1, inducing a conformational change that prevents the polymerase from synthesizing viral RNA.[2][3] Resistance to beclabuvir typically arises from specific amino acid substitutions in the NS5B protein that reduce the binding affinity of the drug to its target site, thereby diminishing its inhibitory effect.
Q2: What are the primary resistance-associated substitutions (RASs) for beclabuvir observed in cell culture?
A2: In vitro studies have identified several key RASs that confer resistance to beclabuvir. The most prominent substitutions occur at position P495 in the NS5B thumb domain, with P495L and P495S being frequently observed.[4] Another significant RAS is A421V.[5] The presence of these mutations can significantly reduce the susceptibility of the HCV replicon to beclabuvir.
Q3: My HCV replicon cells are showing reduced susceptibility to beclabuvir. How can I confirm if this is due to known RASs?
A3: To confirm the presence of RASs, you should perform genotypic analysis of the NS5B coding region from your resistant replicon cell population. This involves extracting total RNA from the cells, reverse transcribing the HCV RNA to cDNA, amplifying the NS5B region using PCR, and then sequencing the PCR product. The resulting sequence should be compared to the wild-type sequence of your replicon to identify any amino acid substitutions at known resistance sites like P495 and A421.
Q4: What are the primary strategies to overcome beclabuvir resistance in vitro?
A4: The most effective strategy to combat beclabuvir resistance is the use of combination therapy with other direct-acting antivirals (DAAs) that have different mechanisms of action.[1][6] Combining beclabuvir with an NS5A inhibitor (e.g., daclatasvir) and/or an NS3/4A protease inhibitor (e.g., asunaprevir) can create a high barrier to resistance.[4] This multi-target approach makes it significantly more difficult for the virus to simultaneously develop mutations that confer resistance to all drugs in the regimen. Additionally, combination with a nucleoside NS5B inhibitor like sofosbuvir, which has a high barrier to resistance, can also be a potent strategy.[7]
Q5: Are there any next-generation non-nucleoside inhibitors (NNIs) that are effective against beclabuvir-resistant variants?
A5: The development of next-generation NNIs is an active area of research. The goal is to identify compounds that can effectively bind to and inhibit NS5B polymerase even in the presence of mutations like P495L.[8][9] These newer agents may have a different binding mode or greater flexibility, allowing them to accommodate structural changes in the polymerase caused by resistance mutations. Researchers should consult recent literature and clinical trial databases for the latest information on novel NS5B inhibitors.
Troubleshooting Guides
Issue 1: Unexpectedly High EC50 Value for Beclabuvir in a Wild-Type Replicon Assay
| Possible Cause | Troubleshooting Step |
| Cell Health and Plating Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at the optimal density. Over-confluent or stressed cells can affect replicon replication and drug susceptibility. |
| Reagent Quality | Verify the concentration and purity of the beclabuvir stock solution. Perform a dose-response with a known sensitive control compound to validate the assay system. |
| Assay Conditions | Optimize the incubation time and DMSO concentration. High concentrations of DMSO can be toxic to cells and affect the assay outcome. |
| Contamination | Check for mycoplasma or other microbial contamination, which can interfere with cell metabolism and replicon activity. |
| Pre-existing Minor Resistant Variants | The "wild-type" cell population may contain a small subpopulation of resistant replicons. Consider re-cloning the replicon cell line to ensure a homogenous population. |
Issue 2: Failure to Select for Beclabuvir-Resistant Colonies
| Possible Cause | Troubleshooting Step |
| Drug Concentration Too High | Using a beclabuvir concentration that is too high may be overly cytotoxic or completely inhibit replication, preventing the emergence of any resistant clones. Start with a concentration that is 5-10 times the EC50 value and gradually increase it in subsequent passages. |
| Low Replicon Replication Fitness | The introduction of resistance mutations can sometimes impair the replication capacity of the virus. Ensure that the baseline replication level of your replicon is robust enough to allow for the selection of less fit, resistant variants. |
| Insufficient Passaging Time | The selection of resistant variants can be a slow process. Continue passaging the cells in the presence of beclabuvir for several weeks to allow for the gradual enrichment of resistant populations. |
| Cell Line Permissiveness | The permissiveness of the Huh-7 cell line and its subclones to HCV replication can vary. Use a highly permissive cell line to increase the chances of selecting and propagating resistant replicons. |
Issue 3: High Variability in Luciferase Signal in Replicon Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding across all wells of the microplate. Use a multichannel pipette and mix the cell suspension thoroughly before dispensing. |
| Pipetting Errors | Be precise with the addition of compounds and luciferase reagents. Small variations in volume can lead to significant differences in signal. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and assay performance. To minimize this, avoid using the outermost wells or fill them with sterile PBS. |
| Reagent Instability | Prepare fresh luciferase substrate solution for each experiment and protect it from light. Avoid repeated freeze-thaw cycles of the luciferase lysis buffer. |
| Instrument Settings | Optimize the luminometer's read time and sensitivity settings for your specific assay to ensure you are within the linear range of detection. |
Quantitative Data Summary
The following table summarizes in vitro resistance data for beclabuvir and similar non-nucleoside inhibitors against common NS5B resistance-associated substitutions in HCV genotype 1 replicons.
| NS5B Substitution | Beclabuvir Fold Change in EC50 | Reference Compound Fold Change in EC50 | Notes |
| P495L | >100 | 371 (for a similar indole derivative) | A key resistance mutation for thumb site 1 NNIs.[10] |
| P495S | >50 | - | Another common substitution at this position. |
| A421V | ~3-10 | ~3 (for deleobuvir) | Often emerges in combination with other mutations.[5] |
| P495L + A421V | >500 | > deleobuvir single mutants | Combination of mutations can lead to high-level resistance.[5] |
| C316N | - | High (for dasabuvir) | A key resistance mutation for palm site NNIs, may not significantly impact beclabuvir. |
| S282T | No significant change | High (for sofosbuvir) | This is a key resistance mutation for nucleoside inhibitors and does not confer resistance to NNIs like beclabuvir.[8] |
Note: Fold change is relative to the wild-type replicon. Data for beclabuvir is estimated based on available literature; specific values can vary depending on the replicon system and assay conditions.
Experimental Protocols
Protocol 1: HCV Subgenomic Replicon Luciferase Assay for Beclabuvir EC50 Determination
This protocol describes a transient replication assay using a subgenomic HCV replicon encoding a luciferase reporter gene to determine the 50% effective concentration (EC50) of beclabuvir.
Materials:
-
Huh-7.5 cells
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
HCV subgenomic replicon plasmid with a luciferase reporter gene (e.g., Renilla or Firefly)
-
In vitro transcription kit
-
Electroporation system and cuvettes
-
96-well white, clear-bottom tissue culture plates
-
Beclabuvir stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
In Vitro Transcription of Replicon RNA: Linearize the replicon plasmid downstream of the 3' NTR. Use an in vitro transcription kit to synthesize capped HCV replicon RNA. Purify the RNA and assess its integrity and concentration.
-
Cell Preparation and Electroporation: Culture Huh-7.5 cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free DMEM. Mix a defined amount of replicon RNA with the cell suspension and transfer to an electroporation cuvette. Deliver the electric pulse according to the manufacturer's instructions.
-
Cell Plating: Immediately after electroporation, dilute the cells in complete DMEM and seed them into a 96-well plate at an optimized density.
-
Compound Addition: Prepare serial dilutions of beclabuvir in complete DMEM. Once the cells have adhered to the plate (typically 4-6 hours post-plating), carefully remove the medium and add the medium containing the different concentrations of beclabuvir. Include a vehicle control (DMSO only) and a no-drug control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol. Add the luciferase substrate to each well and immediately measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the percentage of inhibition against the log of the beclabuvir concentration and use a non-linear regression model to calculate the EC50 value.
Protocol 2: Selection of Beclabuvir-Resistant HCV Replicons
This protocol describes the long-term culture of HCV replicon-harboring cells in the presence of beclabuvir to select for resistant variants.
Materials:
-
Stable HCV replicon cell line (harboring a selectable marker like neomycin resistance)
-
Complete DMEM with G418 (for selection pressure)
-
Beclabuvir stock solution (in DMSO)
-
T-25 or T-75 cell culture flasks
-
RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing reagents and access to a sequencer
Methodology:
-
Initiation of Selection: Seed the stable HCV replicon cells in a T-25 flask at a low density in complete DMEM containing G418. Add beclabuvir at a concentration of 5-10 times the EC50 value.
-
Cell Passaging: Monitor the cells for signs of growth. When the cells reach 80-90% confluency, passage them into a new flask with fresh medium containing G418 and the same concentration of beclabuvir. If significant cell death is observed, reduce the beclabuvir concentration.
-
Dose Escalation (Optional): Once the cells are growing steadily at the initial beclabuvir concentration, you can gradually increase the drug concentration in subsequent passages. This can help select for higher levels of resistance.
-
Harvesting and Analysis: After several passages (typically 4-8 weeks), a resistant cell population should be established. Harvest a portion of the cells for RNA extraction.
-
Genotypic Analysis: Perform RT-PCR to amplify the NS5B coding region from the extracted RNA. Purify the PCR product and send it for Sanger sequencing. Analyze the sequence to identify mutations compared to the wild-type replicon.
-
Phenotypic Analysis: To confirm the resistance phenotype, perform an EC50 determination assay (as described in Protocol 1) using the selected resistant cell population and compare the EC50 value to that of the parental wild-type replicon cell line.
Visualizations
Caption: A troubleshooting workflow for investigating unexpectedly high EC50 values for beclabuvir.
Caption: Signaling pathway illustrating beclabuvir's mechanism and strategies to overcome resistance.
Caption: A logical workflow for the in vitro selection and characterization of beclabuvir-resistant HCV replicons.
References
- 1. New strategies for the treatment of hepatitis C virus infection and implications of resistance to new direct-acting antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. hcvguidelines.org [hcvguidelines.org]
- 4. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the development of NS5B polymerase inhibitors for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of HCV infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of next generation non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Beclabuvir Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of beclabuvir. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for beclabuvir?
Beclabuvir is a potent, non-nucleoside antiviral drug that specifically targets the hepatitis C virus (HCV).[1][2] It functions as an allosteric inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[1][3] By binding to a distinct non-catalytic site on the enzyme known as "thumb site 1," beclabuvir prevents the polymerase from adopting a conformation that is active for transcription, thereby inhibiting viral RNA synthesis and replication.[4][5] Since this enzyme is essential for the HCV life cycle and has no equivalent in mammalian cells, it is an attractive target for antiviral therapy.[5][6]
Q2: Why is it important to investigate potential off-target effects for a highly selective drug like beclabuvir?
Even highly selective drugs can interact with unintended molecular targets, leading to unexpected biological effects or toxicity.[7] Investigating these off-target effects is crucial for several reasons:
-
Comprehensive Safety Profile: Identifying unintended interactions helps build a complete safety and toxicity profile before clinical application.[8][9]
-
Mechanism Deconvolution: Unexpected phenotypes or experimental results may be explained by off-target activities, allowing for a more accurate understanding of the drug's overall mechanism of action.[10]
-
Drug Repurposing: Discovering that a drug interacts with other targets can open up new therapeutic opportunities.[11]
-
Improving Drug Design: Understanding off-target interactions provides valuable information for medicinal chemists to design next-generation compounds with improved selectivity and fewer side effects.[12]
Q3: What are the common experimental approaches to identify off-target effects?
A multi-pronged approach is typically used to characterize off-target effects systematically. Common strategies include:
-
Cytotoxicity Assays: These are foundational tests to determine if a compound causes cell death through mechanisms unrelated to its primary target. Assays like MTT, XTT, and LDH release are frequently used to measure metabolic activity and membrane integrity.[13][14]
-
Gene Expression Profiling: Techniques like RNA-sequencing or microarrays can reveal changes in the expression of host cell genes upon drug treatment.[15] Comparing the drug's gene expression signature to a database of signatures from other compounds can help identify its mechanism of action and potential off-targets.[16]
-
Kinase Profiling: Since kinases are a large family of structurally related enzymes and common off-targets, screening the compound against a broad panel of kinases is a standard practice to assess selectivity.[11][17][18]
-
Proteomics and Interactome Analysis: Methods like peptidomics can be used to investigate the drug's impact on protein-protein interactions, protein expression levels, and post-translational modifications.[19]
Troubleshooting Guide
This section addresses specific experimental issues that may arise during research with beclabuvir.
Problem: My cell culture shows unexpected levels of cell death after treatment with beclabuvir, even in the absence of the HCV replicon.
Q: I'm observing significant cytotoxicity in my cell line (e.g., Huh-7, HepG2) at concentrations used for antiviral assays. How do I confirm and characterize this effect?
A: This observation suggests a potential off-target cytotoxic effect independent of NS5B inhibition. A systematic investigation is required to quantify and understand the nature of this toxicity.
Recommended Workflow:
-
Confirm the Observation: Repeat the experiment with careful controls, including a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Determine Dose-Dependence: Perform a dose-response study using a broad range of beclabuvir concentrations.
-
Quantify Viability: Use multiple, mechanistically distinct cytotoxicity assays to get a comprehensive view. For example, combine a metabolic assay (MTT or XTT) with an assay that measures membrane integrity (LDH release) or a direct cell counting method (trypan blue exclusion).[13] This helps to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.
-
Calculate IC50/CC50: Determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) from the dose-response curves. This quantitative value is essential for further investigation.
Problem: My transcriptomic data (RNA-Seq/Microarray) reveals significant changes in host gene expression that are not directly related to antiviral pathways.
Q: After treating cells with beclabuvir, I performed RNA-Seq and the pathway analysis shows enrichment for pathways like MAPK signaling, cell cycle regulation, or metabolic processes. What are the next steps?
A: This is a strong indication that beclabuvir has off-target effects at the transcriptional level. The goal is to validate these findings and pinpoint the upstream molecular event.
Recommended Workflow:
-
Validate Key Genes: Select a few highly up- or down-regulated genes from your RNA-Seq data that are representative of the enriched pathways. Validate their expression changes using a different technique, such as quantitative real-time PCR (qRT-PCR).
-
Perform Deeper Bioinformatic Analysis: Use tools like the Connectivity Map (CMap) to compare beclabuvir's gene expression signature to a large database of signatures from other small molecules.[16] A high similarity to a compound with a known mechanism of action (e.g., a specific kinase inhibitor) can provide strong clues about a potential off-target.
-
Investigate Upstream Regulators: Based on the pathway analysis, hypothesize which upstream proteins (e.g., kinases, transcription factors) might be affected. For instance, if MAPK pathway genes are dysregulated, it suggests a potential interaction with a kinase like MEK or ERK.[20][21]
Problem: I suspect beclabuvir may be interacting with a specific host cell kinase or metabolic enzyme.
Q: Based on pathway analysis and other data, I have a hypothesis that beclabuvir is inhibiting a specific kinase or interacting with a cytochrome P450 (CYP) enzyme. How can I directly test this?
A: Direct biochemical or cell-based assays are required to confirm a physical interaction or functional modulation of a specific protein target.
Recommended Assays:
-
For Kinases:
-
Kinase Profiling Panel: Screen beclabuvir against a large panel of recombinant kinases (e.g., KINOMEscan™ or similar services).[18] This provides a broad view of selectivity and can identify unexpected hits.
-
Direct Enzyme Activity Assay: If you have a specific kinase candidate, perform an in vitro kinase activity assay using the purified enzyme, its substrate, and ATP. Measure the effect of beclabuvir on substrate phosphorylation.[22]
-
-
For Metabolic Enzymes (e.g., CYPs):
-
In Vitro Metabolism Assays: Use human liver microsomes or recombinant CYP enzymes to test if beclabuvir inhibits or induces the activity of specific isoforms (e.g., CYP3A4, CYP2C19).[23] This is often done using probe substrates that are specific for each CYP enzyme.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: Example Data from a Dose-Response Cytotoxicity Assay (Illustrative data for demonstration purposes)
| Beclabuvir Conc. (µM) | Cell Viability (%) (MTT Assay) | LDH Release (%) (Membrane Integrity) |
| 0 (Vehicle) | 100.0 ± 4.5 | 5.2 ± 1.1 |
| 1 | 98.2 ± 5.1 | 6.1 ± 1.5 |
| 5 | 91.5 ± 3.8 | 9.8 ± 2.0 |
| 10 | 75.3 ± 6.2 | 22.4 ± 3.1 |
| 25 | 51.2 ± 4.9 | 48.9 ± 4.5 |
| 50 | 22.6 ± 3.1 | 78.3 ± 5.6 |
| CC50 (µM) | ~25.5 | ~25.1 |
Table 2: Summary of Known Beclabuvir Effects on Drug Metabolizing Enzymes and Transporters (Data synthesized from clinical studies[23])
| Target | Effect Observed (in combination therapy) | Probe Substrate | Implication for Researchers |
| CYP3A4 | Moderate Induction | Midazolam | Potential for increased metabolism of co-administered CYP3A4 substrates. |
| CYP2C19 | Moderate Induction | Omeprazole | Potential for increased metabolism of co-administered CYP2C19 substrates.[23] |
| CYP1A2, 2C8, 2C9 | No significant effect | Caffeine, Montelukast, Warfarin | Less likely to interfere with substrates of these enzymes.[23] |
| OATP Transporters | Inhibition | Pravastatin | May increase plasma concentrations of co-administered OATP substrates. |
Experimental Protocols
Protocol 1: General On-Target Mechanism of Beclabuvir
Protocol 2: MTT Cell Viability Assay
Objective: To measure the metabolic activity of cells as an indicator of viability after treatment with beclabuvir.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HepG2)
-
Complete culture medium
-
Beclabuvir stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of beclabuvir in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control and untreated wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of beclabuvir concentration to determine the CC50.
Protocol 3: Whole-Transcriptome (RNA-Seq) Analysis Workflow
Objective: To identify global changes in gene expression in response to beclabuvir treatment.
Methodology:
-
Experimental Setup: Culture cells and treat with beclabuvir at a relevant concentration (e.g., the CC50 or a non-toxic concentration) and a vehicle control for a specified time (e.g., 24 hours). Use at least three biological replicates per condition.
-
RNA Extraction: Harvest the cells and extract total RNA using a high-quality RNA isolation kit (e.g., RNeasy Mini Kit). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an integrity analyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Check the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human genome hg38).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Identify genes that are significantly up- or down-regulated in the beclabuvir-treated samples compared to the controls.
-
Pathway and Enrichment Analysis: Use the list of differentially expressed genes to perform functional enrichment analysis (e.g., GO, KEGG) to identify cellular pathways that are significantly affected.
-
References
- 1. Facebook [cancer.gov]
- 2. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beclabuvir | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NS5B RNA-dependent RNA polymerase for anti-HCV chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 10. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 14. opentrons.com [opentrons.com]
- 15. Frontiers | Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling [frontiersin.org]
- 16. Connectivity Map (CMAP) | Broad Institute [broadinstitute.org]
- 17. A game changer in cancer kinase target profiling [asbmb.org]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 20. Study suggests new approach to fighting infections + | Bioworld | BioWorld [bioworld.com]
- 21. mdpi.com [mdpi.com]
- 22. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 23. Effects of a Fixed-Dose Co-Formulation of Daclatasvir, Asunaprevir, and Beclabuvir on the Pharmacokinetics of a Cocktail of Cytochrome P450 and Drug Transporter Substrates in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Beclabuvir In Vitro Optimization: A Technical Support Guide
Welcome to the technical support center for optimizing beclabuvir dosage in your in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of beclabuvir?
Beclabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its polymerase activity and ultimately suppresses viral RNA replication.
Q2: What is the recommended starting concentration range for beclabuvir in in vitro assays?
Based on reported EC50 values, a starting concentration range of 0.1 nM to 100 nM is recommended for most in vitro antiviral activity assays using HCV replicons. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare my beclabuvir stock solution?
Beclabuvir is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For in vitro experiments, this stock can then be serially diluted in cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q4: In which cell lines can I test the antiviral activity of beclabuvir?
Huh-7 (human hepatoma) cells and their derivatives are the most commonly used cell lines for HCV replicon assays and are suitable for evaluating beclabuvir's activity.[1][4][5] Beclabuvir has also been tested for off-target effects in other cell lines such as HepG2.[1]
Data Presentation
The following tables summarize key quantitative data for beclabuvir to facilitate experimental design and comparison.
Table 1: In Vitro Efficacy of Beclabuvir Against HCV Genotypes
| HCV Genotype | Cell Line | Assay Type | EC50 (nM) | Reference |
| Genotype 1a (H77c) | Huh-7 | FRET | 3 | [1] |
| Genotype 1b (Con1) | Huh-7 | FRET | 6 | [1] |
| Genotypes 1, 3, 4, 5 | Recombinant NS5B | Biochemical | < 28 | [2] |
Table 2: In Vitro Cytotoxicity of Beclabuvir
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Huh-7 | AlamarBlue | > 10 | [1] |
| HepG2 | Luciferase Reporter | > 50 | [1] |
Experimental Protocols
Antiviral Activity Assay using HCV Replicon Cells
This protocol outlines a general method for determining the 50% effective concentration (EC50) of beclabuvir in a stable HCV replicon cell line.
Materials:
-
HCV replicon-containing Huh-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotic)
-
Beclabuvir
-
DMSO
-
96-well cell culture plates
-
Reagent for quantifying HCV replication (e.g., luciferase assay reagent, or reagents for RT-qPCR)
-
Plate reader (for luciferase) or RT-qPCR instrument
Procedure:
-
Cell Seeding: Seed HCV replicon-containing Huh-7 cells into 96-well plates at a density that will maintain them in the logarithmic growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of beclabuvir in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a no-drug control.
-
Treatment: Remove the seeding medium from the cells and add the beclabuvir dilutions.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV Replication:
-
Luciferase Assay: If using a replicon with a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
RT-qPCR: If quantifying HCV RNA, extract total RNA from the cells and perform RT-qPCR using primers and probes specific for the HCV genome.
-
-
Data Analysis: Calculate the percent inhibition of HCV replication for each beclabuvir concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.
Cytotoxicity Assay using AlamarBlue®
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of beclabuvir.[6][7][8]
Materials:
-
Huh-7 cells (or other cell line of interest)
-
Complete cell culture medium
-
Beclabuvir
-
DMSO
-
96-well cell culture plates
-
AlamarBlue® reagent
-
Fluorescence or absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density.
-
Compound Preparation: Prepare a 2X serial dilution of beclabuvir in complete cell culture medium. Maintain a consistent final DMSO concentration (≤ 0.5%). Include a vehicle control and a no-cell control (medium only).
-
Treatment: Add the beclabuvir dilutions to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
AlamarBlue® Addition: Add AlamarBlue® reagent to each well at 10% of the culture volume.
-
Incubation with Reagent: Incubate for 1-4 hours, protected from light.
-
Measurement: Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm).
-
Data Analysis: Calculate the percent reduction in cell viability for each beclabuvir concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments | Inconsistent cell passage number or health. Pipetting errors. Variation in incubation times. | Use cells within a consistent passage number range. Ensure proper mixing and accurate pipetting. Standardize all incubation times. |
| Unexpectedly high cytotoxicity | DMSO concentration is too high. Contamination of cell culture. Error in compound concentration calculation. | Ensure the final DMSO concentration is ≤ 0.5%.[3] Check for microbial contamination. Double-check all calculations for stock and working solutions. |
| Beclabuvir precipitation in culture medium | The concentration of beclabuvir exceeds its solubility in the medium. | Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. Ensure thorough mixing after dilution. Consider using a solubilizing agent if compatible with the assay. |
| Low or no antiviral activity observed | Incorrect HCV replicon genotype used. Inactive compound. Problems with the detection assay. | Confirm that the HCV replicon genotype is susceptible to beclabuvir. Verify the identity and purity of the beclabuvir. Troubleshoot the luciferase or RT-qPCR assay with appropriate positive and negative controls. |
| Inconsistent results in drug combination studies | Suboptimal concentrations of one or both drugs. Incorrect data analysis method. | Perform dose-response curves for each drug individually to determine their EC50 values. Use these to inform the concentrations used in the combination study. Utilize appropriate software (e.g., MacSynergyII, CalcuSyn) to analyze synergy, additivity, or antagonism.[9] |
Visualizations
Caption: Beclabuvir's mechanism of action.
Caption: In vitro testing workflow.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Huh-7 cell lines expressing non-structural proteins of genotype 1a of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. immunologicalsciences.com [immunologicalsciences.com]
- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Oxidative Degradation Pathways of Beclabuvir
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the oxidative degradation of beclabuvir.
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidative degradation pathways for beclabuvir?
A1: Beclabuvir undergoes two primary oxidative degradation pathways depending on the stress conditions.[1] Under photo-oxidative conditions (exposure to UV/Vis light), degradation primarily occurs on the tertiary amine of the piperazine ring.[1] In the presence of hydrogen peroxide, the indole ring is the primary site of oxidation.[1]
Q2: What are the major degradation products observed in each pathway?
A2: In the photo-oxidative pathway, the main degradation products are the hydroxyl and des-methyl analogs of beclabuvir, resulting from the oxidation of the tertiary amine on the piperazine ring.[1] The hydrogen peroxide-mediated pathway leads to the formation of a kynurenic acid derivative and two diastereomeric cyclohexyl-rearranged degradants due to oxidation of the indole ring.[1]
Q3: We are observing unexpected peaks in our HPLC analysis after a forced degradation study with hydrogen peroxide. What could be the cause?
A3: The oxidative degradation of beclabuvir with hydrogen peroxide is known to produce unexpected cyclohexyl-rearranged diastereomeric degradants in addition to the expected kynurenic acid derivative.[1] It is crucial to have a highly specific and robust stability-indicating analytical method to resolve these closely related compounds. If you are still seeing unidentified peaks, consider the possibility of secondary degradation products or interactions with excipients if you are working with a formulation.
Q4: Our attempts to induce photo-oxidative degradation are showing minimal degradation of beclabuvir. What can we do to enhance the degradation?
A4: If you are observing low degradation under photolytic stress, consider the following:
-
Intensity of the light source: Ensure your photostability chamber is providing a sufficient dose of UV and visible light as per ICH Q1B guidelines.
-
Solvent: The choice of solvent can influence photodegradation. Ensure beclabuvir is fully dissolved and that the solvent is transparent in the UV-Vis range of your light source.
-
Oxygen availability: Photo-oxidation often requires the presence of oxygen. Ensure your sample is not de-gassed or under an inert atmosphere.
-
Duration of exposure: Increase the exposure time to achieve the desired level of degradation (typically 5-20%).
Q5: How can we confirm the structure of the observed degradation products?
A5: The structural elucidation of degradation products typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful tool for obtaining the molecular weight and fragmentation patterns of the degradants.[2] For unambiguous structure confirmation, isolation of the degradation products followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.
Troubleshooting Guides
Issue 1: Poor resolution between beclabuvir and its degradation products in HPLC.
-
Possible Cause: The analytical method is not optimized to be stability-indicating.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Adjust the pH of the mobile phase. Small changes in pH can significantly alter the retention times of ionizable compounds. Vary the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures of parent drug and degradation products.
-
Column Selection: Consider a different column chemistry. A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide a different selectivity. Also, evaluate columns with smaller particle sizes for higher efficiency.
-
Temperature: Optimize the column temperature. Lower temperatures can sometimes improve the resolution of closely eluting peaks.
-
Issue 2: Inconsistent results in forced degradation studies.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Stress Conditions: Ensure that the concentration of the stressor (e.g., hydrogen peroxide), temperature, and exposure time are consistent across all experiments.
-
Sample Preparation: Use a consistent procedure for sample preparation, including the solvent and final concentration of beclabuvir.
-
Control Samples: Always include a control sample (unstressed beclabuvir) in each experiment to account for any degradation that may occur during sample preparation and analysis.
-
pH Control: For peroxide degradation, the pH of the solution can influence the reaction rate. Ensure the initial pH is controlled and consistent.
-
Experimental Protocols
Protocol 1: Forced Degradation of Beclabuvir under Photo-oxidative Conditions
-
Sample Preparation: Prepare a solution of beclabuvir in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Exposure: Place the solution in a quartz cuvette or a suitable transparent container and expose it to a light source in a photostability chamber. The light source should comply with ICH Q1B guidelines, providing both UV and visible light.
-
Monitoring: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Analysis: Dilute the aliquots to a suitable concentration and analyze by a validated stability-indicating HPLC-UV or LC-MS method.
-
Control: A control sample protected from light should be analyzed in parallel.
Protocol 2: Forced Degradation of Beclabuvir with Hydrogen Peroxide
-
Sample Preparation: Prepare a solution of beclabuvir in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Stress Application: Add a specific volume of hydrogen peroxide solution (e.g., 3% or 30%) to the beclabuvir solution. The final concentration of hydrogen peroxide will depend on the desired degradation level.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 40°C).
-
Monitoring: Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours). To stop the reaction, the sample can be diluted with the mobile phase.
-
Analysis: Analyze the aliquots directly or after appropriate dilution using a validated stability-indicating HPLC-UV or LC-MS method.
-
Control: A control sample without hydrogen peroxide should be analyzed in parallel.
Data Presentation
Table 1: Example Data for Photo-oxidative Degradation of Beclabuvir
| Exposure Time (hours) | Beclabuvir (% Remaining) | Hydroxyl Analog (% Peak Area) | Des-methyl Analog (% Peak Area) | Total Degradation (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 4 | 95.2 | 2.1 | 1.5 | 4.8 |
| 8 | 89.8 | 4.5 | 3.2 | 10.2 |
| 12 | 84.1 | 6.8 | 5.0 | 15.9 |
| 24 | 75.3 | 11.2 | 8.1 | 24.7 |
Note: This is example data and may not reflect actual experimental results.
Table 2: Example Data for Hydrogen Peroxide-Mediated Oxidative Degradation of Beclabuvir
| Incubation Time (hours) | Beclabuvir (% Remaining) | Kynurenic Degradant (% Peak Area) | Cyclohexyl Rearranged Diastereomer 1 (% Peak Area) | Cyclohexyl Rearranged Diastereomer 2 (% Peak Area) | Total Degradation (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 2 | 92.5 | 3.1 | 1.2 | 1.0 | 7.5 |
| 4 | 86.2 | 5.9 | 2.5 | 2.1 | 13.8 |
| 8 | 78.9 | 9.8 | 4.1 | 3.5 | 21.1 |
| 24 | 65.4 | 15.2 | 7.3 | 6.1 | 34.6 |
Note: This is example data and may not reflect actual experimental results.
Visualizations
Caption: Oxidative degradation pathways of beclabuvir.
Caption: Forced oxidative degradation experimental workflow.
References
Technical Support Center: Beclabuvir Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of beclabuvir, with a focus on improving reaction yields.
I. Overview of Beclabuvir Synthesis
The synthesis of beclabuvir is a convergent process, meaning that key fragments of the molecule are synthesized separately before being joined together. This approach is generally more efficient for complex molecules. The overall yield for the kilogram-scale synthesis has been reported to be approximately 8% over 12 linear steps, with five isolation stages.[1][2]
The main stages of the synthesis are:
-
Synthesis of the Indole Fragment: Preparation of the functionalized indole core.
-
Synthesis of the Chiral Cyclopropane Fragment: Asymmetric cyclopropanation to create the required stereochemistry.
-
Coupling of Fragments: Alkylation reaction to connect the indole and cyclopropane moieties.
-
Formation of the Seven-Membered Ring: An intramolecular direct arylation to complete the core structure of beclabuvir.
Below are troubleshooting guides and FAQs for each of these critical stages.
II. Troubleshooting Guides & FAQs
Stage 1: Synthesis of the Indole Fragment
The indole fragment is a crucial building block. Issues at this stage can significantly impact the overall yield.
Frequently Asked Questions (FAQs):
-
Q1: What are the common methods for preparing the functionalized indole core of beclabuvir?
-
A1: The kilogram-scale synthesis of beclabuvir utilizes a reductive alkylation and hydrolysis approach to prepare the key indole intermediate. This is followed by a telescoped multi-step process to install the N,N-dimethylsulfamide group.
-
-
Q2: I am observing low yields during the indole synthesis. What are the potential causes?
-
A2: Low yields in indole synthesis, such as the Fischer indole synthesis, can be due to several factors, including the formation of side products (e.g., dimers), incomplete reaction, or degradation of the product during workup and purification. The presence of multiple reactive sites on the indole ring can also lead to a mixture of products.
-
-
Q3: How can I improve the regioselectivity of indole functionalization?
-
A3: The regioselectivity of indole reactions (N- vs. C3-alkylation/arylation) is highly dependent on the reaction conditions. The choice of base, solvent, and protecting groups can direct the reaction to the desired position. For example, in some reactions, using a strong base in a polar aprotic solvent can favor N-alkylation.
-
Troubleshooting Guide: Indole Fragment Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Consider increasing the reaction time or temperature. |
| Degradation of starting material or product. | Ensure all reagents and solvents are pure and dry. If the reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of side products (e.g., dimers, isomers). | Optimize the reaction conditions (temperature, concentration, order of addition of reagents) to minimize side reactions. A change in solvent or base might be necessary. | |
| Poor Regioselectivity (mixture of N- and C-alkylated products) | Inappropriate choice of base or solvent. | For N-alkylation, a stronger base and a polar aprotic solvent (e.g., DMF, DMSO) are often preferred. For C3-alkylation, different conditions may be required. Systematic screening of bases and solvents is recommended. |
| Steric hindrance. | If the desired position is sterically hindered, a less bulky reagent or a different synthetic route might be necessary. | |
| Difficult Purification | Presence of closely related impurities. | Optimize the crystallization or chromatography conditions. A different solvent system or a different type of chromatography (e.g., reverse-phase) may provide better separation. |
| Product is unstable on silica gel. | Consider using a different stationary phase for chromatography (e.g., alumina) or purifying by crystallization. |
Stage 2: Rhodium-Catalyzed Asymmetric Cyclopropanation
This step is critical for establishing the correct stereochemistry of the cyclopropane fragment.
Frequently Asked Questions (FAQs):
-
Q1: What is the typical catalyst used for the asymmetric cyclopropanation in beclabuvir synthesis?
-
A1: The synthesis of beclabuvir employs a rhodium-catalyzed asymmetric cyclopropanation of a styrene derivative.[1] Chiral dirhodium(II) catalysts are effective for this type of transformation.
-
-
Q2: My cyclopropanation reaction is giving low enantioselectivity (ee). How can I improve it?
-
A2: Low enantioselectivity can be due to several factors, including the choice of catalyst, catalyst loading, solvent, and temperature. The catalyst must be well-matched to the substrate. For example, Rh2(R-DOSP)4 is often effective for cyclopropanation of styrenes with methyl aryldiazoacetates, while Rh2(S-PTAD)4 may be better for ortho-substituted aryldiazoacetates. Lowering the catalyst loading can sometimes negatively impact enantioselectivity.
-
-
Q3: The yield of my cyclopropanation is low. What could be the problem?
-
A3: Low yields can result from decomposition of the diazo compound, catalyst deactivation, or competing side reactions. Ensure that the diazo compound is added slowly to the reaction mixture to keep its concentration low. The reaction should be run under an inert atmosphere, as oxygen can deactivate the catalyst.
-
Troubleshooting Guide: Asymmetric Cyclopropanation
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | Suboptimal catalyst choice. | Screen different chiral dirhodium(II) catalysts. The choice of ligand on the rhodium catalyst is crucial. |
| Inappropriate catalyst loading. | Optimize the catalyst loading. While lower loadings are desirable, they can sometimes lead to reduced enantioselectivity. | |
| Reaction temperature is too high. | Lowering the reaction temperature can often improve enantioselectivity. | |
| Low Yield | Decomposition of the diazo compound. | Add the diazo compound slowly to the reaction mixture using a syringe pump. Ensure the reaction is protected from light, as diazo compounds can be light-sensitive. |
| Catalyst deactivation. | Use high-purity, degassed solvents. Ensure the reaction is performed under a strict inert atmosphere (N2 or Ar). Certain functional groups on the substrate can act as catalyst poisons. | |
| Dimerization of the carbene. | Slow addition of the diazo compound helps to minimize the formation of carbene dimers. | |
| Formation of Byproducts | C-H insertion or other side reactions. | Optimize the reaction conditions. A change in solvent or catalyst may be necessary to favor the desired cyclopropanation pathway. |
Stage 3: Coupling of Indole and Cyclopropane Fragments
This step involves the formation of a C-N or C-C bond between the two key fragments.
Frequently Asked Questions (FAQs):
-
Q1: What type of reaction is used to couple the indole and cyclopropane fragments in the beclabuvir synthesis?
-
A1: The convergent synthesis of beclabuvir features the coupling of the indole and cyclopropane fragments via an alkylation reaction.[2]
-
-
Q2: I am getting a mixture of N-alkylated and C3-alkylated indole. How can I control the regioselectivity?
-
A2: As with the initial indole functionalization, controlling the regioselectivity of the alkylation is key. The choice of base and solvent is critical. For instance, using a sodium or potassium salt of the indole in a polar aprotic solvent like DMF often favors N-alkylation. The nature of the electrophile on the cyclopropane fragment also plays a role.
-
Troubleshooting Guide: Fragment Coupling (Alkylation)
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the indole is fully deprotonated by the base before adding the cyclopropane electrophile. Monitor the reaction by TLC or LC-MS. |
| Poor reactivity of the electrophile. | The leaving group on the cyclopropane fragment should be sufficiently reactive (e.g., tosylate, mesylate, or halide). | |
| Poor Regioselectivity | Suboptimal base/solvent combination. | Screen different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, acetonitrile). |
| Competing elimination reaction. | If the cyclopropane fragment is prone to elimination, use a non-hindered base and milder reaction conditions. |
Stage 4: Palladium-Catalyzed Intramolecular Direct Arylation
This is the final key step to construct the seven-membered ring of beclabuvir.
Frequently Asked Questions (FAQs):
-
Q1: What is the purpose of the intramolecular direct arylation in the beclabuvir synthesis?
-
A1: This palladium-catalyzed reaction efficiently builds the central seven-membered ring of the beclabuvir molecule.[2]
-
-
Q2: My direct arylation reaction is not proceeding or is giving a low yield. What are the common issues?
-
A2: Low yields in palladium-catalyzed direct arylations can be caused by catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions (temperature, base, solvent). Catalyst poisoning, for example by halide ions, can be a significant issue.
-
-
Q3: How can I prevent catalyst deactivation in this step?
-
A3: If your starting material contains a halide (e.g., iodide), the accumulating halide ions can poison the palladium catalyst. The addition of a silver salt (e.g., silver carbonate or phosphate) can help to scavenge these halides. Using high-purity reagents and solvents and maintaining an inert atmosphere are also crucial.
-
Troubleshooting Guide: Intramolecular Direct Arylation
| Issue | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Catalyst deactivation. | If a halide is present in the starting material, add a silver salt (e.g., Ag2CO3, Ag3PO4) to act as a halide scavenger. Ensure the reaction is run under strictly anaerobic and anhydrous conditions. |
| Incorrect ligand. | The choice of phosphine ligand is critical. For the beclabuvir synthesis, a specific ligand such as 1,2-bis(dicyclohexylphosphino)ethane (dcype) has been found to be effective. Screen other bulky, electron-rich phosphine ligands if necessary. | |
| Suboptimal base or solvent. | A carbonate base (e.g., K2CO3, Cs2CO3) is commonly used. The solvent should be a high-boiling aprotic solvent like toluene, xylene, or dioxane to allow for the necessary reaction temperature. | |
| Formation of Side Products | Intermolecular coupling or homocoupling. | Use a high dilution to favor the intramolecular reaction. Ensure the palladium catalyst is in the correct oxidation state. |
| Decomposition of the starting material. | The reaction may be running at too high a temperature. Try to lower the temperature while ensuring the reaction still proceeds at a reasonable rate. |
III. Quantitative Data Summary
The following tables summarize typical yields and conditions for the key reaction steps. Note that optimal conditions can vary depending on the specific substrate and scale.
Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Rh2(S-DOSP)4 | Styrene derivative | Heptane | Room Temp. | 94 | 83 |
| Rh2(S-PTAD)4 | Ortho-substituted aryldiazoacetate | Dichloromethane | 40 | >90 | >95 |
| Rh2(R-BNP)4 | 3-Methoxy-substituted aryldiazoacetate | Dichloromethane | 40 | >90 | >95 |
Table 2: Palladium-Catalyzed Intramolecular Direct Arylation
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | dcype | K2CO3 | Toluene | 110 | >80 |
| Pd(OAc)2 | XPhos | K3PO4 | Dioxane | 100 | Variable |
| Pd2(dba)3 | SPhos | Cs2CO3 | Toluene | 110 | Variable |
IV. Experimental Protocols
The following are generalized experimental protocols for the key stages of beclabuvir synthesis. These should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation
-
To a solution of the styrene derivative (1.0 equiv) and the chiral dirhodium(II) catalyst (0.1-1.0 mol%) in a suitable solvent (e.g., dichloromethane or heptane) under an inert atmosphere, add a solution of the diazoacetate (1.1 equiv) in the same solvent dropwise over several hours using a syringe pump.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 40 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane.
-
Determine the enantiomeric excess by chiral HPLC or SFC.
Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular Direct Arylation
-
To an oven-dried flask, add the palladium precursor (e.g., Pd(OAc)2, 2-10 mol%), the phosphine ligand (e.g., dcype, 4-20 mol%), the base (e.g., K2CO3, 2.0 equiv), and any additives (e.g., a silver salt if necessary, 1.1 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the starting material (1.0 equiv) and a degassed, anhydrous, high-boiling solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with a suitable solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford the cyclized product.
V. Diagrams
Experimental Workflow for Beclabuvir Synthesis
Caption: Convergent synthesis workflow for beclabuvir.
Troubleshooting Logic for Low Yield in Direct Arylation
Caption: Troubleshooting decision tree for low yield in direct arylation.
References
assessing the stability of beclabuvir under various lab conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of beclabuvir under various laboratory conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for beclabuvir?
A1: Beclabuvir is known to degrade under oxidative and photo-oxidative conditions.[1][2] Under photo-oxidative stress, degradation primarily occurs on the piperazine ring, leading to the formation of hydroxyl and des-methyl analogs.[1][2] In the presence of hydrogen peroxide (oxidative stress), the indole ring is oxidized, forming a kynuric degradant and two cyclohexyl rearranged diastereomeric degradants.[1][2]
Q2: What are the major degradation products of beclabuvir observed under laboratory stress conditions?
A2: The primary degradation products identified are:
-
Photo-oxidative conditions: Hydroxyl and des-methyl analogs of beclabuvir.[1][2]
-
Oxidative conditions (with H₂O₂): A kynuric degradant and two cyclohexyl rearranged diastereomeric degradants.[1][2]
Q3: How should I store beclabuvir to ensure its stability in the lab?
A3: While specific long-term storage conditions for pure beclabuvir are not detailed in the provided search results, general best practices for storing sensitive pharmaceutical compounds should be followed. This typically includes storage at low temperatures (e.g., -20°C), protection from light, and in a tightly sealed container to prevent oxidation and moisture uptake.
Q4: Are there any known incompatibilities of beclabuvir with common lab reagents or solvents?
A4: Beclabuvir is susceptible to degradation by strong oxidizing agents like hydrogen peroxide.[1][2] Care should be taken to avoid contact with such agents during experimental procedures unless conducting forced degradation studies. The solubility and stability in various organic solvents should be determined on a case-by-case basis as part of pre-formulation or experimental setup.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after sample preparation. | Degradation of beclabuvir due to exposure to light or oxidizing agents in the solvent or on glassware. | Prepare samples under reduced light conditions (e.g., using amber vials). Ensure all solvents are of high purity and de-gassed. Avoid using any glassware that may have residual oxidizing agents. |
| Loss of beclabuvir potency in solution over a short period. | Instability in the chosen solvent, incorrect pH, or exposure to elevated temperatures. | Perform a solution stability study to determine the optimal solvent and pH for your experiments. Store stock and working solutions at appropriate low temperatures and protect from light. |
| Inconsistent results in stability studies. | Variability in stress conditions (temperature, light intensity, reagent concentration), or non-validated analytical method. | Ensure that all stress conditions are precisely controlled and monitored. Use a validated stability-indicating analytical method to ensure accurate quantification of beclabuvir and its degradants. |
| Formation of unknown degradation products. | Beclabuvir may degrade through pathways not yet fully characterized under specific experimental conditions. | Isolate and characterize the unknown degradants using techniques like LC-MS/MS and NMR to understand the degradation pathway. This information is crucial for developing a robust formulation and analytical methods. |
Summary of Beclabuvir Stability Data
Table 1: Summary of Beclabuvir Degradation under Forced Conditions
| Stress Condition | Observation | Degradation Products Identified |
| Acid Hydrolysis | Data not available. General protocols suggest using 0.1 M HCl. | Not reported. |
| Base Hydrolysis | Data not available. General protocols suggest using 0.1 M NaOH. | Not reported. |
| Neutral Hydrolysis | Data not available. General protocols suggest using purified water at elevated temperatures. | Not reported. |
| Oxidative | Degradation observed with hydrogen peroxide.[1][2] | Kynuric degradant and two cyclohexyl rearranged diastereomeric degradants.[1][2] |
| Photolytic | Degradation observed under UV/Vis light.[1][2] | Hydroxyl and des-methyl analogs.[1][2] |
| Thermal (Solid State) | Data not available. General protocols suggest exposure to dry heat (e.g., 60-80°C). | Not reported. |
| Thermal (Solution) | Data not available. General protocols suggest exposure of the solution to elevated temperatures. | Not reported. |
Note: The absence of specific quantitative data in the search results for hydrolytic and thermal degradation necessitates that researchers perform these studies to determine the stability of beclabuvir under their specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments related to assessing beclabuvir stability. These are general protocols based on ICH guidelines and should be optimized for your specific laboratory conditions and analytical instrumentation.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways of beclabuvir under various stress conditions.
General Procedure:
-
Prepare stock solutions of beclabuvir in a suitable solvent (e.g., methanol or acetonitrile).
-
Expose the solutions (and solid drug substance for thermal and photolytic studies) to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of stressed samples to that of an unstressed control to identify and quantify degradation products.
a) Acid Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid (HCl)
-
Procedure: Mix an aliquot of beclabuvir stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
b) Base Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide (NaOH)
-
Procedure: Mix an aliquot of beclabuvir stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
c) Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)
-
Procedure: Mix an aliquot of beclabuvir stock solution with 3% H₂O₂. Store the solution at room temperature, protected from light, for a defined period.
d) Photolytic Degradation:
-
Apparatus: Photostability chamber equipped with a light source capable of emitting both visible and UV light.
-
Procedure (Solution): Place the beclabuvir solution in a transparent container (e.g., quartz cuvette) inside the photostability chamber. Expose the solution to a controlled light intensity for a specified duration.
-
Procedure (Solid State): Spread a thin layer of beclabuvir powder in a shallow dish and expose it to the light source in the photostability chamber.
e) Thermal Degradation (Solid State):
-
Apparatus: Temperature-controlled oven.
-
Procedure: Place the solid beclabuvir in a vial in an oven set to a specific temperature (e.g., 80°C) for a defined period. After exposure, allow the sample to cool to room temperature before preparing a solution for analysis.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying beclabuvir from its degradation products.
Note: A specific validated HPLC method for beclabuvir was not found in the search results. The following is a general method that can be used as a starting point for method development and validation.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for pharmaceutical analysis.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile will need to be optimized to achieve adequate separation of beclabuvir and its degradants.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of beclabuvir.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Typically maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
Caption: A general workflow for conducting forced degradation studies on beclabuvir.
Caption: Known degradation pathways of beclabuvir under oxidative and photo-oxidative stress.
References
methods to minimize the cytotoxicity of beclabuvir in cell assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the cytotoxicity of beclabuvir in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of beclabuvir in standard cell lines?
A1: Beclabuvir generally exhibits a favorable therapeutic index. For instance, in Huh-7 cells expressing an HCV genotype 1b replicon, the CC50 (50% cytotoxic concentration) has been reported to be greater than 10 μM. In a broader profiling against various cell lines, CC50 values were observed to be in the range of 14 to over 48 μM.[1] Given its potent anti-HCV activity (EC50 in the nanomolar range), the selectivity index is typically high.
Q2: Can the serum concentration in my cell culture medium affect beclabuvir's apparent cytotoxicity?
A2: Yes, the concentration of human serum can influence the observed potency and, potentially, the cytotoxicity of beclabuvir and its analogs. This is often attributed to serum protein binding.[1] For some related compounds, a pronounced loss of potency was seen in the presence of serum.[1] It is crucial to maintain a consistent and clearly reported serum concentration throughout your experiments to ensure reproducibility. If you observe higher than expected cytotoxicity, consider evaluating the effect of varying serum concentrations.
Q3: Which type of assay is recommended for assessing the cytotoxicity of beclabuvir?
A3: The Alamar blue (resazurin) assay has been successfully used to determine the cytotoxicity of beclabuvir in replicon host cells.[1] This assay measures mitochondrial function and cellular metabolism as an indicator of cell viability. Other common viability assays, such as those based on tetrazolium salts (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo), can also be employed. However, it is essential to optimize any chosen assay for your specific cell line and experimental conditions to avoid artifacts.
Q4: How can I distinguish between true cytotoxicity and non-specific inhibition of the reporter signal in my assay?
A4: This is a critical consideration. To differentiate, it is advisable to run a counter-screen using a different assay that measures a distinct cellular process. For example, if you are using a luciferase-based replicon assay where a decrease in signal could mean either antiviral activity or cell death, you should concurrently run a standard cytotoxicity assay (like Alamar blue or MTS) on uninfected cells treated with the same concentrations of beclabuvir.[2] This will help you to deconvolve the two effects.
Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Seeding Density | Optimize the number of cells plated per well. Too few cells can be overly sensitive to the compound, while too many can lead to nutrient depletion and cell death, confounding the results. Perform a cell titration experiment to find the optimal density for your specific cell line and assay duration.[3][4][5] |
| Incorrect Incubation Time | The duration of exposure to beclabuvir can significantly impact cytotoxicity. If the incubation period is too long, it may lead to increased cell death. Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal window for observing antiviral effects without excessive cytotoxicity.[4][6][7] |
| High DMSO Concentration | Beclabuvir is typically dissolved in DMSO. High final concentrations of DMSO in the culture medium can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤ 0.5%).[8] Run a vehicle control with the highest concentration of DMSO used in your experiment. |
| Serum Concentration Effects | As mentioned in the FAQs, serum proteins can bind to beclabuvir, affecting its free concentration. If you are using low-serum or serum-free media, the apparent cytotoxicity may be higher. Consider if your media conditions are appropriate and consistent.[1] |
| Compound Interaction with Assay Reagents | In some cases, the test compound can directly interfere with the chemistry of the viability assay (e.g., reducing the reagent). To test for this, run the assay in a cell-free system by adding beclabuvir to the medium and the assay reagent to see if a signal is generated or inhibited in the absence of cells. |
Issue 2: High Variability in Cytotoxicity Data Between Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Plating | Inconsistent cell numbers across the wells of your plate will lead to high variability. Ensure you have a homogenous single-cell suspension before plating and use appropriate pipetting techniques to dispense the cells evenly. |
| Edge Effects | Wells on the periphery of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Inaccurate Compound Dilutions | Errors in preparing the serial dilutions of beclabuvir will lead to inconsistent results. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
Quantitative Data Summary
The following table summarizes the reported cytotoxicity (CC50) and antiviral activity (EC50) for beclabuvir and a related compound in different cell lines.
| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Selectivity Index (CC50/EC50) |
| Beclabuvir Analog | Huh-7 (HCV 1b replicon) | - | CC50 | 25 | >60 |
| Beclabuvir | Huh-7 | - | CC50 | > 10 | - |
| Beclabuvir Analog | Various Cell Lines | - | CC50 | 14 - >48 | >2000 (for genotype 1b) |
Data compiled from the discovery and profiling literature of beclabuvir and its analogs.[1]
Experimental Protocols
Protocol: Optimizing Cell Seeding Density for a Cytotoxicity Assay
This protocol describes how to determine the optimal number of cells to plate for a cytotoxicity assay using a 96-well format.
-
Cell Preparation: Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Serial Dilution: Prepare a series of cell dilutions in your complete culture medium to achieve a range of cell densities (e.g., from 1,000 to 20,000 cells per 100 µL).
-
Plating: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 48 or 72 hours).
-
Assay: At the end of the incubation period, perform your chosen cell viability assay (e.g., Alamar blue, MTS) according to the manufacturer's instructions.
-
Analysis: Plot the assay signal (e.g., absorbance or fluorescence) against the number of cells plated. The optimal seeding density will be within the linear range of this curve, where the signal is proportional to the cell number.
Visualizations
Experimental Workflow for Cytotoxicity Assay Optimization
Caption: Workflow for optimizing cell seeding density.
Logical Flow for Troubleshooting High Cytotoxicity
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Beclabuvir Hydrochloride Forced Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies to establish the stability profile of beclabuvir hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound?
Forced degradation studies, or stress testing, are essential to identify the likely degradation products of this compound under various stress conditions such as acid, base, oxidation, heat, and light.[1][2] This information helps in developing and validating stability-indicating analytical methods, determining the intrinsic stability of the molecule, and understanding its degradation pathways.[1][3]
Q2: Which functional groups in this compound are most susceptible to degradation?
This compound possesses several functional groups prone to degradation, including an indole ring, a tertiary amine on the piperazine ring, and amide linkages.[4] The indole ring and the tertiary amine are particularly susceptible to oxidation.[4]
Q3: What are the typical stress conditions recommended by ICH guidelines for forced degradation studies?
The International Council for Harmonisation (ICH) guidelines suggest exposing the drug substance to acidic, basic, and neutral hydrolysis; oxidation; photolysis; and thermal stress.[1] The goal is to achieve approximately 5-20% degradation of the drug substance.[2]
Q4: What kind of analytical method is suitable for analyzing the degradation products of beclabuvir?
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly developed and validated for this purpose.[5][6] This method should be able to separate the intact drug from all its degradation products. Mass spectrometry (LC-MS) is often used to identify and characterize the structure of the degradants.[5][7]
Q5: What are the known degradation pathways for beclabuvir under oxidative stress?
Under photo-oxidative conditions, the tertiary amine on the piperazine ring is oxidized to form hydroxyl and des-methyl analogs.[4] When using hydrogen peroxide, the indole ring is oxidized, leading to the formation of a kynuric degradant and two unexpected cyclohexyl rearranged diastereomeric degradants.[4]
Troubleshooting Guides
Issue: I am not observing any degradation under my initial stress conditions.
-
Possible Cause: The stress conditions (e.g., concentration of acid/base, temperature, duration) may not be severe enough.
-
Solution: Gradually increase the severity of the stress conditions. For hydrolysis, you can increase the concentration of the acid or base, raise the temperature, or extend the exposure time.[2] If solubility is an issue, co-solvents can be used, but their potential for degradation must be assessed.[2]
Issue: The drug degraded completely, and I cannot see the parent peak in my chromatogram.
-
Possible Cause: The stress conditions were too harsh.
-
Solution: Reduce the severity of the conditions. Use a lower concentration of the stressor, decrease the temperature, or shorten the reaction time. The aim is to achieve partial degradation (5-20%) to observe both the parent drug and its degradants.[2]
Issue: I see new peaks in my chromatogram, but I'm not sure if they are degradants or artifacts.
-
Possible Cause: Peaks could arise from the placebo, impurities in the sample, or interactions with the mobile phase or container.
-
Solution: Analyze a placebo sample (if applicable) and a blank solution (containing only the stressor and solvent) under the same conditions. This will help differentiate true degradants from extraneous peaks. Ensure proper system suitability and peak purity analysis using a photodiode array (PDA) detector.
Issue: My degradant peaks are not well-resolved from the main beclabuvir peak.
-
Possible Cause: The chromatographic method is not optimized to be "stability-indicating."
-
Solution: Modify the HPLC method parameters. This could involve changing the mobile phase composition (organic modifier ratio, pH), using a different column chemistry (e.g., C18, Phenyl-Hexyl), adjusting the flow rate, or changing the column temperature. Gradient elution is often necessary to resolve all peaks.
Experimental Protocols
Note: These protocols are generalized templates and require optimization for your specific experimental setup and drug product formulation.
Protocol 1: Oxidative Degradation (Hydrogen Peroxide)
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: To an aliquot of the stock solution, add 3-6% hydrogen peroxide (H₂O₂).[2][5]
-
Incubation: Keep the solution at room temperature or heat at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).[5] Monitor the reaction periodically.
-
Sample Preparation: Once the desired degradation is achieved, neutralize or dilute the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analysis: Inject the sample into the validated stability-indicating HPLC-UV/PDA system. Use LC-MS for characterization of the resulting degradants.
Protocol 2: Acid Hydrolysis
-
Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Stress Condition: Add an equal volume of 0.1 N Hydrochloric Acid (HCl) to the stock solution.
-
Incubation: Reflux the solution at a controlled temperature (e.g., 60-70°C) for a set period (e.g., 7 hours).[5][8]
-
Sample Preparation: Cool the solution to room temperature and carefully neutralize it with an equivalent concentration of NaOH. Dilute with the mobile phase to the target concentration.
-
Analysis: Analyze by HPLC.
Protocol 3: Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound.
-
Stress Condition: Add an equal volume of 0.1 N Sodium Hydroxide (NaOH) to the stock solution.
-
Incubation: Reflux the solution at a controlled temperature (e.g., 60-70°C) for a set period (e.g., 7 hours).[5]
-
Sample Preparation: Cool the solution and neutralize it with an equivalent concentration of HCl. Dilute with the mobile phase.
-
Analysis: Analyze by HPLC.
Protocol 4: Thermal Degradation
-
Preparation: Place solid this compound powder in a controlled temperature oven.
-
Stress Condition: Expose the solid drug to dry heat (e.g., 50-70°C) for a specified period (e.g., 21 days).[5]
-
Sample Preparation: At various time points, withdraw samples, dissolve in a suitable solvent, and dilute to the target concentration for analysis.
-
Analysis: Analyze by HPLC.
Protocol 5: Photolytic Degradation
-
Preparation: Prepare a solution of this compound and place it in a photostability chamber.
-
Stress Condition: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[1] A control sample should be protected from light.
-
Sample Preparation: Dilute the exposed and control samples with the mobile phase.
-
Analysis: Analyze by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 N HCl | Optimize | Optimize | To be determined | To be determined |
| Base Hydrolysis | 0.1 N NaOH | Optimize | Optimize | To be determined | To be determined |
| Oxidative (H₂O₂) | 3-6% H₂O₂ | Optimize | Optimize | To be determined | Kynuric degradant, Cyclohexyl rearranged diastereomers[4] |
| Photo-oxidative | UV/Vis Light | ICH Q1B | Ambient | To be determined | Hydroxyl and des-methyl analogs[4] |
| Thermal (Solid) | Dry Heat | Optimize | Optimize | To be determined | To be determined |
Note: Experimental conditions and degradation percentages need to be determined empirically for this compound under hydrolytic and thermal stress.
Visualizations
Caption: General experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
Caption: Simplified proposed oxidative degradation pathways for beclabuvir.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Oxidative degradation pathways of this compound mediated by hydrogen peroxide and UV/Vis light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination and quantification of related substances and degradation products in bictegravir by full factorial design evaluated HPLC and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. dirjournal.org [dirjournal.org]
Validation & Comparative
A Comparative Guide to Beclabuvir and Other HCV NS5B Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of beclabuvir with other prominent Hepatitis C Virus (HCV) NS5B polymerase inhibitors, namely sofosbuvir and dasabuvir. The information is supported by experimental data to aid in research and drug development efforts.
Mechanism of Action
The HCV NS5B protein is an RNA-dependent RNA polymerase essential for the replication of the viral genome.[1] Inhibitors of this enzyme are a cornerstone of direct-acting antiviral (DAA) therapy. These inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).
-
Beclabuvir (BMS-791325) is a non-nucleoside inhibitor that binds to an allosteric site on the thumb domain of the NS5B polymerase.[2][3] This binding induces a conformational change in the enzyme, ultimately hindering RNA synthesis.
-
Sofosbuvir (GS-7977) is a prodrug of a uridine nucleotide analog.[4] It acts as a chain terminator. After being metabolized into its active triphosphate form, it is incorporated into the nascent viral RNA chain by the NS5B polymerase, leading to the premature termination of viral replication.[5]
-
Dasabuvir (ABT-333) is also a non-nucleoside inhibitor, but it binds to the palm domain of the NS5B polymerase.[6][7] This interaction also induces a conformational change that inhibits the polymerase's function.[8]
The distinct binding sites and mechanisms of action of these inhibitors are crucial for understanding their efficacy, resistance profiles, and potential for use in combination therapies.
In Vitro Efficacy
The in vitro antiviral activity of these inhibitors is typically assessed using HCV replicon assays, which measure the replication of sub-genomic HCV RNA in cultured human hepatocyte-derived cells (e.g., Huh-7). The 50% effective concentration (EC50) is a key parameter for comparing their potency.
| Inhibitor | Class | HCV Genotype | EC50 (nM) | Reference(s) |
| Beclabuvir | NNI (Thumb site) | Genotype 1a | 10 | [9] |
| Genotype 1b | 8 | [9] | ||
| Genotype 3 | <28 (IC50) | [2] | ||
| Genotype 4 | <28 (IC50) | [2] | ||
| Genotype 5 | <28 (IC50) | [2][10] | ||
| Genotype 6 | Potent activity | [10] | ||
| Sofosbuvir | NI | Genotype 1a | 40-110 | [11] |
| Genotype 1b | 90-130 | [11] | ||
| Genotype 2a | 32 | [12] | ||
| Genotype 2b | 15-120 | [11] | ||
| Genotype 3a | 50-180 | [11] | ||
| Genotype 4a | 30-130 | [11][12] | ||
| Genotype 5a | 20-40 | [11] | ||
| Genotype 6a | 40-60 | [11] | ||
| Dasabuvir | NNI (Palm site) | Genotype 1a | 0.4-7.7 | [6][13] |
| Genotype 1b | 0.2-2 | [6][13] |
Resistance Profile
The emergence of drug resistance is a significant challenge in antiviral therapy. Resistance-associated substitutions (RASs) in the NS5B gene can reduce the susceptibility of the virus to these inhibitors.
| Inhibitor | Key Resistance-Associated Substitutions | Fold-Change in EC50 | Reference(s) |
| Beclabuvir | P495L/S | - | [14] |
| Sofosbuvir | S282T | 2.4 to 18-fold | [5][12][15] |
| L159F, V321A | No significant resistance | [15] | |
| Dasabuvir | C316Y, M414T, Y448C/H, S556G | <10-fold to >1000-fold | [8] |
It is noteworthy that the S282T substitution, which confers resistance to sofosbuvir, is associated with a significant reduction in viral fitness.[15] The distinct resistance profiles of these inhibitors underscore the importance of combination therapy to suppress the emergence of resistant variants.
Experimental Protocols
HCV NS5B Polymerase Enzymatic Assay
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
Methodology:
-
Enzyme and Substrate Preparation: Purified, recombinant HCV NS5B polymerase is used. A homopolymeric RNA template (e.g., poly(A)) and a corresponding primer (e.g., oligo(U)) are prepared.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing MgCl2, MnCl2, DTT, and the four ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³³P]UTP).
-
Inhibition Assay: The test compound (e.g., beclabuvir) is pre-incubated with the NS5B enzyme.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the RNA template/primer and rNTPs. The mixture is incubated at a specified temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: The reaction is stopped by adding EDTA. The newly synthesized radiolabeled RNA is captured, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity of a compound against HCV replication.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. This activity is proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: A parallel assay (e.g., using a viability dye like calcein AM) is performed to assess the cytotoxicity of the compound on the host cells.
-
Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of luciferase activity against the compound concentration. The 50% cytotoxic concentration (CC50) is also calculated.
In Vitro Resistance Selection
This experiment is designed to identify the genetic mutations that confer resistance to an antiviral compound.
Methodology:
-
Long-Term Culture: HCV replicon-containing cells are cultured in the presence of a fixed concentration of the test compound (typically at or slightly above the EC50 value).
-
Dose Escalation: As viral replication recovers, the concentration of the compound is gradually increased.
-
Colony Selection: Individual cell colonies that can replicate in the presence of high concentrations of the compound are isolated.
-
Genotypic Analysis: The NS5B coding region of the HCV replicon from these resistant colonies is sequenced to identify amino acid substitutions.
-
Phenotypic Analysis: The identified substitutions are introduced into a wild-type replicon via site-directed mutagenesis, and the EC50 of the test compound against the mutant replicon is determined to confirm the resistance phenotype.
Visualizations
Caption: Overview of the Hepatitis C Virus (HCV) replication cycle.
Caption: Mechanisms of action for different classes of NS5B inhibitors.
Caption: A generalized workflow for the discovery and characterization of HCV NS5B inhibitors.
References
- 1. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sofosbuvir Therapy and IFNL4 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Emergence of resistance-associated variants during sofosbuvir treatment in chronically infected hepatitis E patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Viekira Pak (Ombitasvir, Paritaprevir, and Ritonavir tablets; Dasabuvir Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Infrequent development of resistance in genotype 1-6 hepatitis C virus-infected subjects treated with sofosbuvir in phase 2 and 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Beclabuvir and Other Direct-Acting Antivirals in the Treatment of Hepatitis C Virus
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), which have demonstrated high rates of sustained virologic response (SVR) and a favorable safety profile compared to previous interferon-based therapies. This guide provides a comparative analysis of the efficacy of beclabuvir, a non-nucleoside NS5B polymerase inhibitor, within the context of its combination therapy and in comparison to other prominent DAA regimens. The data presented is intended to support researchers, scientists, and drug development professionals in their understanding of the relative performance of these antiviral agents.
Data Presentation: Comparative Efficacy of DAA Regimens
The following table summarizes the SVR rates from key clinical trials for the fixed-dose combination of daclatasvir, asunaprevir, and beclabuvir (DCV-TRIO) and other leading DAA regimens in patients with HCV genotype 1.
| DAA Regimen | Clinical Trial | Patient Population | SVR12 Rate | Reference |
| Daclatasvir/Asunaprevir/Beclabuvir (DCV-TRIO) | UNITY-1 | Treatment-Naïve, Non-Cirrhotic | 92.0% | [1][2][3][4][5] |
| Daclatasvir/Asunaprevir/Beclabuvir (DCV-TRIO) | UNITY-1 | Treatment-Experienced, Non-Cirrhotic | 89.3% | [1][2][5] |
| Daclatasvir/Asunaprevir/Beclabuvir (DCV-TRIO) | UNITY-2 | Treatment-Naïve, Cirrhotic (with Ribavirin) | 98% | [6][7] |
| Daclatasvir/Asunaprevir/Beclabuvir (DCV-TRIO) | UNITY-2 | Treatment-Experienced, Cirrhotic (with Ribavirin) | 93% | [6][7] |
| Sofosbuvir/Ledipasvir | ION-1 | Treatment-Naïve, with/without Cirrhosis | 97-99% | [8][9][10][11] |
| Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir | SAPPHIRE-I | Treatment-Naïve, Non-Cirrhotic (with Ribavirin) | 96% | [12][13] |
Experimental Protocols
The clinical trials referenced in this guide employed rigorous methodologies to assess the efficacy and safety of the DAA regimens. Below are detailed descriptions of the key experimental protocols utilized in these studies.
UNITY-1 and UNITY-2 Trials (Daclatasvir/Asunaprevir/Beclabuvir)
-
Study Design: These were open-label, non-randomized (UNITY-1) and randomized, double-blind, placebo-controlled (for ribavirin in UNITY-2) multicenter studies.[1][2][6][7]
-
Participant Population: The trials enrolled adults with chronic HCV genotype 1 infection.[1][2][6][7] UNITY-1 focused on non-cirrhotic patients, while UNITY-2 specifically included patients with compensated cirrhosis.[1][2][6][7] Both treatment-naïve and treatment-experienced individuals were included.[1][2][6][7]
-
Inclusion and Exclusion Criteria: Key inclusion criteria included detectable HCV RNA at screening and being at least 18 years of age.[14] Common exclusion criteria were evidence of decompensated liver disease, HIV or hepatitis B coinfection, and prior treatment with an NS5A, NS3, or NS5B inhibitor.[14][15]
-
Intervention: Patients in the UNITY trials received a fixed-dose combination of daclatasvir (30 mg), asunaprevir (200 mg), and beclabuvir (75 mg) administered orally twice daily for 12 weeks.[1][2][6] In UNITY-2, patients were randomized to receive either ribavirin or a placebo in addition to the DAA regimen.[6][7]
-
Primary Endpoint: The primary efficacy endpoint was sustained virologic response at 12 weeks after the end of treatment (SVR12), defined as HCV RNA below the lower limit of quantification (typically <25 IU/mL).[16][17][18][19]
-
HCV RNA Quantification: Serum HCV RNA levels were measured at baseline, during treatment, at the end of treatment, and at specified post-treatment time points using a quantitative real-time polymerase chain reaction (RT-PCR) assay.[20][21][22]
ION-1 Trial (Sofosbuvir/Ledipasvir)
-
Study Design: The ION-1 trial was a phase 3, multicenter, randomized, open-label study.[23][8][11]
-
Participant Population: This trial enrolled treatment-naïve adults with chronic HCV genotype 1 infection, including those with and without compensated cirrhosis.[23][8][9][10]
-
Intervention: Patients were randomized to receive a fixed-dose combination of sofosbuvir (400 mg) and ledipasvir (90 mg) as a single daily tablet, with or without ribavirin, for either 12 or 24 weeks.[23][8][9]
SAPPHIRE-I Trial (Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir)
-
Study Design: SAPPHIRE-I was a phase 3, randomized, double-blind, placebo-controlled trial.[12][24][13]
-
Participant Population: The study included treatment-naïve adults with chronic HCV genotype 1 infection without cirrhosis.[12][24][13]
-
Intervention: Patients were randomized to receive a co-formulated tablet of ombitasvir (12.5 mg), paritaprevir (75 mg), and ritonavir (50 mg) once daily, plus a tablet of dasabuvir (250 mg) twice daily, along with weight-based ribavirin for 12 weeks.[12][24][13]
-
Primary Endpoint: The primary endpoint was SVR12.[12][24][13]
Mandatory Visualization
The following diagrams illustrate the mechanisms of action of the direct-acting antivirals, a generalized experimental workflow for DAA clinical trials, and the logical relationship for comparing their efficacy.
Caption: Mechanism of Action of Beclabuvir and Combination DAAs.
Caption: Generalized Experimental Workflow for DAA Clinical Trials.
Caption: Logical Flow for Comparing DAA Efficacy.
References
- 1. Fixed-Dose Combination Therapy With Daclatasvir, Asunaprevir, and Beclabuvir for Noncirrhotic Patients With HCV Genotype 1 Infection [natap.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Daclatasvir, asunaprevir and beclabuvir fixed-dose combination for patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Unity-1? | Hepatitis Central [hepatitiscentral.com]
- 5. txliver.com [txliver.com]
- 6. Daclatasvir in combination with asunaprevir and beclabuvir for hepatitis C virus genotype 1 infection with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. All Oral Fixed-Dose Combination Ledipasvir/Sofosbuvir With Or Without Ribavirin for 12 or 24 Weeks in Treatment-Naive Genotype 1 HCV-Infected Patients: the Phase 3 ION-1 Study [natap.org]
- 9. Once-a-Day Harvoni (Ledipasvir plus Sofosbuvir), a New Oral Combination for the Treament of Patients with Genotype 1 Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Ledipasvir and Sofosbuvir Combination Improves Patient-Reported Outcomes During Treatment of Chronic Hepatitis C: The Result from ION-1 Clinical Trial [natap.org]
- 12. Viekira Pak (Ombitasvir, Paritaprevir, and Ritonavir Tablets; Dasabuvir Tablets): All-Oral Fixed Combination Approved for Genotype 1 Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. natap.org [natap.org]
- 15. Clinical Practice Guidance for Testing, Managing, and Treating Hepatitis C Virus Infection: 2023 Update by AASLD-IDSA [idsociety.org]
- 16. Clinical Trial Risk in Hepatitis C: Endpoint Selection and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hepatitisc.uw.edu [hepatitisc.uw.edu]
- 18. Concordance of sustained virologic response at weeks 4, 12 and 24 post-treatment of hepatitis c in the era of new oral direct-acting antivirals: A concise review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concordance of sustained virologic response at weeks 4, 12 and 24 post-treatment of hepatitis C in the era of new oral direct-acting antivirals: A concise review | Annals of Hepatology [elsevier.es]
- 20. logan.testcatalog.org [logan.testcatalog.org]
- 21. Hepatitis C RNA Quantitative Testing: Test of Hepatitis C - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 22. Hepatitis C Virus RNA by PCR, Quantitative | MLabs [mlabs.umich.edu]
- 23. A Fixed-Dose Combination of Sofosbuvir and Ledipasvir for Hepatitis C Virus Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-HCV Activity of Beclabuvir: An In Vitro and In Vivo Comparison
A detailed guide for researchers, scientists, and drug development professionals on the preclinical efficacy of beclabuvir and its alternatives in the treatment of Hepatitis C.
This guide provides an objective comparison of the anti-HCV activity of beclabuvir with other direct-acting antiviral (DAA) agents, including daclatasvir, asunaprevir, and sofosbuvir. The data presented is compiled from various in vitro and in vivo studies to offer a comprehensive overview of their relative potency and efficacy.
In Vitro Anti-HCV Activity
The in vitro potency of beclabuvir and its comparators is primarily evaluated using HCV replicon assays. These cell-based assays measure the ability of a compound to inhibit HCV RNA replication in human hepatoma cell lines, typically Huh-7 or its derivatives. The half-maximal effective concentration (EC50) is a key metric used to quantify a drug's antiviral activity, with lower values indicating higher potency.
Comparative In Vitro Efficacy (EC50) of Beclabuvir and Other DAAs
| Drug | Mechanism of Action | HCV Genotype 1a | HCV Genotype 1b | HCV Genotype 2a | HCV Genotype 3a | HCV Genotype 4a | HCV Genotype 5a |
| Beclabuvir | NS5B Polymerase Inhibitor | 2 nM[1] | 6 - 28 nM[1] | - | <28 nM[1] | <28 nM[1] | <28 nM[1] |
| Daclatasvir | NS5A Replication Complex Inhibitor | 0.003-0.050 nM[2] | 0.001-0.009 nM[2] | 0.034-19 nM[2] | 0.003-1.25 nM[2] | 0.003-1.25 nM[2] | 0.003-1.25 nM[2] |
| Asunaprevir | NS3/4A Protease Inhibitor | 1.2 - 4.0 nM[3] | 1.2 - 4.0 nM[3] | 1,162 nM[4] | 67 nM[4] | 1.2 - 4.0 nM[3] | - |
| Sofosbuvir | NS5B Polymerase Inhibitor | ~40-110 nM | ~100-130 nM | 32 nM[5] | ~90 nM | 130 nM[5] | ~120 nM |
Note: EC50 values can vary depending on the specific replicon system and assay conditions used.
Experimental Protocol: HCV Replicon Luciferase Reporter Assay
This protocol outlines a common method for determining the in vitro anti-HCV activity of a compound using a luciferase-based replicon assay.
1. Cell Culture and Reagents:
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 for selection.
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Test Compounds: Serially diluted in dimethyl sulfoxide (DMSO).
-
Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Promega Dual-Luciferase® Reporter Assay System).
2. Assay Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells into 384-well plates at a density of approximately 2,000 cells per well in a volume of 90 µL of culture medium without G418.[6]
-
Compound Addition: Add 0.4 µL of serially diluted test compounds to the assay plates, resulting in a final DMSO concentration of 0.44%.[6] Include appropriate controls: no-drug (vehicle) and a known HCV inhibitor as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Figure 1. Workflow of the HCV replicon luciferase reporter assay.
In Vivo Anti-HCV Activity
Validating the anti-HCV activity of beclabuvir and its comparators in vivo is crucial to assess their therapeutic potential. Due to the limited host range of HCV, specialized animal models, such as chimeric mice with humanized livers, are utilized for these studies.
Beclabuvir Efficacy in a Human Liver Chimeric Mouse Model
A study utilizing a human liver chimeric mouse model demonstrated the in vivo efficacy of beclabuvir. In this model, immunodeficient mice are transplanted with human hepatocytes, allowing for HCV infection and replication.
-
Viral Breakthrough Inhibition: In mice infected with an HCV strain containing resistance-associated variants to daclatasvir and asunaprevir (NS5A-L31M/Y93H), beclabuvir monotherapy resulted in viral breakthrough with the emergence of the NS5B-P495L resistance-associated variant.[1]
-
Combination Therapy: A triple combination therapy of daclatasvir, asunaprevir, and beclabuvir effectively inhibited viral breakthrough during the treatment period in mice infected with HCV from a patient who had failed daclatasvir/asunaprevir therapy.[1] However, HCV RNA relapsed after the cessation of the four-week treatment.[1]
Comparative In Vivo Efficacy of Other DAAs
Preclinical in vivo studies for the comparator drugs have also been conducted in various animal models.
-
Daclatasvir: In animal models, daclatasvir has been shown to cause a rapid and significant decrease in viral replication and HCV RNA levels.[7]
-
Asunaprevir: Asunaprevir displays a hepatotropic disposition in several animal species, with liver-to-plasma ratios ranging from 40- to 359-fold.[3] Twenty-four hours post-dose, liver exposures were significantly above the in vitro EC50 values.[3]
-
Sofosbuvir: Animal studies have not shown evidence of adverse developmental outcomes with sofosbuvir exposure.[8]
Experimental Protocol: HCV Xenograft Mouse Efficacy Model
This protocol provides a general outline for evaluating the in vivo efficacy of anti-HCV compounds in a human liver xenograft mouse model.
1. Animal Model and HCV Inoculation:
-
Animal Model: Immunodeficient mice (e.g., SCID/beige) transplanted with human hepatocytes.
-
HCV Inoculum: Serum from an HCV-infected patient or cell culture-derived HCV (HCVcc).
-
Infection: Inoculate the chimeric mice with the HCV inoculum and monitor for the establishment of a stable infection, typically by measuring serum HCV RNA levels.
2. Drug Administration and Monitoring:
-
Treatment Groups: Divide the infected mice into groups to receive the test compound(s) or vehicle control.
-
Drug Administration: Administer the compounds orally or via another appropriate route at specified doses and frequencies.
-
Monitoring:
-
Collect blood samples at regular intervals to measure serum HCV RNA levels using a quantitative real-time PCR (qRT-PCR) assay.
-
Monitor the general health and body weight of the mice throughout the study.
-
-
Endpoint: At the end of the treatment period, euthanize the mice and collect liver tissue for virological and histological analysis.
3. Data Analysis:
-
Viral Load Reduction: Calculate the log10 reduction in serum HCV RNA levels for each treatment group compared to the vehicle control.
-
Resistance Analysis: Sequence the HCV genome from pre- and post-treatment samples to identify any emerging resistance-associated variants.
Figure 2. Workflow for an in vivo HCV xenograft mouse efficacy study.
Signaling Pathway: Beclabuvir's Mechanism of Action
Beclabuvir is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It binds to a distinct allosteric site on the enzyme, known as thumb site 1, inducing a conformational change that ultimately inhibits the polymerase's ability to synthesize viral RNA.
Figure 3. Mechanism of action of beclabuvir in inhibiting HCV replication.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. The discovery of asunaprevir (BMS-650032), an orally efficacious NS3 protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of sofosbuvir: a revolution for therapy of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daclatasvir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Beclabuvir's Place in the Interferon-Free Revolution for Hepatitis C Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of beclabuvir-containing regimens against other prominent interferon-free therapies for Hepatitis C virus (HCV) infection. It delves into the supporting clinical trial data, experimental methodologies, and mechanisms of action that define the modern landscape of HCV treatment.
Beclabuvir, a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, emerged as a component of a fixed-dose combination therapy during a transformative era in Hepatitis C treatment. This guide will illuminate the role of beclabuvir within the broader context of direct-acting antiviral (DAA) agents that have rendered interferon-based therapies largely obsolete, offering patients safer and more effective treatment options.
Comparative Efficacy of Interferon-Free Regimens
The primary measure of efficacy in HCV clinical trials is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 weeks after the completion of treatment, which is considered a virologic cure. The following tables summarize the SVR rates for the beclabuvir-containing regimen and its key interferon-free alternatives across different patient populations.
Beclabuvir-Containing Regimen: Daclatasvir/Asunaprevir/Beclabuvir (DCV-TRIO)
| Patient Population | Genotype | SVR12 Rate | Clinical Trial(s) |
| Treatment-Naïve | 1 | 92% | UNITY-1[1] |
| Treatment-Experienced | 1 | 89% | UNITY-1[1] |
| With Compensated Cirrhosis (Treatment-Naïve) | 1 | 93% (without ribavirin), 98% (with ribavirin) | UNITY-2[2] |
| With Compensated Cirrhosis (Treatment-Experienced) | 1 | 87% (without ribavirin), 93% (with ribavirin) | UNITY-2[2] |
| Asian Patients (Treatment-Naïve & Experienced) | 1 | 98.6% - 100% | UNITY-4[3] |
Alternative Interferon-Free Regimens
Sofosbuvir/Ledipasvir (Harvoni)
| Patient Population | Genotype | SVR12 Rate | Clinical Trial(s) |
| Treatment-Naïve | 1 | 97% - 99% (12 weeks) | ION-1[4] |
| Treatment-Experienced | 1 | 94% - 100% (12 or 24 weeks) | ION-2[5] |
| Treatment-Naïve (without cirrhosis) | 1 | 93% - 99% (8 or 12 weeks) | ION-3[5] |
Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir (Viekira Pak)
| Patient Population | Genotype | SVR12 Rate | Clinical Trial(s) |
| Treatment-Naïve (without cirrhosis) | 1a | 95% (with ribavirin) | SAPPHIRE-I[6] |
| Treatment-Naïve (without cirrhosis) | 1b | 98% (with ribavirin) | SAPPHIRE-I[6] |
| Treatment-Experienced (without cirrhosis) | 1 | 96.3% (with ribavirin) | SAPPHIRE-II[7] |
| With Compensated Cirrhosis | 1a | 91.8% (12 weeks), 95.9% (24 weeks) (with ribavirin) | TURQUOISE-II[6] |
Glecaprevir/Pibrentasvir (Mavyret)
| Patient Population | Genotype | SVR12 Rate | Clinical Trial(s) |
| Treatment-Naïve (without cirrhosis) | 1-6 | 99% - 100% (8 or 12 weeks) | ENDURANCE-1[8] |
| Treatment-Naïve (with compensated cirrhosis) | 1, 2, 4-6 | 100% (8 weeks) | EXPEDITION-8[9] |
| Treatment-Experienced (without cirrhosis) | 1-6 | 93% - 100% (8, 12, or 16 weeks) | SURVEYOR-I & II |
| Treatment-Experienced (with compensated cirrhosis) | 1, 2, 4-6 | 98% (12 weeks) | EXPEDITION-1 |
Sofosbuvir/Velpatasvir (Epclusa)
| Patient Population | Genotype | SVR12 Rate | Clinical Trial(s) |
| Treatment-Naïve & Experienced (without or with compensated cirrhosis) | 1-6 | 98% | ASTRAL-1, ASTRAL-2, ASTRAL-3[10] |
| With Decompensated Cirrhosis | 1-6 | 94% (with ribavirin) | ASTRAL-4 |
Experimental Protocols of Key Clinical Trials
The following sections outline the methodologies of the pivotal clinical trials that evaluated the efficacy and safety of beclabuvir-containing and alternative interferon-free regimens.
UNITY Program (Daclatasvir/Asunaprevir/Beclabuvir)
-
UNITY-1 Trial: This was an open-label, single-group, international study that enrolled treatment-naïve (n=312) and treatment-experienced (n=103) non-cirrhotic patients with HCV genotype 1.[1] All participants received a fixed-dose combination of daclatasvir (30 mg), asunaprevir (200 mg), and beclabuvir (75 mg) twice daily for 12 weeks. The primary endpoint was the SVR12 rate in the treatment-naïve cohort.[1]
-
UNITY-2 Trial: This open-label, uncontrolled study evaluated the same three-drug combination in patients with HCV genotype 1 and compensated cirrhosis.[2] The trial included both treatment-naïve and treatment-experienced cohorts who were treated for 12 weeks. Patients in each cohort were further randomized to receive the DAA combination with or without ribavirin. The primary outcome was SVR12.[2]
ION Program (Sofosbuvir/Ledipasvir)
-
ION-1 Trial: This Phase 3, open-label study enrolled 865 treatment-naïve patients with HCV genotype 1, including those with cirrhosis.[4] Patients were randomized to receive a fixed-dose combination of ledipasvir (90 mg) and sofosbuvir (400 mg) for 12 or 24 weeks, with or without ribavirin. The primary endpoint was SVR12.[4]
SAPPHIRE and TURQUOISE Programs (Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir)
-
SAPPHIRE-I Trial: This was a Phase 3, randomized, double-blind, placebo-controlled trial in 631 treatment-naïve, non-cirrhotic patients with HCV genotype 1.[6] Patients received 12 weeks of ombitasvir/paritaprevir/ritonavir plus dasabuvir and ribavirin or placebo. The primary endpoint was SVR12.[6]
ENDURANCE and EXPEDITION Programs (Glecaprevir/Pibrentasvir)
-
ENDURANCE-1 Trial: This randomized, open-label, Phase 3 trial evaluated the efficacy of 8 versus 12 weeks of a fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120 mg) in treatment-naïve or previously treated (with interferon-based therapy) patients with HCV genotype 1 without cirrhosis.[8][11] The primary endpoint was non-inferiority of the 8-week regimen to the 12-week regimen based on SVR12 rates.[8]
ASTRAL Program (Sofosbuvir/Velpatasvir)
-
ASTRAL-1 Trial: This was a randomized, double-blind, placebo-controlled Phase 3 trial that enrolled patients with HCV genotypes 1, 2, 4, 5, or 6.[1][10] Patients, including those with compensated cirrhosis and those who were treatment-experienced, received a fixed-dose combination of sofosbuvir (400 mg) and velpatasvir (100 mg) for 12 weeks. The primary endpoint was SVR12.[1][10]
Mechanisms of Action and the HCV Replication Cycle
Understanding the lifecycle of the Hepatitis C virus is crucial to appreciating the targeted approach of direct-acting antivirals.
References
- 1. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 2. Daclatasvir in combination with asunaprevir and beclabuvir for hepatitis C virus genotype 1 infection with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daclatasvir/asunaprevir/beclabuvir, all-oral, fixed-dose combination for patients with chronic hepatitis C virus genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ledipasvir and sofosbuvir for untreated HCV genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RESULTS - Ledipasvir/Sofosbuvir (Harvoni) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paritaprevir/ritonavir/ombitasvir plus dasabuvir with ribavirin for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 9. researchgate.net [researchgate.net]
- 10. Sofosbuvir/Velpatasvir for the treatment of Hepatitis C Virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
Navigating the Landscape of HCV Resistance: A Comparative Analysis of Beclabuvir Cross-Resistance
A deep dive into the cross-resistance profile of beclabuvir, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase, reveals a favorable profile with minimal overlap with other classes of direct-acting antivirals (DAAs). This guide provides a comprehensive comparison of beclabuvir's performance against various HCV inhibitors, supported by experimental data, detailed protocols, and visual representations of key mechanisms and workflows to aid researchers and drug development professionals in the field of HCV therapeutics.
Beclabuvir (BCV), formerly known as BMS-791325, is a potent allosteric inhibitor that binds to the thumb II site of the HCV NS5B RNA-dependent RNA polymerase. Its unique binding site and mechanism of action are pivotal in determining its cross-resistance profile. Understanding this profile is critical for designing effective combination therapies and managing treatment-emergent resistance.
Quantitative Analysis of Beclabuvir Cross-Resistance
The following tables summarize the in vitro susceptibility of various HCV inhibitors against replicons harboring resistance-associated substitutions (RASs) for beclabuvir, and conversely, the susceptibility of beclabuvir against replicons with RASs for other DAAs. The data is presented as fold-change in the 50% effective concentration (EC50) compared to the wild-type virus.
Table 1: Activity of Other HCV Inhibitors Against Beclabuvir-Resistant Replicons
| HCV Inhibitor Class | Inhibitor | Beclabuvir RAS | Genotype | Fold-Change in EC50 vs. Wild-Type | Reference |
| NS5B NNI (Palm I Site) | Dasabuvir | P495A/S | 1a/1b | No significant change (~1-fold) | [1] |
| NS5B NNI (Thumb I Site) | Deleobuvir | P495L | 1b | Data not available | |
| NS5B NI (Active Site) | Sofosbuvir | P495L/S | 1a/1b | No significant change (~1-fold) | [1] |
| NS3/4A Protease Inhibitor | Asunaprevir | P495L/S | 1a/1b | No significant change expected | [2][3] |
| NS5A Inhibitor | Daclatasvir | P495L/S | 1a/1b | No significant change expected | [2][3] |
Note: The lack of significant change in EC50 for asunaprevir and daclatasvir is inferred from the high efficacy of the triple combination therapy in clinical trials, even in the presence of baseline RASs for one of the drugs. Direct in vitro data in tabular format was not available in the searched literature.
Table 2: Activity of Beclabuvir Against Replicons Resistant to Other HCV Inhibitors
| Resistant Replicon (RAS) | Target Protein | Inhibitor Class Resisted | Genotype | Fold-Change in EC50 of Beclabuvir vs. Wild-Type | Reference |
| S282T | NS5B | Nucleoside Inhibitor (Sofosbuvir) | 1a/1b | No significant change (~1-fold) | [1] |
| C316Y, M414T, S556G | NS5B | NNI - Palm I Site (Dasabuvir) | 1a/1b | No significant change expected | [1] |
| R155K, D168A/V | NS3/4A | Protease Inhibitor (Asunaprevir) | 1a/1b | No significant change | [2][3] |
| L31M, Y93H | NS5A | NS5A Inhibitor (Daclatasvir) | 1a/1b | No significant change | [2][3] |
Note: The lack of significant fold-change is based on the distinct binding sites and mechanisms of action. The high success rates of the daclatasvir, asunaprevir, and beclabuvir combination therapy support the absence of cross-resistance.[2][3]
Mechanism of Action and Resistance Pathways
The following diagram illustrates the different binding sites of various classes of NS5B polymerase inhibitors. Beclabuvir's binding to the thumb II site is distinct from the active site targeted by nucleoside inhibitors (NIs) and the palm I site targeted by other non-nucleoside inhibitors (NNIs) like dasabuvir. This spatial separation of binding sites is the molecular basis for the lack of cross-resistance between these inhibitor classes.
Caption: Binding sites of different HCV NS5B polymerase inhibitors.
Experimental Protocols
The determination of cross-resistance profiles relies heavily on in vitro HCV replicon assays. Below is a detailed methodology for conducting such an assay.
HCV Replicon Assay for Phenotypic Resistance Analysis
This protocol outlines the key steps for generating and testing HCV replicons with specific resistance-associated substitutions to determine the EC50 of antiviral compounds.
1. Generation of Mutant Replicon Constructs:
-
Site-directed mutagenesis is performed on a plasmid containing a wild-type HCV subgenomic replicon (e.g., genotype 1b, Con1 strain) to introduce the desired resistance-associated substitution(s) in the target viral protein (e.g., P495L in NS5B).
-
The sequence of the mutated plasmid is verified by Sanger sequencing to confirm the presence of the intended mutation and the absence of off-target mutations.
2. In Vitro Transcription of Replicon RNA:
-
The replicon plasmid DNA (both wild-type and mutant) is linearized using a restriction enzyme that cuts downstream of the 3' end of the HCV sequence.
-
The linearized DNA is purified and used as a template for in vitro transcription using a T7 RNA polymerase kit to generate large quantities of replicon RNA.
-
The integrity and concentration of the transcribed RNA are assessed using gel electrophoresis and spectrophotometry.
3. Electroporation of Replicon RNA into Host Cells:
-
Huh-7 human hepatoma cells, which are highly permissive for HCV replication, are cultured to optimal confluency.
-
The cells are harvested, washed, and resuspended in a cold, serum-free medium.
-
A defined amount of the in vitro transcribed replicon RNA (e.g., 10 µg) is mixed with the cell suspension and transferred to an electroporation cuvette.
-
A single electrical pulse is applied to the cells to transiently permeabilize the cell membrane and allow the entry of the replicon RNA.
4. Selection of Stable Replicon Cell Lines:
-
Following electroporation, the cells are plated in complete culture medium.
-
After 24-48 hours, the medium is replaced with a selection medium containing G418 (e.g., 0.5 mg/mL). The replicon construct contains a neomycin phosphotransferase gene, which confers resistance to G418.
-
The selection medium is refreshed every 3-4 days for 2-3 weeks until distinct G418-resistant cell colonies appear. Untransfected cells will not survive the G418 selection.
5. Antiviral Susceptibility Testing:
-
Stable replicon cell lines (both wild-type and mutant) are seeded in 96-well plates.
-
The test compound (e.g., beclabuvir) is serially diluted to a range of concentrations in the culture medium.
-
The medium on the cells is replaced with the medium containing the different concentrations of the antiviral compound. A no-drug control (DMSO vehicle) is also included.
-
The cells are incubated for a defined period (e.g., 72 hours).
6. Quantification of HCV Replication:
-
HCV replication is quantified by measuring the level of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.
-
For luciferase-based assays, a lysis buffer and luciferase substrate are added to the wells, and the resulting luminescence is measured using a luminometer.
7. Data Analysis and EC50 Determination:
-
The percentage of inhibition of HCV replication at each drug concentration is calculated relative to the no-drug control.
-
The EC50 value, which is the drug concentration that inhibits 50% of HCV replication, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
The fold-change in resistance is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.
The following diagram illustrates the workflow of the HCV replicon assay for resistance testing.
Caption: Experimental workflow for HCV replicon-based resistance analysis.
Conclusion
The available in vitro data strongly indicates that beclabuvir possesses a distinct resistance profile with a low potential for cross-resistance with other classes of HCV direct-acting antivirals, including nucleoside inhibitors, palm I site non-nucleoside inhibitors, NS3/4A protease inhibitors, and NS5A inhibitors. This is primarily due to its unique allosteric binding site on the thumb domain of the NS5B polymerase. This favorable cross-resistance profile underscores the value of beclabuvir as a component of combination therapies for the treatment of chronic hepatitis C, as it is less likely to be compromised by pre-existing resistance to other DAAs and is a valuable tool in the fight against HCV. Further studies with comprehensive panels of RASs would be beneficial to fully elucidate the cross-resistance landscape.
References
- 1. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beclabuvir in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic hepatitis C virus (HCV) infection, shifting the paradigm towards curative, interferon-free regimens. A key target for these therapies is the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication.[1] Beclabuvir (BMS-791325) is a potent, non-nucleoside inhibitor (NNI) of the NS5B polymerase.[2] This guide provides an objective, data-driven comparison of beclabuvir with other key NS5B inhibitors, focusing on mechanism of action, antiviral activity, resistance profiles, and clinical efficacy.
Mechanism of Action: Allosteric Inhibition vs. Chain Termination
NS5B polymerase inhibitors are broadly classified into two categories based on their mechanism of action: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[3]
-
Non-Nucleoside Inhibitors (NNIs): This class, which includes beclabuvir and dasabuvir , binds to distinct allosteric sites on the NS5B enzyme. This binding induces a conformational change that renders the polymerase inactive, thereby preventing viral RNA elongation.[3][4] Beclabuvir specifically binds to a thumb site 1 of the polymerase, whereas dasabuvir binds to the palm domain.[4][5]
-
Nucleoside/Nucleotide Inhibitors (NIs): This class, exemplified by sofosbuvir , mimics natural substrates.[3] After intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral RNA chain by the NS5B polymerase, causing premature chain termination and halting replication.[6]
This fundamental difference in mechanism impacts their breadth of activity and resistance profiles. The active site targeted by NIs is highly conserved across HCV genotypes, generally giving them pangenotypic activity and a high barrier to resistance.[6] Allosteric sites targeted by NNIs are less conserved, often resulting in more genotype-specific activity and a lower barrier to resistance.[3][6]
Comparative Antiviral Activity and Efficacy
The potency of these inhibitors is determined through in vitro assays, with clinical efficacy measured by the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks post-treatment (SVR12).
| Compound | Class | Target Site | In Vitro Potency (EC50/IC50) | Genotype Coverage |
| Beclabuvir | NNI | Thumb Site 1 | IC50 < 28 nM (GT 1, 3, 4, 5)[5] | Primarily Genotype 1[7] |
| Dasabuvir | NNI | Palm Domain | EC50: 1.8 nM (GT 1b), 7.7 nM (GT 1a)[4] | Genotype 1[4] |
| Sofosbuvir | NI | Catalytic Site | Pangenotypic activity[6] | Pangenotypic (GT 1-6)[6][8] |
In clinical practice, these drugs are always used in combination to achieve high cure rates and prevent resistance.
| Regimen | Genotype | Key Clinical Trial(s) | SVR12 Rate |
| Daclatasvir + Asunaprevir + Beclabuvir | GT-1 | UNITY Program | 92-100% in treatment-naïve patients.[9] |
| Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir (3D Regimen) | GT-1 | PEARL-III, PEARL-IV | 99% (GT-1b), 90-97% (GT-1a).[10] |
| Sofosbuvir + Velpatasvir | GT 1-6 | ASTRAL-1, -2, -3 | >95% across genotypes.[8] |
| Sofosbuvir + Ledipasvir | GT 1, 4, 5, 6 | ION Program | 94-99%.[10] |
A meta-analysis of six clinical trials showed high response rates for the combination of daclatasvir, asunaprevir, and beclabuvir in patients with HCV genotype 1.[11] Similarly, dasabuvir-containing regimens achieve SVR rates greater than 90% in patients with genotype 1.[12] Sofosbuvir-based regimens have consistently demonstrated high SVR rates across all major HCV genotypes.[13]
Resistance Profiles
The genetic barrier to resistance is a critical differentiator between NS5B inhibitor classes.
| Compound | Barrier to Resistance | Key Resistance-Associated Substitutions (RASs) |
| Beclabuvir | Low | P495L/S.[14] Other observed RASs include A338V, I424V, L392I, A442T, V499A.[15] |
| Dasabuvir | Low | C316N, M414L, S556G.[15] |
| Sofosbuvir | High | S282T. This mutation confers resistance but has very poor replicative fitness, making it rare and clinically less significant.[6] |
NNIs like beclabuvir and dasabuvir generally have a lower barrier to resistance compared to NIs.[6][16] In patients treated with the daclatasvir/asunaprevir/beclabuvir combination, treatment-emergent NS5B RASs (P495L/S) were generally no longer detectable 24 weeks post-treatment, suggesting they are less fit than the wild-type virus.[14]
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant HCV NS5B polymerase.
Methodology:
-
Enzyme and Substrate Preparation: A purified, recombinant form of HCV NS5B polymerase (e.g., a construct with a C-terminal deletion for solubility) is used.[17] A homopolymeric RNA template/primer substrate (e.g., poly-A/oligo-dT) is prepared. The reaction buffer contains divalent metal ions (e.g., MgCl2, MnCl2), dithiothreitol (DTT), and a buffer salt (e.g., Tris-HCl).
-
Reaction: The NS5B enzyme is pre-incubated with varying concentrations of the test compound (e.g., beclabuvir) in the reaction buffer.
-
Initiation: The polymerase reaction is initiated by adding the template/primer and a mixture of nucleotides, including a labeled nucleotide (e.g., [3H]-UTP).
-
Incubation: The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a set period (e.g., 60-120 minutes).
-
Termination and Detection: The reaction is stopped by adding EDTA. The newly synthesized, radiolabeled RNA is captured on a filter plate (e.g., by precipitation with trichloroacetic acid). The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC50 value is determined by fitting the data to a dose-response curve.
HCV Replicon Assay
Objective: To measure the antiviral activity (EC50) of a compound in a cell-based model of HCV replication.
Methodology:
-
Cell Culture: Human hepatoma cells (Huh-7) harboring a sub-genomic HCV replicon are used.[18] These replicons contain the HCV nonstructural proteins (including NS5B) and a reporter gene (e.g., luciferase) or a selectable marker.
-
Compound Treatment: Cells are seeded in microtiter plates and treated with serial dilutions of the test compound for a period of 2-3 days.
-
Quantification of Replication: HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time PCR (RT-PCR).[18] An alternative method involves measuring the activity of the NS3 protease via a fluorescence resonance energy transfer (FRET) assay, as its levels correlate with replication.[18]
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using Alamar blue or MTS reagent) is performed on the same cells to determine if the observed reduction in replication is due to antiviral activity or toxicity to the host cells.[18]
-
Data Analysis: The EC50 value (the concentration at which 50% of viral replication is inhibited) is calculated from the dose-response curve of the replication assay. The CC50 (the concentration at which 50% cytotoxicity is observed) is also determined. The selectivity index (SI = CC50/EC50) is calculated as a measure of the compound's therapeutic window.
HCV Replication and Point of Inhibition
HCV replication is a complex process occurring in the cytoplasm of infected hepatocytes. The viral RNA genome is translated into a large polyprotein, which is cleaved into structural and nonstructural proteins. The NS5B polymerase is the catalytic core of the replication complex, which synthesizes new viral RNA genomes. NS5B inhibitors directly block this crucial step.
Conclusion
Beclabuvir is a potent NNI of the HCV NS5B polymerase that, in combination with other DAAs like daclatasvir and asunaprevir, achieves high rates of viral eradication in patients with genotype 1 HCV.[7][19] Its primary comparators within the NS5B inhibitor class are other NNIs, such as dasabuvir, and the highly effective NI, sofosbuvir.
The key distinctions lie in their mechanism, genotypic coverage, and resistance barrier. While beclabuvir and dasabuvir are effective allosteric inhibitors for genotype 1, sofosbuvir offers the advantages of pangenotypic activity and a significantly higher barrier to resistance, making it a cornerstone of many modern HCV treatment regimens.[6] The choice of therapy depends on factors including HCV genotype, prior treatment history, and the presence of comorbidities or cirrhosis. The continued development and comparative analysis of these compounds are vital for optimizing HCV therapy and addressing the remaining challenges in global HCV elimination.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sofosbuvir and velpatasvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daclatasvir, asunaprevir and beclabuvir fixed-dose combination for patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hepctip.ca [hepctip.ca]
- 11. Beclabuvir - Wikipedia [en.wikipedia.org]
- 12. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beclabuvir in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Synergistic Antiviral Effects: A Comparative Guide to Beclabuvir in Combination with Other HCV Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the synergistic antiviral effects of beclabuvir when used in combination with other direct-acting antivirals (DAAs) against the Hepatitis C virus (HCV). This guide provides researchers, scientists, and drug development professionals with a comparative overview of the enhanced efficacy of beclabuvir-based combination therapies, supported by quantitative data from in vitro studies.
Beclabuvir, a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, demonstrates a potent ability to suppress viral replication. When combined with other classes of DAAs, such as the NS5A inhibitor daclatasvir and the NS3/4A protease inhibitor asunaprevir, the antiviral activity is significantly increased, showcasing a synergistic relationship that is crucial for overcoming viral resistance and achieving higher sustained virologic response (SVR) rates.
Quantitative Analysis of Antiviral Activity
In vitro studies utilizing HCV genotype 1b replicon systems have been instrumental in quantifying the antiviral potency of beclabuvir and its combination partners. The half-maximal effective concentration (EC50), a measure of a drug's potency, is a key metric in these assessments.
| Drug | Drug Class | Target | EC50 (nM) in HCV Genotype 1b Replicon Assay |
| Beclabuvir (BMS-791325) | NS5B Polymerase Inhibitor (Non-Nucleoside) | NS5B Thumb Site 1 | 18 |
| Daclatasvir (DCV) | NS5A Replication Complex Inhibitor | NS5A | 0.009 |
| Asunaprevir (ASV) | NS3/4A Protease Inhibitor | NS3 Protease | 4 |
Data sourced from in vitro studies on HCV genotype 1b replicons.[1]
Studies have demonstrated that the combination of beclabuvir with daclatasvir and asunaprevir results in additive to synergistic effects on the inhibition of HCV replicon replication.[1] This synergy leads to a greater reduction in viral replication than would be expected from the additive effects of the individual drugs alone. The enhanced efficacy of this three-drug combination provides a strong rationale for its clinical development and use.[1]
Experimental Protocols
The evaluation of synergistic antiviral effects is conducted through robust in vitro assays. A detailed methodology for a typical HCV replicon assay to determine drug synergy is outlined below.
HCV Replicon Assay for Antiviral Synergy
1. Cell Culture and Replicons:
-
Cell Line: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are used. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a reporter gene, such as luciferase, for easy quantification of viral replication.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 to maintain the selection pressure for replicon-containing cells.
2. Drug Combination Preparation:
-
Stock solutions of beclabuvir, daclatasvir, and asunaprevir are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of each drug are made, and combinations are prepared in a checkerboard format to test a wide range of concentration ratios.
3. Antiviral Assay:
-
Replicon-containing cells are seeded in 96-well plates.
-
After cell attachment, the culture medium is replaced with a medium containing the single drugs or their combinations at various concentrations.
-
The plates are incubated for a specified period, typically 48 to 72 hours, to allow for HCV replication and the antiviral drugs to exert their effects.
4. Quantification of HCV Replication:
-
HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase). Cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
The reduction in luciferase activity in drug-treated cells compared to untreated control cells reflects the inhibition of viral replication.
5. Synergy Analysis:
-
The dose-response data for each drug and their combinations are analyzed using specialized software such as CalcuSyn or MacSynergy II.
-
These programs calculate the Combination Index (CI), a quantitative measure of drug interaction.
-
CI < 1: Indicates synergy (the observed effect is greater than the expected additive effect).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the observed effect is less than the expected additive effect).
-
Visualizing the Pathway and Process
To better illustrate the mechanisms and workflows involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of beclabuvir and its combination partners.
Caption: Workflow for determining antiviral synergy in vitro.
The presented data and methodologies underscore the scientific basis for the combination of beclabuvir with other DAAs for the treatment of HCV. The synergistic interactions observed in preclinical models have paved the way for successful clinical outcomes, offering a potent and effective therapeutic strategy for patients with chronic hepatitis C.
References
Beclabuvir's Efficacy Across HCV Genotypes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of beclabuvir, a non-nucleoside NS5B polymerase inhibitor, against various Hepatitis C Virus (HCV) genotypes. Its performance is compared with other key direct-acting antivirals (DAAs), supported by available in vitro and clinical data. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug development.
Executive Summary
Beclabuvir has demonstrated potent in vitro activity against HCV genotypes 1, 3, 4, and 5.[1][2][3] Its efficacy against genotype 2 is weaker, and its activity against genotype 6 is variable.[4] In clinical settings, beclabuvir has been primarily evaluated in combination with other DAAs, particularly daclatasvir (an NS5A inhibitor) and asunaprevir (an NS3/4A protease inhibitor), showing high sustained virologic response (SVR) rates in patients with genotype 1 infection.[5][6] However, direct head-to-head clinical trial data comparing beclabuvir-containing regimens with current first-line pangenotypic regimens, such as sofosbuvir/velpatasvir and glecaprevir/pibrentasvir, are limited. This guide presents the available data to facilitate a comparative assessment.
Data Presentation
In Vitro Efficacy of Beclabuvir and Comparator DAAs
The following table summarizes the in vitro activity of beclabuvir and other representative DAAs against a panel of HCV genotypes. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values indicate the concentration of the drug required to inhibit 50% of viral replication or enzyme activity, respectively.
| Drug Class | Drug | Genotype 1a (EC50/IC50, nM) | Genotype 1b (EC50/IC50, nM) | Genotype 2 (EC50/IC50, nM) | Genotype 3 (EC50/IC50, nM) | Genotype 4 (EC50/IC50, nM) | Genotype 5 (EC50/IC50, nM) | Genotype 6 (EC50/IC50, nM) |
| NS5B NNI | Beclabuvir | 3[1] | 6[1] | Weaker activity[4] | <28[1][2][3] | <28[1][2][3] | <28[1][2][3] | Variable activity[5][7] |
| NS5B NI | Sofosbuvir | 40-93 | 41-107 | 29-150 | 81-500 | 38-140 | 16-29 | 42-120 |
| NS5A Inhibitor | Velpatasvir | 0.019-0.066 | 0.018-0.026 | 0.015-0.028 | 0.016-0.290 | 0.015-0.024 | 0.012-0.019 | 0.015-0.041 |
| NS3/4A PI | Glecaprevir | 0.21 | 0.47 | 1.4 | 0.88 | 0.33 | 0.24 | 0.55 |
| NS3/4A PI | Pibrentasvir | 0.002 | 0.002 | 0.007 | 0.012 | 0.003 | 0.003 | 0.005 |
NI: Nucleoside/Nucleotide Inhibitor, NNI: Non-Nucleoside Inhibitor, PI: Protease Inhibitor. Data for sofosbuvir, velpatasvir, glecaprevir, and pibrentasvir are compiled from various sources for comparative purposes.
Clinical Efficacy of Beclabuvir-Containing and Comparator Regimens (Genotype 1)
This table presents the Sustained Virologic Response at 12 weeks post-treatment (SVR12) for beclabuvir in a combination regimen and for currently recommended pangenotypic regimens in treatment-naïve, non-cirrhotic patients with HCV genotype 1.
| Regimen | Trial/Study | Patient Population | SVR12 (%) |
| Daclatasvir + Asunaprevir + Beclabuvir | UNITY-1 | Genotype 1b, Treatment-Naïve | 98% |
| Sofosbuvir/Velpatasvir | ASTRAL-1 | Genotype 1, Treatment-Naïve & Experienced | 98%[8] |
| Glecaprevir/Pibrentasvir | ENDURANCE-1 | Genotype 1, Treatment-Naïve | 99.1% (8-week) / 99.7% (12-week)[9] |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol outlines a general method for determining the in vitro efficacy of an antiviral agent using an HCV replicon system.[10]
Objective: To determine the EC50 value of a test compound against a specific HCV genotype replicon.
Materials:
-
Huh-7 cells or a derivative cell line (e.g., Huh-7.5)
-
HCV replicon RNA of the desired genotype containing a reporter gene (e.g., luciferase)
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics)
-
Electroporation system
-
96-well plates
-
Test compound (e.g., beclabuvir)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Preparation: Culture Huh-7 cells to optimal confluency.
-
Electroporation: Harvest and wash the cells. Resuspend the cells in a suitable buffer and mix with the HCV replicon RNA. Electroporate the cell suspension using optimized parameters.
-
Cell Plating: Seed the electroporated cells into 96-well plates at a predetermined density.
-
Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the appropriate wells. Include a no-drug control (vehicle only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase signal against the log of the compound concentration. Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
HCV NS5B Polymerase Enzymatic Assay for IC50 Determination
This protocol describes a general method for assessing the inhibitory activity of a compound against the HCV NS5B RNA-dependent RNA polymerase.[11][12][13]
Objective: To determine the IC50 value of a test compound against recombinant HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase from the desired genotype.
-
RNA template (e.g., poly(A)) and primer (e.g., oligo(U)).
-
Radionuclide-labeled nucleotide (e.g., [α-³³P]UTP) and a mixture of unlabeled NTPs.
-
Assay buffer containing MgCl₂, DTT, and other necessary components.
-
Test compound (e.g., beclabuvir).
-
Scintillation counter or filter-binding apparatus.
Methodology:
-
Reaction Setup: In a reaction plate, combine the assay buffer, RNA template/primer, and the desired concentration of the test compound.
-
Enzyme Addition: Add the purified NS5B polymerase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the radiolabeled nucleotide. This can be done by spotting the reaction mixture onto a filter membrane, washing away unincorporated nucleotides, and measuring the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of polymerase activity against the log of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualization
HCV Replication Cycle and DAA Targets
Caption: The HCV life cycle and the targets of direct-acting antivirals.[14]
Mechanism of Action: Beclabuvir (NS5B NNI)
Caption: Allosteric inhibition of HCV NS5B polymerase by beclabuvir.
Experimental Workflow: In Vitro Antiviral Efficacy
Caption: Workflow for determining in vitro antiviral efficacy using an HCV replicon assay.
Logical Relationship: Genotype-Specific HCV Treatment Decision Tree
Caption: Simplified decision tree for initial HCV treatment based on cirrhosis status.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. U.S. HCV Therapy Guidelines – International Association of Providers of AIDS Care [iapac.org]
- 5. A randomized, placebo-controlled study of the NS5B inhibitor beclabuvir with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Executive Summary - Guidelines for the Care and Treatment of Persons Diagnosed with Chronic Hepatitis C Virus Infection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A comparison of sofosbuvir/velpatasvir and glecaprevir/pibrentasvir for the treatment of hepatitis C infection among people who inject drugs | Semantic Scholar [semanticscholar.org]
- 9. graphviz.org [graphviz.org]
- 10. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 13. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. hcvguidelines.org [hcvguidelines.org]
The Evolving Landscape of Hepatitis C Treatment: A Comparative Guide to Beclabuvir in Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of beclabuvir in combination with peginterferon and ribavirin against alternative therapeutic regimens for chronic Hepatitis C Virus (HCV) infection. This analysis is supported by quantitative data from clinical trials, detailed experimental methodologies, and visual representations of molecular pathways and experimental workflows.
The treatment paradigm for chronic Hepatitis C has undergone a significant transformation with the advent of direct-acting antivirals (DAAs). Historically, the standard of care revolved around combination therapy with peginterferon alfa and ribavirin, which was associated with significant side effects and suboptimal efficacy, particularly for patients with HCV genotype 1.[1] The introduction of DAAs, targeting specific viral proteins, heralded a new era of more effective and better-tolerated treatment regimens.
Beclabuvir (BMS-791325) is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, the viral enzyme essential for the replication of the HCV genome.[2][3] This guide focuses on the clinical performance of beclabuvir when added to the then-standard-of-care, peginterferon and ribavirin, and compares this triple-therapy regimen with other DAA-containing combinations and interferon-free alternatives that have since become the new standard.
Efficacy of Beclabuvir-Based Triple Therapy
A key phase 2a clinical trial evaluated the efficacy and safety of two doses of beclabuvir (75 mg and 150 mg once daily) in combination with peginterferon alfa-2a and ribavirin in treatment-naïve patients with HCV genotype 1.[4] The primary measure of efficacy in HCV clinical trials is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the end of treatment, which is considered a virologic cure.
The study demonstrated that the addition of beclabuvir, particularly at the 75 mg dose, to peginterferon and ribavirin significantly increased the proportion of patients achieving an extended rapid virologic response (eRVR), defined as undetectable HCV RNA at both weeks 4 and 12 of treatment.[4]
Comparative Efficacy of Alternative DAA-Based Regimens
To provide a comprehensive perspective, it is essential to compare the beclabuvir-containing regimen with other DAA-based triple therapies that were developed in a similar timeframe, as well as with interferon-free regimens that have largely replaced interferon-based treatments. The following tables summarize the SVR rates for various DAA combinations in treatment-naïve patients with HCV genotype 1.
Table 1: Sustained Virologic Response (SVR) Rates for Beclabuvir and Alternative DAA-Based Triple Therapies in Treatment-Naïve HCV Genotype 1 Patients
| Treatment Regimen | SVR12/24 Rate | Clinical Trial Reference |
| Beclabuvir (75 mg) + PegIFN/RBV | 76.9% (SVR24) | Tatum et al., 2015[2][4] |
| Beclabuvir (150 mg) + PegIFN/RBV | 38.5% (SVR24) | Tatum et al., 2015[2][4] |
| Placebo + PegIFN/RBV | 0% (eRVR) | Tatum et al., 2015[2][4] |
| Sofosbuvir + PegIFN/RBV | 80-83% (SVR24) | Gane et al., 2012[5] |
| Simeprevir + PegIFN/RBV | 79.2% (SVR12) | Forns et al., 2014[6] |
| Daclatasvir (60 mg) + PegIFN/RBV | 90.0% (SVR24) | Chayama et al., 2014[7] |
Table 2: Sustained Virologic Response (SVR) Rates for Selected Interferon-Free DAA Regimens in Treatment-Naïve HCV Genotype 1 Patients
| Treatment Regimen | SVR12 Rate | Clinical Trial Reference |
| Daclatasvir + Asunaprevir | 87.4% (Genotype 1b) | Kumada et al., 2014[8] |
| Sofosbuvir + Simeprevir | 93% | Lawitz et al., 2014 |
| Ledipasvir/Sofosbuvir | 99% | Afdhal et al., 2014 |
| Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir | 96% | Feldmann et al., 2014 |
Safety and Tolerability Profile
The safety profile of any therapeutic regimen is a critical consideration. The addition of beclabuvir to peginterferon and ribavirin was generally well-tolerated, with the most common adverse events being consistent with those known to be associated with peginterferon and ribavirin therapy.[4]
Table 3: Common Adverse Events (≥20% in any group) in the Beclabuvir Phase 2a Trial
| Adverse Event | Beclabuvir 75 mg + PegIFN/RBV (n=13) | Beclabuvir 150 mg + PegIFN/RBV (n=13) | Placebo + PegIFN/RBV (n=13) |
| Headache | 62% | 69% | 69% |
| Fatigue | 54% | 62% | 62% |
| Nausea | 38% | 46% | 38% |
| Decreased Appetite | 31% | 38% | 31% |
| Irritability | 31% | 31% | 38% |
| Depression | 23% | 31% | 31% |
| Insomnia | 23% | 31% | 31% |
| Data adapted from Tatum et al., 2015[4] |
For comparison, interferon-free regimens generally exhibit a more favorable safety profile, with a lower incidence of flu-like symptoms, hematological abnormalities, and neuropsychiatric effects commonly associated with interferon.[9][10]
Experimental Protocols
The following section outlines the methodologies for key experiments cited in the clinical trials.
HCV RNA Quantification
Objective: To quantify the amount of HCV RNA in a patient's blood, which is a primary endpoint for assessing treatment efficacy.
Methodology: Real-time reverse transcription polymerase chain reaction (RT-PCR) assays are the standard method for HCV RNA quantification.[1][11]
-
Sample Collection and Preparation: Whole blood is collected, and serum or plasma is separated.
-
RNA Extraction: Viral RNA is extracted from the serum or plasma sample. This can be an automated or manual process.
-
Reverse Transcription: The extracted HCV RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR Amplification: The cDNA is then amplified in a real-time PCR instrument using specific primers and probes that target a conserved region of the HCV genome. The instrument monitors the amplification process in real-time by detecting a fluorescent signal generated by the probe.
-
Quantification: The amount of HCV RNA in the original sample is determined by comparing the amplification cycle at which the fluorescent signal crosses a certain threshold to a standard curve generated from samples with known HCV RNA concentrations. The results are typically reported in international units per milliliter (IU/mL).[11]
HCV Genotyping
Objective: To determine the specific genotype of the infecting HCV, which is crucial for treatment decisions as different genotypes respond differently to various antiviral therapies.
Methodology: HCV genotyping is typically performed using PCR-based methods followed by sequencing or probe hybridization.[12][13]
-
RNA Extraction and RT-PCR: As with quantification, HCV RNA is extracted from a patient's serum or plasma and reverse transcribed into cDNA. A specific region of the HCV genome, often the 5' untranslated region (5' UTR) or the NS5B region, is then amplified using PCR.
-
Genotype Determination:
-
Direct Sequencing: The amplified DNA product is sequenced, and the resulting sequence is compared to a database of known HCV genotype sequences for identification.
-
Reverse Hybridization (Line Probe Assay): The amplified DNA is denatured and hybridized to genotype-specific oligonucleotide probes immobilized on a solid support (e.g., a strip). The pattern of hybridization reveals the HCV genotype.
-
Real-Time PCR with Genotype-Specific Probes: This method uses different fluorescently labeled probes that are specific for each genotype. The genotype is identified based on which probe binds to the amplified DNA.[14]
-
Liver Function Tests
Objective: To assess the health and function of the liver, which can be affected by HCV infection and antiviral treatment.
Methodology: Liver function tests are a panel of blood tests that measure the levels of various enzymes and proteins produced by the liver.[15][16][17]
-
Sample Collection: A blood sample is drawn from a vein in the arm.
-
Analysis: The blood sample is analyzed in a laboratory to measure the levels of key markers, including:
-
Alanine Aminotransferase (ALT): An enzyme that is released into the blood when liver cells are damaged.
-
Aspartate Aminotransferase (AST): Another enzyme that is released when liver or muscle cells are damaged.
-
Alkaline Phosphatase (ALP): An enzyme found in the liver, bile ducts, and bone. Elevated levels can indicate liver or bile duct problems.
-
Bilirubin: A waste product from the breakdown of red blood cells that is processed by the liver. Elevated levels can cause jaundice.
-
Albumin: A protein made by the liver. Low levels can indicate liver damage.
-
Prothrombin Time (PT): A test that measures how long it takes for blood to clot. The liver produces proteins involved in clotting, so a prolonged PT can indicate liver damage.
-
Visualizing the Mechanisms and Processes
To better understand the underlying biology and experimental design, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for Beclabuvir, Peginterferon, and Ribavirin in inhibiting HCV replication.
Caption: Simplified workflow of a randomized, placebo-controlled clinical trial for an HCV therapeutic.
Conclusion
The addition of beclabuvir to a peginterferon and ribavirin backbone demonstrated improved efficacy over peginterferon and ribavirin alone in treatment-naïve patients with HCV genotype 1. However, the landscape of HCV treatment has rapidly evolved, with interferon-free DAA combinations now representing the standard of care. These all-oral regimens offer significantly higher SVR rates, shorter treatment durations, and a more favorable safety profile compared to interferon-containing therapies. While the beclabuvir-peginterferon-ribavirin combination represented an advancement at the time of its development, this guide highlights the subsequent and substantial progress in the field, providing a valuable comparative context for researchers and drug development professionals.
References
- 1. logan.testcatalog.org [logan.testcatalog.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Sofosbuvir plus pegylated interferon and ribavirin in patients with genotype 1 hepatitis C virus in whom previous therapy with direct-acting antivirals has failed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, placebo-controlled study of the NS5B inhibitor beclabuvir with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sofosbuvir (GS-7977) plus peginterferon/ribavirin in treatment-naïve patients with HCV genotype 1: a randomized, 28-day, dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simeprevir with peginterferon and ribavirin leads to high rates of SVR in patients with HCV genotype 1 who relapsed after previous therapy: a phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized trial of daclatasvir with peginterferon alfa-2b and ribavirin for HCV genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daclatasvir Plus Asunaprevir for Chronic HCV Genotype 1b Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of adverse events during the treatment of chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of adverse effects of Peg-IFN and ribavirin therapy for hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time PCR Assays for Hepatitis C Virus (HCV) RNA Quantitation Are Adequate for Clinical Management of Patients with Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 33415/33416 - RealTime HCV Genotype | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 14. novingene.com [novingene.com]
- 15. Liver function tests - Mayo Clinic [mayoclinic.org]
- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 17. Liver Function Tests: MedlinePlus Medical Test [medlineplus.gov]
Comparative Analysis of Beclabuvir-Containing Regimens for Hepatitis C Virus Genotype 1
This guide provides a detailed comparison of a beclabuvir-containing, all-oral regimen against two other prominent direct-acting antiviral (DAA) regimens for the treatment of Hepatitis C Virus (HCV) genotype 1 infection. The analysis is based on data from key clinical trials and is intended for researchers, scientists, and drug development professionals.
Executive Summary
The emergence of direct-acting antivirals has revolutionized the treatment of chronic Hepatitis C, offering interferon-free, all-oral regimens with high efficacy and improved tolerability. This guide focuses on a beclabuvir-containing regimen, specifically the triple combination of daclatasvir (DCV), asunaprevir (ASV), and beclabuvir (BCV) , and compares its performance with two alternative regimens: sofosbuvir/ledipasvir and ombitasvir/paritaprevir/ritonavir and dasabuvir (3D regimen) .
The analysis reveals that all three regimens demonstrate high Sustained Virologic Response at 12 weeks post-treatment (SVR12) rates, generally exceeding 90%, in patients with HCV genotype 1. The choice of regimen may depend on factors such as patient's treatment history, presence of cirrhosis, HCV subtype, and potential for drug-drug interactions. It is important to note that no head-to-head clinical trials directly comparing the DCV+ASV+BCV regimen with the other two regimens have been identified. Therefore, the comparisons presented here are based on data from separate clinical trials.
Mechanism of Action
The three compared regimens employ a combination of direct-acting antivirals that target different key proteins in the HCV replication cycle. This multi-targeted approach is crucial for achieving high cure rates and preventing the emergence of drug-resistant variants.
Figure 1: Mechanism of action of the compared HCV treatment regimens.
Efficacy Data: A Comparative Overview
The following tables summarize the SVR12 rates from key clinical trials for each regimen, categorized by patient population.
Table 1: Beclabuvir-Containing Regimen (Daclatasvir + Asunaprevir + Beclabuvir) - UNITY-1 & UNITY-2 Trials
| Patient Population | UNITY-1 (Non-Cirrhotic)[1] | UNITY-2 (Cirrhotic)[2][3] |
| Treatment-Naïve | ||
| Genotype 1a | 90% | 98% (with Ribavirin) |
| Genotype 1b | 98% | 93% (without Ribavirin) |
| Treatment-Experienced | ||
| Genotype 1a | 85% | 93% (with Ribavirin) |
| Genotype 1b | 100% | 87% (without Ribavirin) |
Table 2: Alternative Regimen 1 (Sofosbuvir/Ledipasvir) - ION-1 Trial
| Patient Population (Treatment-Naïve) | 12 Weeks[4][5][6][7][8] | 12 Weeks + Ribavirin[4][5][6][7][8] | 24 Weeks[4][5][6][7][8] | 24 Weeks + Ribavirin[4][5][6][7][8] |
| Overall SVR12 | 99% | 97% | 98% | 99% |
| With Cirrhosis | 94% | 99% | 100% | 100% |
| Without Cirrhosis | 100% | 97% | 98% | 99% |
Table 3: Alternative Regimen 2 (Ombitasvir/Paritaprevir/r + Dasabuvir - "3D Regimen") - SAPPHIRE-I, PEARL-III & PEARL-IV Trials
| Patient Population (Treatment-Naïve, Non-Cirrhotic) | SAPPHIRE-I (Genotype 1)[1][9] | PEARL-IV (Genotype 1a)[1][10] | PEARL-III (Genotype 1b)[1][10] |
| SVR12 (with Ribavirin) | 96% | 97% | 99.5% |
| SVR12 (without Ribavirin) | - | 90% | 99% |
Safety and Tolerability
All three regimens are generally well-tolerated. The most common adverse events are mild and transient.
Table 4: Common Adverse Events
| Regimen | Most Common Adverse Events |
| Daclatasvir + Asunaprevir + Beclabuvir | Headache, diarrhea, fatigue, nausea.[3][11] |
| Sofosbuvir/Ledipasvir | Fatigue, headache, insomnia, nausea.[4] |
| Ombitasvir/Paritaprevir/r + Dasabuvir | Fatigue, headache, nausea, pruritus, insomnia (especially with ribavirin).[10] |
Elevations in liver enzymes (ALT) have been observed with the daclatasvir, asunaprevir, and beclabuvir combination.[2] The addition of ribavirin to any regimen is associated with an increased incidence of adverse events, particularly anemia.
Experimental Protocols
Detailed protocols for clinical trials are extensive. Below is a summarized experimental workflow based on the methodologies described in the publications for the UNITY, ION, and SAPPHIRE/PEARL trials.
Figure 2: Generalized workflow for the cited Phase 3 clinical trials.
Key Methodological Aspects:
-
Study Design: The UNITY, ION, and SAPPHIRE/PEARL trials were predominantly Phase 3, multicenter, and either open-label or randomized, double-blind, placebo-controlled studies.[1][2][4]
-
Patient Population: Key inclusion criteria typically involved adults with chronic HCV genotype 1 infection, with specific trials focusing on treatment-naïve or treatment-experienced patients, and with or without compensated cirrhosis.[1][2][4]
-
Primary Endpoint: The primary efficacy endpoint for all these trials was Sustained Virologic Response at 12 weeks after the end of treatment (SVR12), defined as HCV RNA levels below the lower limit of quantification.[1][2][4][11]
-
HCV RNA Quantification: HCV RNA levels were typically measured using a real-time polymerase chain reaction (PCR) assay, such as the COBAS TaqMan HCV test.
-
Safety Assessments: Safety was monitored through the recording of adverse events, serious adverse events, and laboratory abnormalities throughout the treatment and follow-up periods.
Conclusion
The beclabuvir-containing regimen of daclatasvir, asunaprevir, and beclabuvir has demonstrated high efficacy in treating HCV genotype 1 infection, with SVR12 rates comparable to other leading all-oral, direct-acting antiviral regimens such as sofosbuvir/ledipasvir and the 3D regimen (ombitasvir/paritaprevir/ritonavir and dasabuvir). The choice of a specific regimen for a patient should be guided by individual factors including HCV subtype, cirrhosis status, prior treatment experience, and potential drug interactions. The absence of direct head-to-head comparative trials necessitates careful consideration of the available data from individual clinical trial programs when making treatment decisions.
References
- 1. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daclatasvir in combination with asunaprevir and beclabuvir for hepatitis C virus genotype 1 infection with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hcv-trials.com [hcv-trials.com]
- 4. Ledipasvir and sofosbuvir for untreated HCV genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination ledipasvir-sofosbuvir for the treatment of chronic hepatitis C virus infection: a review and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. All Oral Fixed-Dose Combination Ledipasvir/Sofosbuvir With Or Without Ribavirin for 12 or 24 Weeks in Treatment-Naive Genotype 1 HCV-Infected Patients: the Phase 3 ION-1 Study [natap.org]
- 8. providence.elsevierpure.com [providence.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daclatasvir + asunaprevir + beclabuvir ± ribavirin for chronic HCV genotype 1-infected treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of beclabuvir in treatment-experienced HCV patient populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of beclabuvir-containing regimens with other direct-acting antiviral (DAA) agents for the treatment of hepatitis C virus (HCV) in patient populations with prior treatment experience. The data presented is compiled from pivotal clinical trials to facilitate an objective evaluation of these therapeutic options.
Comparative Efficacy of Beclabuvir and Alternative Regimens
The primary measure of efficacy in HCV clinical trials is the rate of Sustained Viologic Response at 12 weeks post-treatment (SVR12), which is considered a virologic cure. The following tables summarize the SVR12 rates for beclabuvir in a combination regimen and several alternative DAA therapies in treatment-experienced individuals with HCV genotype 1, both with and without compensated cirrhosis.
Table 1: Efficacy of Beclabuvir, Daclatasvir, and Asunaprevir in Treatment-Experienced HCV Genotype 1 Patients
| Clinical Trial | Patient Population | Treatment Regimen | SVR12 Rate |
| UNITY-1 [1] | Non-cirrhotic, Treatment-Experienced | Daclatasvir + Asunaprevir + Beclabuvir | 89.3% (92/103) |
| UNITY-2 [2] | Compensated Cirrhosis, Treatment-Experienced | Daclatasvir + Asunaprevir + Beclabuvir | 87% |
| UNITY-2 [2] | Compensated Cirrhosis, Treatment-Experienced | Daclatasvir + Asunaprevir + Beclabuvir + Ribavirin | 93% |
Table 2: Efficacy of Alternative DAA Regimens in Treatment-Experienced HCV Genotype 1 Patients
| Clinical Trial | Patient Population | Treatment Regimen | SVR12 Rate |
| ASTRAL-1 [3][4][5][6] | Genotype 1, 2, 4, 5, or 6, Treatment-Experienced (with and without cirrhosis) | Sofosbuvir/Velpatasvir | 99% |
| POLARIS-1 [7][8][9][10][11] | Genotype 1-6, NS5A Inhibitor-Experienced (with and without cirrhosis) | Sofosbuvir/Velpatasvir/Voxilaprevir | 96% |
| C-EDGE TE | Genotype 1, 4, or 6, Treatment-Experienced (with and without cirrhosis) | Elbasvir/Grazoprevir ± Ribavirin (12 weeks) | 92-94% |
| C-EDGE TE | Genotype 1, 4, or 6, Treatment-Experienced (with and without cirrhosis) | Elbasvir/Grazoprevir ± Ribavirin (16 weeks) | 92-97% |
| EXPEDITION-1 [12][13] | Genotype 1, 2, 4, 5, or 6, Treatment-Experienced (with compensated cirrhosis) | Glecaprevir/Pibrentasvir (12 weeks) | 99% |
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are summarized below based on publicly available information. For complete details, referring to the primary publications is recommended.
UNITY-1 and UNITY-2 Trials
-
Objective: To evaluate the efficacy and safety of a fixed-dose combination of daclatasvir, asunaprevir, and beclabuvir in HCV genotype 1-infected patients.
-
Study Design: Open-label, single-group, uncontrolled international studies. UNITY-1 enrolled non-cirrhotic patients, while UNITY-2 enrolled patients with compensated cirrhosis. Both trials included treatment-naive and treatment-experienced cohorts.[1]
-
Patient Population: Adults with chronic HCV genotype 1 infection. Treatment-experienced patients had previously failed treatment with pegylated interferon alfa and ribavirin.
-
Intervention: Patients received a twice-daily fixed-dose combination of daclatasvir (30 mg), asunaprevir (200 mg), and beclabuvir (75 mg) for 12 weeks. In UNITY-2, some cohorts also received ribavirin.[2]
-
Primary Endpoint: The primary outcome was the proportion of patients with SVR12.
-
Virologic Assessment: HCV RNA levels were monitored at baseline, during treatment, and at post-treatment weeks 4, 12, and 24.
ASTRAL-1 Trial
-
Objective: To evaluate the efficacy and safety of a fixed-dose combination of sofosbuvir and velpatasvir.
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[3][4][6]
-
Patient Population: Treatment-naive and treatment-experienced adults with HCV genotype 1, 2, 4, 5, or 6 infection, with or without compensated cirrhosis.[3][4][5][6]
-
Intervention: Patients were randomized to receive a fixed-dose combination of sofosbuvir (400 mg) and velpatasvir (100 mg) or placebo once daily for 12 weeks.[3][6]
-
Primary Endpoint: The primary endpoint was SVR12.
-
Virologic Assessment: HCV RNA was quantified at baseline, weeks 4 and 12 of treatment, and at post-treatment weeks 4 and 12.
POLARIS-1 Trial
-
Objective: To evaluate the efficacy and safety of a fixed-dose combination of sofosbuvir, velpatasvir, and voxilaprevir in patients who had previously failed a DAA regimen.
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial for genotype 1 patients; open-label for other genotypes.[7][8][9][10][11]
-
Patient Population: Adults with HCV genotype 1-6 infection who had previously been treated with a DAA regimen containing an NS5A inhibitor.[8][9][10][11]
-
Intervention: Patients received a fixed-dose combination tablet of sofosbuvir (400 mg), velpatasvir (100 mg), and voxilaprevir (100 mg) or placebo once daily for 12 weeks.[8][11]
-
Primary Endpoint: The primary endpoint was SVR12.
-
Virologic Assessment: Serum HCV RNA levels were measured at baseline, during treatment, and at 12 weeks after treatment completion.
Mandatory Visualizations
Signaling Pathway of Beclabuvir, Asunaprevir, and Daclatasvir
The following diagram illustrates the mechanism of action of the beclabuvir, asunaprevir, and daclatasvir combination therapy within the HCV replication cycle.
Caption: Mechanism of action of the beclabuvir, asunaprevir, and daclatasvir combination therapy.
Experimental Workflow of a Phase 3 Clinical Trial
The diagram below outlines a generalized workflow for a phase 3 clinical trial evaluating an oral DAA regimen for HCV.
Caption: Generalized workflow of a phase 3 clinical trial for an oral HCV DAA regimen.
References
- 1. txliver.com [txliver.com]
- 2. Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Sofosbuvir/velpatasvir improves patient-reported outcomes in HCV patients: Results from ASTRAL-1 placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Sofosbuvir, Velpatasvir, and Voxilaprevir for Previously Treated HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 10. dovepress.com [dovepress.com]
- 11. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 12. Glecaprevir plus pibrentasvir for chronic hepatitis C virus genotype 1, 2, 4, 5, or 6 infection in adults with compensated cirrhosis (EXPEDITION-1): a single-arm, open-label, multicentre phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hcvguidelines.org [hcvguidelines.org]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Beclabuvir Hydrochloride
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. Beclabuvir Hydrochloride, an investigational antiviral compound, requires meticulous handling and disposal due to its potential hazards. This document provides essential, step-by-step guidance for its proper disposal, ensuring the safety of laboratory personnel and the protection of our ecosystems.
The Safety Data Sheet (SDS) for Beclabuvir designates it as "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects."[1] This underscores the critical need to prevent its release into the environment. The primary directive for its disposal is to "Dispose of contents/ container to an approved waste disposal plant," which necessitates professional handling and incineration.
Immediate Safety and Disposal Protocol
All personnel handling this compound waste must adhere to strict safety protocols to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Two pairs of chemotherapy-grade gloves
-
A disposable gown
-
Safety glasses or a face shield
All handling of this compound, including waste segregation, should be performed within a certified chemical fume hood or a biological safety cabinet to prevent the generation of aerosols.
Step-by-Step Disposal Procedure:
-
Segregation at the Source: Immediately upon generation, all waste contaminated with this compound must be segregated from other laboratory waste streams. This includes unused or expired compounds, contaminated lab supplies (e.g., pipette tips, vials, and gloves), and any materials used for spill cleanup.
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. The containers should be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Solid Waste:
-
Non-sharp solid waste, such as contaminated gloves, gowns, and bench paper, should be placed in a dedicated, labeled hazardous waste bag within the designated container.
-
Sharps waste, including contaminated needles, syringes, and vials, must be disposed of in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, sealed, and shatter-resistant container clearly labeled as "Hazardous Liquid Waste: this compound."
-
Under no circumstances should this compound solutions be poured down the drain. Its high aquatic toxicity poses a significant threat to marine ecosystems.
-
-
Spill Decontamination: In the event of a spill, decontaminate the area using a 10% bleach solution, followed by a thorough rinse with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Storage Pending Disposal: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste management contractor specializing in pharmaceutical and chemical waste. Ensure the contractor will dispose of the waste via incineration at a permitted facility.
Quantitative Data on Beclabuvir
To fully appreciate the necessity for these stringent disposal protocols, the following table summarizes key quantitative data related to Beclabuvir's biological activity and potential environmental impact.
| Parameter | Value | Reference |
| Antiviral Activity (EC50) | ||
| Genotype 1a | 10 nM | [2] |
| Genotype 1b | 8 nM | [2] |
| Cytotoxicity (CC50) | 25 µM | [3] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [1] |
EC50 (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates greater potency. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells in vitro. A higher CC50 suggests lower direct toxicity to cells.
Experimental Protocols
While specific, standardized protocols for the disposal of this compound through laboratory-based chemical degradation are not widely established or recommended, research has been conducted on its oxidative degradation pathways. One study investigated its degradation under exposure to hydrogen peroxide and UV/Vis light, identifying the formation of various degradants. This type of research is valuable for understanding the compound's stability and potential for environmental breakdown but does not replace the current standard of professional incineration for disposal.
Visualizing the Disposal Workflow
To clarify the procedural flow for the proper disposal of this compound, the following diagrams illustrate the key decision points and actions required.
By adhering to these procedures, laboratories can ensure they are not only compliant with safety regulations but are also acting as responsible stewards of the environment. The potency and ecotoxicity of this compound demand a zero-tolerance approach to improper disposal.
References
Personal protective equipment for handling Beclabuvir Hydrochloride
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Beclabuvir Hydrochloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
It is crucial to prevent ingestion and release into the environment.
Personal Protective Equipment (PPE) Protocol
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before use and change them frequently, especially if contaminated. |
| Body Protection | Impervious clothing (Lab coat) | A lab coat or other protective clothing is required to prevent skin contact. |
| Respiratory Protection | Suitable respirator | A respirator should be used when handling the powder form to avoid inhalation of dust, or if working in an area with inadequate ventilation. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C36H45N5O5S | |
| Molecular Weight | 659.31 g/mol | |
| CAS Number | 958002-33-0 | |
| Storage Temperature (Powder) | -20°C | |
| Storage Temperature (in Solvent) | -80°C | |
| Occupational Exposure Limits | No data available |
Standard Operating Procedures for Handling
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the solid form to avoid dust formation.
-
Ensure that a safety shower and an eye-wash station are readily accessible.
Safe Handling Practices:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust or aerosols.
-
Personal Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the laboratory.
Emergency Spill Response Plan
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Full PPE: Before addressing the spill, don all required personal protective equipment, including a respirator.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the substance away from drains and water courses.
-
Clean-up:
-
For solutions: Absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
For solids: Carefully sweep or scoop up the material, avoiding dust generation.
-
-
Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.
-
Disposal: Collect all contaminated materials in a sealed, labeled container for proper disposal according to waste disposal regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
